molecular formula C7H8N2O3 B1600200 Methyl 5-amino-6-hydroxypyridine-3-carboxylate CAS No. 222970-60-7

Methyl 5-amino-6-hydroxypyridine-3-carboxylate

Cat. No.: B1600200
CAS No.: 222970-60-7
M. Wt: 168.15 g/mol
InChI Key: VBLORHWVTGBGNH-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-hydroxypyridine-3-carboxylate is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-amino-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLORHWVTGBGNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452055
Record name Methyl 5-amino-6-hydroxypyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222970-60-7
Record name Methyl 5-amino-6-hydroxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-amino-6-oxo-1,6-dihydropyridine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-amino-6-hydroxypyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of a viable synthetic pathway for methyl 5-amino-6-hydroxypyridine-3-carboxylate, a key heterocyclic building block in medicinal chemistry. The presented methodology is grounded in established chemical principles and supported by literature precedents, offering a robust framework for its synthesis in a laboratory setting.

Introduction and Strategic Overview

This compound (also known as Methyl 5-amino-6-hydroxynicotinate) is a substituted pyridine derivative of significant interest in the development of novel therapeutic agents. Its unique arrangement of amino, hydroxyl, and carboxylate functional groups on the pyridine core makes it a versatile scaffold for accessing a wide range of more complex molecules with potential biological activity.

The synthetic strategy detailed herein focuses on a multi-step approach commencing from a commercially available or readily accessible substituted pyridine precursor. The core logic of the synthesis revolves around the sequential introduction and manipulation of functional groups on the pyridine ring, culminating in the desired product. The key transformations include the reduction of a nitro group to an amine and the conversion of an amino group to a hydroxyl group via a diazotization-hydrolysis sequence.

The Synthetic Pathway: A Step-by-Step Elucidation

The proposed synthesis of this compound is a two-step process starting from the key intermediate, methyl 6-amino-5-nitronicotinate.

Overall Synthetic Scheme:

Synthesis_Pathway Methyl_6_amino_5_nitronicotinate Methyl 6-amino-5-nitronicotinate Methyl_5_6_diaminonicotinate Methyl 5,6-diaminonicotinate Methyl_6_amino_5_nitronicotinate->Methyl_5_6_diaminonicotinate H₂ / Pd-C (Catalytic Hydrogenation) Final_Product This compound Methyl_5_6_diaminonicotinate->Final_Product 1. NaNO₂, HCl 2. H₂O, Δ (Diazotization & Hydrolysis)

A schematic overview of the synthesis of this compound.

Step 1: Synthesis of Methyl 5,6-diaminonicotinate via Catalytic Hydrogenation

The initial step involves the selective reduction of the nitro group of methyl 6-amino-5-nitronicotinate to an amino group, yielding methyl 5,6-diaminonicotinate. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd-C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[1] It offers excellent activity and selectivity, minimizing side reactions. The 5% loading provides a good balance between reactivity and cost.

  • Solvent: Methanol is an ideal solvent for this reaction as it readily dissolves the starting material and is compatible with the hydrogenation conditions.

  • Hydrogen Source: Gaseous hydrogen at atmospheric pressure is sufficient for this reduction, making the procedure accessible in a standard laboratory setting without the need for high-pressure equipment.

Detailed Experimental Protocol:

  • In a suitable reaction vessel, dissolve 1.0 gram of methyl 6-amino-5-nitronicotinate in 10 mL of methanol.[1]

  • To this solution, carefully add 0.1 grams of 5% palladium on carbon (5% Pd-C) catalyst.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (a balloon filled with hydrogen is typically sufficient for normal pressure).

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed. The reaction is typically complete when the stoichiometric amount of hydrogen has been absorbed.[1]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the crude methyl 5,6-diaminonicotinate.

  • Recrystallize the crude product from ethanol to obtain pure, yellow, needle-like crystals of methyl 5,6-diaminonicotinate.[1]

Expected Yield: Approximately 0.8 grams.[1]

Data Summary Table:

ParameterValueReference
Starting MaterialMethyl 6-amino-5-nitronicotinate[1]
ReagentsH₂, 5% Pd-C[1]
SolventMethanol[1]
TemperatureRoom Temperature[1]
PressureNormal Pressure[1]
ProductMethyl 5,6-diaminonicotinate[1]
Expected Yield~80%[1]
Purification MethodRecrystallization from ethanol[1]
Step 2: Synthesis of this compound via Diazotization and Hydrolysis

The final step in the synthesis involves the conversion of the 6-amino group of methyl 5,6-diaminonicotinate to a hydroxyl group. This is achieved through a classic Sandmeyer-type reaction, involving diazotization of the primary aromatic amine followed by hydrolysis of the resulting diazonium salt.

Causality Behind Experimental Choices:

  • Diazotizing Agent: Sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), is the standard reagent for the in-situ generation of nitrous acid (HNO₂), which is the active diazotizing species.

  • Acid: Hydrochloric acid serves to both generate nitrous acid and to form the diazonium salt.

  • Hydrolysis: Heating the aqueous solution of the diazonium salt promotes the nucleophilic attack of water, leading to the evolution of nitrogen gas and the formation of the desired hydroxyl group.

Detailed Experimental Protocol:

  • Prepare a solution of methyl 5,6-diaminonicotinate in dilute hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of the amine salt. Maintain the temperature strictly between 0-5 °C during the addition to ensure the stability of the diazonium salt.

  • After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

  • Slowly warm the reaction mixture to room temperature and then gently heat it to promote the hydrolysis of the diazonium salt. The evolution of nitrogen gas will be observed.

  • After the gas evolution ceases, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

  • Collect the precipitated solid by filtration, wash it with cold water, and dry it under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Summary Table:

ParameterValue
Starting MaterialMethyl 5,6-diaminonicotinate
ReagentsNaNO₂, HCl, H₂O
Temperature (Diazotization)0-5 °C
Temperature (Hydrolysis)Gentle heating
ProductThis compound
Purification MethodRecrystallization

Conclusion and Future Perspectives

The synthetic pathway outlined in this technical guide provides a reliable and reproducible method for the preparation of this compound. The individual steps are based on well-established and high-yielding chemical transformations. This guide serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling the synthesis of this important heterocyclic building block for further elaboration into novel and potentially bioactive molecules. The versatility of the functional groups present in the final product opens up numerous avenues for further chemical modifications, allowing for the exploration of a broad chemical space in the quest for new therapeutic agents.

References

  • PrepChem. Synthesis of methyl 5,6-diaminonicotinate. [Link]

  • PrepChem. Synthesis of methyl 5,6-diaminonicotinate. [Link]

Sources

An In-depth Technical Guide to CAS 211915-53-6: Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 211915-53-6, identified as Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate. This document details its chemical structure, properties, and significant role as a pivotal intermediate in the synthesis of advanced therapeutic agents. Particular emphasis is placed on its application in the development of Peptidylarginine Deiminase 4 (PAD4) inhibitors, a promising class of drugs for the treatment of autoimmune diseases such as rheumatoid arthritis. This guide consolidates available data on its synthesis, chemical characteristics, and biological relevance, offering a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction: Unveiling a Key Synthetic Building Block

Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate (CAS 211915-53-6) is a substituted diaminopyridine derivative that has emerged as a crucial building block in medicinal chemistry. Its unique structural arrangement, featuring two distinct amino functionalities and a methyl ester on a pyridine core, makes it a versatile reagent for the construction of complex heterocyclic systems. While the intrinsic biological activity of this compound is not extensively documented, its utility as a precursor for pharmacologically active molecules is well-established, particularly in the synthesis of inhibitors targeting Peptidylarginine Deiminase 4 (PAD4). The growing interest in PAD4 as a therapeutic target for inflammatory and autoimmune disorders has consequently highlighted the importance of understanding the properties and synthesis of this key intermediate.

Chemical Identity and Structure

The fundamental identity of CAS 211915-53-6 is established through its systematic nomenclature and structural representation.

  • Chemical Name: Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate[1][2]

  • Synonyms: Methyl 5-amino-6-(methylamino)nicotinate[1][2]

  • CAS Number: 211915-53-6[1][2]

  • Molecular Formula: C₈H₁₁N₃O₂[1][2]

  • Molecular Weight: 181.19 g/mol [1][2]

The molecular structure consists of a pyridine ring substituted with a primary amino group at the 5-position, a methylamino group at the 6-position, and a methyl carboxylate group at the 3-position.

Structural Diagram:

Caption: 2D structure of Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate.

Physicochemical Properties

PropertyValue (Computed)Source
XLogP3 0.3PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 181.085126602 g/mol PubChem[1]
Polar Surface Area 77.2 ŲPubChem[1]

These computed properties suggest that the molecule possesses characteristics favorable for oral bioavailability, aligning with its use in the development of orally administered drugs.

Synthesis and Manufacturing

A detailed, experimentally validated synthesis for Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate is not explicitly detailed in readily available scientific literature. However, a plausible synthetic route can be inferred from the synthesis of structurally related compounds and general organic chemistry principles. A likely precursor is a nitropyridine derivative, which can be subsequently reduced to the corresponding amine.

Hypothetical Synthetic Pathway:

A potential synthetic route involves the reduction of a nitro-substituted precursor, such as Methyl 6-(methylamino)-5-nitronicotinate.

Synthesis_Pathway Start Methyl 6-(methylamino)-5-nitronicotinate Product Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate Start->Product Reduction Reagent Reducing Agent (e.g., H₂, Pd/C) Reagent->Product

Caption: Plausible synthetic route via reduction of a nitro precursor.

A general procedure for a similar reduction has been described for the synthesis of methyl 5,6-diaminonicotinate, which involves the catalytic hydrogenation of methyl 6-amino-5-nitronicotinate using palladium on carbon (Pd/C) as a catalyst in a methanol solvent. This suggests a similar approach could be employed for the synthesis of the target molecule.

Application in Drug Discovery: A Key Intermediate for PAD4 Inhibitors

The primary significance of Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate lies in its role as a key intermediate in the synthesis of Peptidylarginine Deiminase 4 (PAD4) inhibitors.

The Role of PAD4 in Disease

PAD4 is an enzyme that catalyzes the conversion of arginine residues in proteins to citrulline. This post-translational modification, known as citrullination, can have profound effects on protein structure and function. Dysregulated PAD4 activity is implicated in the pathophysiology of several autoimmune diseases, most notably rheumatoid arthritis (RA). In RA, the citrullination of self-proteins can lead to the formation of autoantibodies against these modified proteins, contributing to the inflammatory cascade and joint destruction.

Development of PAD4 Inhibitors

Given the role of PAD4 in autoimmune diseases, the development of small molecule inhibitors of this enzyme is an active area of research. These inhibitors aim to reduce the pathological citrullination of proteins and thereby ameliorate the inflammatory response.

Synthetic Utility of Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate

Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate serves as a crucial starting material for the construction of various heterocyclic scaffolds that form the core of many PAD4 inhibitors. The presence of two nucleophilic amino groups with different reactivities allows for sequential and regioselective reactions to build more complex molecular architectures. For instance, it has been utilized in the synthesis of aza-benzimidazole inhibitors of PAD4.

Illustrative Reaction Scheme:

The diamino functionality of Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate can be reacted with various electrophiles to construct fused heterocyclic systems.

PAD4_Inhibitor_Synthesis Intermediate Methyl 5-amino-6- (methylamino)pyridine-3-carboxylate Product Fused Heterocyclic Core (e.g., Aza-benzimidazole) Intermediate->Product Cyclocondensation Reagent Electrophilic Partner (e.g., dicarbonyl compound) Reagent->Product Final_Product PAD4 Inhibitor Product->Final_Product Further Functionalization

Caption: General scheme for the use of the title compound in PAD4 inhibitor synthesis.

Biological Activity and Pharmacology

There is currently no substantial evidence to suggest that Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate possesses significant intrinsic biological activity. Its primary role in a biological context is as a synthetic precursor to pharmacologically active molecules. The biological effects of the final PAD4 inhibitors derived from this intermediate are the subject of extensive research and are beyond the scope of this guide.

Safety and Handling

Detailed, substance-specific safety and handling information for Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate is not widely available. As with any chemical reagent, it should be handled with care in a well-ventilated laboratory setting, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For related aminopyridine compounds, the following general hazards may be applicable:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: May cause skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

A comprehensive, substance-specific Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate (CAS 211915-53-6) is a chemical intermediate of considerable importance in the field of medicinal chemistry. Its value is intrinsically linked to its role in the synthesis of a new generation of therapeutic agents, particularly PAD4 inhibitors. While a complete experimental profile of this compound is not yet publicly available, its structural features and synthetic utility are well-recognized. This guide has aimed to consolidate the existing knowledge on this compound, providing a foundation for researchers and drug development professionals working in this exciting and rapidly evolving area of therapeutic research. Further investigation into the experimental properties and potential biological activities of this molecule and its derivatives is warranted.

References

  • PubChem. (n.d.). Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-(methylamino)-5-nitronicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. Retrieved from [Link]

Sources

The Versatile Pyridine Scaffold: A Technical Guide to its Expansive Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyridine Core in Medicinal Chemistry

Pyridine, a fundamental six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the edifice of modern drug discovery.[1][2][3] Its unique electronic properties, including its polar and ionizable nature, coupled with its capacity for diverse chemical modifications, make it a "privileged scaffold" highly sought after in the pharmaceutical industry.[4][5][6] The pyridine nucleus is not only a common motif in numerous natural products like vitamins and alkaloids but is also embedded in a vast array of FDA-approved drugs, underscoring its profound impact on therapeutic agent development.[1][5][7] This guide provides an in-depth exploration of the multifaceted biological activities of pyridine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their therapeutic effects, present methodologies for their biological evaluation, and explore the future landscape of pyridine-based drug discovery.

The versatility of the pyridine ring allows it to serve as a bioisostere for various functional groups and to engage in crucial interactions with biological targets, thereby influencing a drug's potency, selectivity, and pharmacokinetic properties.[7][8] Its presence in a molecule can enhance water solubility and bioavailability, critical parameters for effective drug action.[4][9] Consequently, pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects, among others.[10][11][12][13] This guide will systematically unpack these activities, providing a comprehensive resource for harnessing the full potential of this remarkable heterocyclic system.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyridine derivatives have emerged as a significant class of compounds in oncology, with several approved drugs and numerous candidates in clinical trials.[7][14][15][16] Their anticancer effects are exerted through the modulation of various molecular pathways critical for cancer cell proliferation, survival, and metastasis.[14][17]

Mechanisms of Anticancer Action

A primary mechanism by which pyridine derivatives exhibit anticancer activity is through the inhibition of protein kinases .[17] Many pyridine-based compounds, such as the approved drug Crizotinib, function as potent kinase inhibitors, targeting enzymes like VEGFR-2, which is crucial for angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[14][16][17] By blocking VEGFR-2 phosphorylation, these derivatives can effectively stifle tumor growth.[14][16]

Another key target is tubulin polymerization . The disruption of microtubule dynamics is a well-established strategy in cancer therapy, and certain pyridine derivatives have been shown to interfere with this process, leading to cell cycle arrest and apoptosis.[17] Furthermore, some pyridine compounds act as topoisomerase inhibitors , preventing the proper unwinding and resealing of DNA during replication, which is particularly detrimental to rapidly dividing cancer cells.[17]

Recent research has also highlighted the role of pyridine derivatives as inhibitors of histone deacetylases (HDACs) and human carbonic anhydrases (hCAs) , particularly the tumor-associated isoforms hCA IX and XII.[14][15][18] Inhibition of these enzymes can alter the tumor microenvironment and induce cancer cell death.[14][18]

Experimental Workflow for Evaluating Anticancer Activity

The discovery and development of novel pyridine-based anticancer agents follow a structured experimental workflow.

Anticancer_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Cytotoxicity Cytotoxicity Screening (e.g., MTT, SRB assays) MoA Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assays) Cytotoxicity->MoA Identify Hits Selectivity Selectivity Profiling (Normal vs. Cancer Cell Lines) MoA->Selectivity Characterize Leads Xenograft Tumor Xenograft Models (e.g., in nude mice) Selectivity->Xenograft Advance to In Vivo Toxicity Toxicity Studies Xenograft->Toxicity Evaluate Efficacy & Safety

Caption: General experimental workflow for anticancer drug discovery.

Step-by-Step Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridine derivatives and a positive control (e.g., Doxorubicin) in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary
Compound ClassCancer Cell LineIC50 (µM)Mechanism of Action
Pyridine-Urea DerivativesMCF-7 (Breast)< DoxorubicinVEGFR-2 Inhibition
PyrazolopyridinesVariousSignificant CytotoxicityMultiple Kinase Inhibition
ThienopyridinesVariousSignificant CytotoxicityMultiple Kinase Inhibition
SLC-0111Breast Cancer-Selective hCA IX/XII Inhibition
Linifanib (Phase II)NSCLC-VEGFR & PDGFR Inhibition

Note: Specific IC50 values vary widely depending on the specific derivative and cell line.[14][15][16]

Antimicrobial and Antiviral Activities: Combating Infectious Diseases

Pyridine derivatives represent a rich source of antimicrobial and antiviral agents, offering a promising avenue for tackling the growing challenge of drug resistance.[9][10][19][20][21] Their broad spectrum of activity encompasses bacteria, fungi, and viruses.[11][12][19]

Mechanisms of Antimicrobial and Antiviral Action

The antimicrobial properties of pyridine compounds stem from their ability to disrupt essential microbial processes.[19] They can inhibit crucial enzymes involved in cell wall synthesis, protein synthesis, or nucleic acid metabolism.[19] Some derivatives can also disrupt the integrity of microbial cell membranes , leading to cell death.[19]

In the context of antiviral activity, pyridine derivatives have been shown to interfere with various stages of the viral life cycle.[11][19][22] They can act as inhibitors of viral enzymes such as reverse transcriptase, DNA polymerase, and protease, which are essential for viral replication.[11][22] For instance, the anti-HIV drug Delavirdine is a pyridine derivative that inhibits reverse transcriptase.[1] Other mechanisms include the inhibition of viral entry into host cells , maturation , and the downregulation of gene expression .[11][22]

Antimicrobial_Mechanisms cluster_antibacterial Antibacterial cluster_antiviral Antiviral Pyridine Pyridine Derivatives Enzyme_Inhibition Enzyme Inhibition (Cell Wall, Protein, DNA Synthesis) Pyridine->Enzyme_Inhibition Membrane_Disruption Membrane Disruption Pyridine->Membrane_Disruption Viral_Enzyme_Inhibition Viral Enzyme Inhibition (RT, Polymerase, Protease) Pyridine->Viral_Enzyme_Inhibition Viral_Lifecycle_Disruption Lifecycle Disruption (Entry, Maturation) Pyridine->Viral_Lifecycle_Disruption

Caption: Key antimicrobial and antiviral mechanisms of pyridine derivatives.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Prepare Inoculum: Grow the microbial strain (e.g., E. coli, S. aureus) in a suitable broth overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Prepare Compound Dilutions: Serially dilute the pyridine derivatives in a 96-well microtiter plate using the appropriate broth.

  • Inoculate Wells: Add the standardized inoculum to each well containing the compound dilutions. Include positive (inoculum only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective and Other Biological Activities: Expanding the Therapeutic Landscape

Beyond their well-established roles in cancer and infectious diseases, pyridine derivatives exhibit a range of other important biological activities.

Neuroprotective Effects

Several pyridine and dihydropyridine derivatives have demonstrated remarkable neuroprotective effects, holding promise for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1] For instance, Tacrine, a pyridine-based drug, was one of the first approved treatments for Alzheimer's disease, acting as an acetylcholinesterase (AChE) inhibitor.[1][23] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain.[23]

Furthermore, some pyridine derivatives have been shown to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[24] Dihydropyridine derivatives, known for their calcium channel blocking abilities in treating hypertension, also exhibit neuroprotective properties by preventing excessive calcium influx into neurons, a process implicated in neuronal cell death.[1]

Enzyme Inhibition

The ability of pyridine derivatives to act as enzyme inhibitors is a recurring theme across their diverse biological activities.[23] Many pyridine-containing drugs, such as omeprazole (a proton pump inhibitor) and piroxicam (a non-steroidal anti-inflammatory drug), exert their therapeutic effects by inhibiting specific enzymes.[1][23] This inhibitory capacity is often attributed to the nitrogen atom in the pyridine ring, which can participate in key binding interactions within the enzyme's active site.[7]

Future Perspectives and Conclusion

The pyridine scaffold continues to be a highly productive platform for the discovery of new therapeutic agents.[1][4] Current research is focused on several key areas to further unlock the potential of pyridine derivatives:

  • Rational Drug Design: The use of computational methods like molecular docking and SAR analysis is enabling a more rational and targeted approach to designing novel pyridine-based drugs with improved potency and selectivity.[14][15]

  • Hybrid Molecules: The synthesis of hybrid molecules that combine the pyridine scaffold with other pharmacophores is a promising strategy to develop multi-target drugs with enhanced efficacy.[14]

  • Nanotechnology-based Drug Delivery: Overcoming challenges such as poor solubility and systemic toxicity is a major focus. Nanotechnology-based drug delivery systems are being explored to improve the bioavailability and therapeutic index of pyridine derivatives.[14][15]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Evaluating the Anticancer Activity of Pyridine Derivatives.
  • Mishra, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(11), 3204.
  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry, 7(5), 239-240.
  • Various Authors. (n.d.). Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals.
  • Various Authors. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Journal of Pharmaceutical Sciences and Research, 15(7), 2345-2352.
  • Various Authors. (2021). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. Molecules, 26(9), 2534.
  • Various Authors. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Organic Chemistry, 25(1), 1-25.
  • Various Authors. (2020). Role of pyridines as enzyme inhibitors in medicinal chemistry. IntechOpen.
  • Various Authors. (2022). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of Molecular Structure, 1252, 132145.
  • Various Authors. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4938.
  • Akhtar, S., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advanced Technology, 5(5).
  • Various Authors. (2022). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. Molecules, 27(19), 6543.
  • Various Authors. (2021). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). Current Topics in Medicinal Chemistry, 21(25), 2292-2349.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery.
  • Various Authors. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Organic Chemistry, 25(1), 1-25.
  • Patil, U., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Drug Development and Discovery, 14(7), 1-9.
  • Gupta, N., et al. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. International Journal of Science and Advanced Technology, 5(5).
  • Various Authors. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1435.
  • Various Authors. (n.d.). Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals.
  • Various Authors. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Organic Chemistry, 25(1), 1-25.
  • Singh, M. P., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(1), 1-24.
  • Various Authors. (n.d.). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. World Journal of Pharmaceutical Research, 7(12), 1-10.
  • Various Authors. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. Bioorganic & Medicinal Chemistry, 25(23), 6258-6269.
  • Various Authors. (2022). Chapter 17 - Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Recent Developments in the Synthesis and Applications of Pyridines.
  • Various Authors. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14353-14375.
  • Various Authors. (2020). Biological active pyridine derivatives synthesis from cyclohexane-1,3-diones. European Journal of Organic Chemistry, 2020(36), 5897-5914.
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Tautomerism in Hydroxypyridine Compounds: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hydroxypyridine and its corresponding pyridone tautomer represent a classic and fundamentally important equilibrium in heterocyclic chemistry. The position of this equilibrium is delicately balanced and exquisitely sensitive to a variety of internal and external factors, including substitution patterns, solvent polarity, pH, and temperature. This technical guide provides an in-depth exploration of the core principles governing hydroxypyridine-pyridone tautomerism. It is designed for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this phenomenon, from its theoretical underpinnings to its practical implications in medicinal chemistry and materials science. This document will delve into the structural and electronic factors that dictate tautomeric preference, detail the advanced analytical techniques employed for their characterization, and present computational methodologies for predicting tautomeric ratios. Furthermore, it will explore the profound impact of tautomerism on the physicochemical and biological properties of molecules, a critical consideration in the design and development of novel therapeutics.

The Fundamental Equilibrium: Hydroxy versus Pyridone Forms

The tautomerism of hydroxypyridines involves the migration of a proton between the exocyclic oxygen atom and the ring nitrogen atom. This results in two distinct isomers: the aromatic hydroxy form and the non-aromatic, but often more stable, pyridone form. The position of this equilibrium is highly dependent on the substitution position of the hydroxyl group (2-, 3-, or 4-hydroxypyridine).

  • 2- and 4-Hydroxypyridine: These isomers predominantly exist in the pyridone form in most solvents.[1] The pyridone tautomer benefits from the strength of the C=O bond and can exhibit aromatic character through a significant resonance contributor where the nitrogen atom carries a positive charge and the oxygen atom a negative charge.[2]

  • 3-Hydroxypyridine: The tautomeric equilibrium for 3-hydroxypyridine is more complex. In aqueous solutions, it can exist as a mixture of the enol form and a zwitterionic keto form.[3]

The interplay between aromaticity, bond energies, and resonance stabilization dictates the favored tautomer. While the hydroxy form possesses a fully aromatic pyridine ring, the pyridone form often achieves significant stabilization through a combination of factors, including the high energy of the carbonyl double bond.

Tautomerism cluster_2_hydroxy 2-Hydroxypyridine Tautomerism cluster_4_hydroxy 4-Hydroxypyridine Tautomerism 2-OH 2-Hydroxypyridine (Hydroxy Form) 2-one 2-Pyridone (Pyridone Form) 2-OH->2-one Equilibrium 4-OH 4-Hydroxypyridine (Hydroxy Form) 4-one 4-Pyridone (Pyridone Form) 4-OH->4-one Equilibrium

Caption: Tautomeric equilibrium in 2- and 4-hydroxypyridine.

Key Factors Influencing Tautomeric Equilibrium

The delicate balance of the hydroxypyridine-pyridone equilibrium can be shifted by a variety of factors. Understanding these influences is paramount for controlling the properties of these compounds.

Solvent Effects

Solvent polarity plays a crucial role in determining the predominant tautomer.[4]

  • Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding like water and alcohols, tend to favor the more polar pyridone form.[5] These solvents can stabilize the charge separation present in the pyridone tautomer. In water, the equilibrium constant for the 2-hydroxypyridine/2-pyridone system can be as high as 900 in favor of the pyridone form.[6]

  • Non-polar Solvents: In non-polar solvents such as cyclohexane, the less polar hydroxy form is more favored, and both tautomers can coexist in comparable amounts.[6] For instance, the experimental equilibrium constant (Keq) between 2-hydroxypyridine and 2-pyridone in cyclohexane at 25 °C is 1.7, indicating only a small energy difference between the two forms.[4]

The calculated dipole moment of 2-pyridone is significantly higher than that of 2-hydroxypyridine, explaining its increased stability in polar solvents.[4]

Substituent Effects

The electronic nature and position of substituents on the pyridine ring can significantly influence the tautomeric equilibrium.

  • Electron-withdrawing groups: These groups can affect the acidity of the N-H or O-H protons and the basicity of the nitrogen and oxygen atoms, thereby shifting the equilibrium. For example, chlorination at different positions of the 2-hydroxypyridine ring alters the relative populations of the tautomers.[7]

  • Electron-donating groups: Conversely, electron-donating groups can also modulate the electronic properties of the ring and influence the stability of the respective tautomers.

Basic considerations of resonance structures can often correctly predict the effect of substituents on the tautomeric equilibrium.[8]

Temperature and pH

Temperature can influence the equilibrium constant of tautomerization, as with any chemical equilibrium. The effect of pH is particularly important in aqueous solutions, as the ionization state of the molecule can lock it into either the hydroxy or pyridone form.

Analytical Techniques for Characterizing Tautomers

A variety of spectroscopic and analytical techniques are employed to study and quantify the tautomeric equilibrium of hydroxypyridines.

Spectroscopic Methods
  • UV-Vis Spectroscopy: This is a powerful technique for quantifying the amounts of each tautomer in solution.[9] The hydroxy and pyridone forms have distinct absorption spectra, allowing for the determination of the equilibrium constant. For example, the zwitterionic tautomer of 3-hydroxypyridine in water exhibits a unique absorption peak.[10]

  • NMR Spectroscopy: While NMR spectroscopy can sometimes be used to distinguish between tautomers, the rapid interconversion at room temperature can lead to averaged signals.[9] However, low-temperature NMR or the use of derivatives with fixed tautomeric forms (e.g., N-methyl or O-methyl) can provide valuable information.

  • Infrared (IR) Spectroscopy: The presence of a strong C=O stretching band is a clear indicator of the pyridone form, while the O-H stretching vibration is characteristic of the hydroxy tautomer.[6]

  • Rotational Spectroscopy: In the gas phase, rotational spectroscopy provides highly accurate structural information, allowing for the unambiguous identification of different tautomers and even conformers.[7]

X-ray Crystallography

For solid-state analysis, X-ray crystallography provides definitive structural evidence of the predominant tautomer in the crystalline form.[6]

Computational Approaches to Tautomerism

Computational chemistry has become an indispensable tool for studying and predicting tautomeric equilibria.

  • Density Functional Theory (DFT): DFT methods are widely used to calculate the relative energies of tautomers in the gas phase and in solution (using continuum solvent models).[4] These calculations can provide valuable insights into the factors governing the equilibrium.

  • Ab Initio Methods: High-level ab initio methods, such as coupled-cluster theory (CCSD), can provide very accurate energy differences between tautomers, often in excellent agreement with experimental data.[6]

  • Quantum Mechanics/Molecular Mechanics (QM/MM): For studying tautomerism in complex environments, such as enzyme active sites, QM/MM methods can be employed to treat the tautomeric core with a high level of theory while the surrounding environment is modeled with a more computationally efficient method.[3]

Table 1: Calculated Relative Energies of 2-Hydroxypyridine and 2-Pyridone

Computational MethodBasis SetPhaseFavored TautomerRelative Energy (kJ/mol)
M062X6-311++G Gas2-Hydroxypyridine5-9
B3LYP6-311++GGas2-Pyridone1-3
CCSDaug-cc-pvdzGas2-Hydroxypyridine~6-fold higher concentration

Data compiled from theoretical studies.[6]

Experimental Protocols

Protocol for Determining Tautomeric Ratio by UV-Vis Spectroscopy
  • Preparation of Solutions: Prepare solutions of the hydroxypyridine compound of interest in various solvents of differing polarity (e.g., cyclohexane, dioxane, ethanol, water) at a known concentration (e.g., 10⁻⁴ M).

  • Acquisition of Spectra: Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).

  • Identification of Peaks: Identify the characteristic absorption maxima for the hydroxy and pyridone forms. This can be aided by comparing the spectra to those of N-methyl and O-methyl derivatives, which are locked in the pyridone and hydroxy forms, respectively.

  • Calculation of Molar Absorptivities: Determine the molar absorptivities (ε) of the pure tautomers at their respective absorption maxima using the spectra of the locked derivatives.

  • Determination of Equilibrium Constant: Using the Beer-Lambert law and the measured absorbances at the characteristic wavelengths, calculate the concentration of each tautomer in the equilibrium mixture. The tautomeric equilibrium constant (KT) can then be calculated as the ratio of the concentration of the pyridone form to the hydroxy form.

UV_Vis_Workflow Start Start: Prepare Hydroxypyridine Solutions Record_Spectra Record UV-Vis Spectra Start->Record_Spectra Identify_Peaks Identify λmax for Each Tautomer Record_Spectra->Identify_Peaks Calculate_Epsilon Determine Molar Absorptivities (ε) Identify_Peaks->Calculate_Epsilon Calculate_Concentrations Calculate Tautomer Concentrations Calculate_Epsilon->Calculate_Concentrations Calculate_KT Calculate Equilibrium Constant (KT) Calculate_Concentrations->Calculate_KT End End: Tautomeric Ratio Determined Calculate_KT->End

Caption: Workflow for determining tautomeric ratios by UV-Vis spectroscopy.

Implications in Drug Development and Medicinal Chemistry

The tautomeric state of a molecule can have a profound impact on its physicochemical properties, including its lipophilicity, acidity/basicity, and hydrogen bonding capabilities. These properties, in turn, influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to bind to its biological target.

  • Receptor Binding: The different tautomers of a molecule present different three-dimensional shapes and hydrogen bonding patterns to a receptor binding site. A drug may bind preferentially in one tautomeric form, even if it is the minor tautomer in solution.

  • Membrane Permeability: The more lipophilic tautomer will generally have better membrane permeability. Understanding the tautomeric equilibrium in different environments (e.g., aqueous extracellular space vs. lipidic cell membrane) is crucial for predicting drug absorption.

  • Metabolic Stability: The metabolic fate of a drug can be dependent on its tautomeric form, as different tautomers may be recognized and processed differently by metabolic enzymes.

The 2-pyridone motif is a common structural feature in many bioactive compounds and pharmaceuticals, highlighting the importance of understanding its tautomeric behavior.[6]

Synthetic Strategies for Hydroxypyridine Derivatives

The synthesis of hydroxypyridine derivatives is a well-established area of organic chemistry, with numerous methods available for accessing these important scaffolds.

  • From Furans: 3-Hydroxypyridine can be synthesized from furfurylamine by reaction with hydrogen peroxide in the presence of hydrochloric acid.[11]

  • Multicomponent Reactions: Highly functionalized 4-hydroxypyridines can be prepared via a two-step process involving a multicomponent reaction of alkoxyallenes, nitriles, and carboxylic acids.[12]

  • From Pyranones: 4-Hydroxypyridines can be obtained by the reaction of 4H-pyran-4-ones with ammonia.[13]

  • Functional Group Interconversions: The synthesis of specific hydroxypyridine derivatives can also be achieved through functional group interconversions on a pre-existing pyridine ring, such as the demethoxylation of a methoxypyridine to yield the corresponding hydroxypyridine.[14]

The choice of synthetic route will depend on the desired substitution pattern and the scale of the synthesis.

Conclusion

The tautomerism of hydroxypyridine compounds is a rich and multifaceted area of study with significant implications for both fundamental and applied chemistry. A thorough understanding of the factors that govern this equilibrium is essential for scientists working in drug discovery, materials science, and related fields. The interplay of experimental and computational techniques provides a powerful toolkit for elucidating the tautomeric preferences of these important heterocyclic systems, enabling the rational design of molecules with tailored properties. As our understanding of the subtleties of tautomerism continues to grow, so too will our ability to harness this phenomenon for the development of new and improved chemical entities.

References

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  • Schmidt, D., et al. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. ResearchGate. [Link]

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  • Sa'adeh, H., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ≒2-pyridone equilibrium. ResearchGate. [Link]

  • do Monte, S. A., et al. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics. [Link]

  • Nimlos, M. R., et al. (n.d.). Structural Isomers and Tautomerism of 2-Hydroxypyridine in the Cation Ground State Studied by Zero Kinetic Energy (ZEKE) Photoelectron Spectroscopy. The Journal of Physical Chemistry. [Link]

  • Al-Soufi, W., et al. (2005). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. RSC Publishing. [Link]

  • Li, Z., et al. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. [Link]

  • Zhang, Z., et al. (2022). How to synthesizer of 3-hydroxy pyridine? ResearchGate. [Link]

  • EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents. (n.d.).
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  • Equilibrium structures in aqueous solution of the... (n.d.). ResearchGate. [Link]

  • Hydroxypyridine-Pyridone Tautomerism. (2010). YouTube. [Link]

  • Kowalewska, A., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters. [Link]

  • 2-Pyridone. (n.d.). Wikipedia. [Link]

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  • Sa'adeh, H., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. RSC Publishing. [Link]

  • Scheme 1 Tautomerization between pyridones and hydroxypyridines. (n.d.). ResearchGate. [Link]

  • Forlani, L., et al. (2025). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate. [Link]

  • Nimlos, M. R., et al. (n.d.). Spectroscopy, structure, and proton dynamics of 2-hydroxypyridine and its clusters with water and ammonia. The Journal of Physical Chemistry. [Link]

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Stability and storage conditions for aminohydroxypyridine esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of Aminohydroxypyridine Esters

Abstract

Aminohydroxypyridine esters represent a significant class of heterocyclic compounds with broad applications in pharmaceutical and materials science. Their utility is, however, intrinsically linked to their chemical stability. This guide provides a comprehensive technical overview of the factors governing the stability of aminohydroxypyridine esters, detailing their primary degradation pathways, including hydrolysis, oxidation, and photodegradation. We present field-proven methodologies for assessing stability through forced degradation and long-term studies, grounded in regulatory guidelines. Furthermore, this document outlines validated storage and handling procedures to ensure the integrity and shelf-life of these valuable compounds for researchers, scientists, and drug development professionals.

Introduction: The Chemical Landscape of Aminohydroxypyridine Esters

The aminohydroxypyridine core is a privileged scaffold in medicinal chemistry, valued for its ability to engage in a wide range of biological interactions. The addition of an ester functional group can modulate physicochemical properties such as lipophilicity and cell permeability, often as a prodrug strategy to enhance bioavailability[1]. However, the very features that make this chemical architecture versatile—the nucleophilic amino group, the electron-rich hydroxypyridine ring, and the electrophilic ester carbonyl—also render it susceptible to chemical degradation.

Understanding the stability of these molecules is not merely an academic exercise; it is a prerequisite for reliable experimental results and the development of safe and effective pharmaceutical products[2][3]. This guide delves into the causality behind the degradation of aminohydroxypyridine esters and provides a self-validating framework for their study and preservation.

cluster_aminohydroxypyridine_ester General Structure of Aminohydroxypyridine Ester AHP Aminohydroxypyridine Ester Core Ester Ester Group (-COOR) AHP->Ester Site of Hydrolysis Amino Amino Group (-NH2) AHP->Amino Site of Oxidation Hydroxyl Hydroxyl Group (-OH) AHP->Hydroxyl Site of Oxidation Pyridine Pyridine Ring AHP->Pyridine Susceptible to Photolysis

Caption: Core structure and reactive sites of aminohydroxypyridine esters.

Fundamental Degradation Pathways

The degradation of an active pharmaceutical ingredient (API) can compromise its safety, quality, and efficacy. For aminohydroxypyridine esters, three primary degradation mechanisms must be considered: hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation: The Achilles' Heel

The ester linkage is the most common point of failure for these molecules. Hydrolysis, or splitting by water, can be catalyzed by either acidic or basic conditions, cleaving the ester into its constituent carboxylic acid and alcohol[4][5].

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is typically rapid and irreversible. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to a carboxylate salt and an alcohol. The rate is highly dependent on pH; as pH increases, the concentration of the nucleophilic hydroxide ion rises, accelerating degradation[4][6].

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction where the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water[4]. While generally slower than base-catalyzed hydrolysis, it is a significant concern in acidic formulations or storage conditions[7][8]. The pH of maximum stability for many esters is in the weakly acidic range (around pH 4-5)[7].

cluster_conditions Catalytic Conditions AHP_Ester Aminohydroxypyridine Ester (Parent) Transition_State Tetrahedral Intermediate AHP_Ester->Transition_State H2O Attack Products Aminohydroxypyridine Carboxylic Acid + Alcohol (R-OH) Transition_State->Products Leaving Group Departs Acid Acid (H+) Reversible Acid->AHP_Ester Protonates Carbonyl Base Base (OH-) Irreversible Base->AHP_Ester Attacks Carbonyl Start Drug Substance (Aminohydroxypyridine Ester) Forced_Deg Forced Degradation (Stress Testing) Start->Forced_Deg Long_Term Long-Term & Accelerated Stability (ICH) Start->Long_Term Method_Dev Develop Stability- Indicating Method (e.g., HPLC) Forced_Deg->Method_Dev Provides Samples Data_Analysis Identify Degradants & Establish Shelf-Life Long_Term->Data_Analysis Method_Dev->Long_Term Analyzes Samples

Caption: Workflow for a comprehensive stability assessment program.

Protocol: Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.[9][10][11]

Methodology:

  • Preparation: Prepare stock solutions of the aminohydroxypyridine ester (e.g., at 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At time points (e.g., 2, 8, 24h), withdraw samples, neutralize with 0.1 M NaOH, and dilute for analysis.

    • Rationale: Simulates degradation in an acidic environment.[11]

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature (25°C).

    • Withdraw samples at short intervals (e.g., 5, 15, 30, 60 min), neutralize with 0.1 M HCl, and dilute for analysis.

    • Rationale: Base-catalyzed hydrolysis is often rapid; lower temperatures and shorter times are needed.[11]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for 24 hours, protected from light.

    • Withdraw samples at time points and dilute for analysis.

    • Rationale: H₂O₂ is a common oxidizing agent used to simulate oxidative stress.[12]

  • Thermal Degradation:

    • Store the solid compound in a controlled oven at 80°C.

    • Store a solution sample at 60°C.

    • Test at time points (e.g., 1, 3, 7 days).

    • Rationale: Assesses the intrinsic thermal stability of the molecule.

  • Photostability:

    • Expose the solid compound and a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13]

    • Keep a control sample protected from light at the same temperature.

    • Analyze both samples after exposure.

    • Rationale: Determines the compound's susceptibility to light-induced degradation.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method, comparing stressed samples to an unstressed control (T=0).

Protocol: Long-Term Stability Study

Objective: To determine the re-test period or shelf-life and recommend storage conditions under real-world scenarios.[2][14]

Methodology:

  • Batch Selection: Use at least three primary batches of the drug substance.[15]

  • Storage Conditions (as per ICH Q1A(R2)):

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Container Closure: Store the substance in the proposed commercial packaging.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

    • Accelerated: 0, 3, and 6 months.[14]

  • Parameters to Test:

    • Appearance (color, physical state)

    • Assay (potency)

    • Purity (levels of specific and unspecified degradation products)

    • Moisture content

Conclusion

The chemical stability of aminohydroxypyridine esters is a multifaceted challenge governed by their inherent structure and external environmental factors. The primary liabilities are hydrolytic cleavage of the ester bond, oxidation of the electron-rich ring system, and photodegradation. A thorough understanding of these pathways is essential for any scientist working with these compounds. By implementing rigorous stability testing protocols and adhering to controlled storage conditions—specifically, low temperature, exclusion of light, moisture, and oxygen—the chemical integrity of aminohydroxypyridine esters can be reliably maintained, ensuring the validity of research and the quality of potential therapeutic agents.

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The Ascendance of a Scaffold: A Technical Guide to the Discovery and History of 5-Aminonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the discovery, synthesis, and evolution of 5-aminonicotinic acid and its derivatives. From its origins rooted in the chemistry of nicotinic acid to its contemporary role as a privileged scaffold in cutting-edge therapeutics, we will dissect the key scientific milestones and methodologies that have defined this important class of molecules.

Genesis: From Pellagra to a Foundational Scaffold

The story of 5-aminonicotinic acid is intrinsically linked to its parent compound, nicotinic acid (niacin or vitamin B3). Initially synthesized in 1867, the biological significance of nicotinic acid remained obscure for decades. Its vital role in human health was dramatically unveiled in the early 20th century with the identification of nicotinic acid as the "pellagra-preventing factor"[1]. This discovery spurred intense interest in the chemistry of nicotinic acid and its derivatives, laying the groundwork for future explorations.

The introduction of an amino group onto the nicotinic acid scaffold at the 5-position created a versatile building block with altered electronic properties and new avenues for chemical modification. While the precise first synthesis of 5-aminonicotinic acid is not prominently documented as a singular breakthrough, its emergence is a logical progression in the systematic functionalization of the pyridine ring. Early methods for the synthesis of aminopyridines, such as the Hofmann rearrangement of nicotinamide or the reaction of bromopyridines with ammonia, provided the chemical precedent for accessing compounds like 5-aminonicotinic acid[2].

The Synthesis of a Versatile Building Block: 5-Aminonicotinic Acid

The reliable and scalable synthesis of 5-aminonicotinic acid is fundamental to its use in research and drug development. Several synthetic routes have been established, with the choice of method often depending on the desired scale and available starting materials.

Classical Approach: Amination of 5-Halonicotinic Acids

A prevalent and well-documented method for the synthesis of 5-aminonicotinic acid involves the nucleophilic aromatic substitution of a halogen at the 5-position of the nicotinic acid ring. 5-Bromonicotinic acid is a common starting material for this transformation.

Experimental Protocol: Synthesis of 5-Aminonicotinic Acid from 5-Bromonicotinic Acid [3][4]

Objective: To synthesize 5-aminonicotinic acid via the amination of 5-bromonicotinic acid.

Materials:

  • 5-Bromonicotinic acid

  • Aqueous ammonia solution

  • Copper (II) sulfate pentahydrate

  • Concentrated hydrochloric acid

  • Saturated sodium sulfide solution

  • Autoclave or high-pressure reactor

  • Thin-layer chromatography (TLC) plates

  • Ninhydrin solution (for TLC visualization)

Procedure:

  • In a high-pressure reactor, combine 5-bromonicotinic acid (e.g., 20.2 g, 100 mmol), copper (II) sulfate pentahydrate (e.g., 4.98 g, 20 mmol), and aqueous ammonia solution (e.g., 40 mL)[4].

  • Seal the reactor and heat the mixture to 170-180°C for approximately 19 hours with stirring[4].

  • Monitor the progress of the reaction by TLC, using a suitable eluent and visualizing with a ninhydrin stain to detect the presence of the primary amine product.

  • After the reaction is complete, cool the dark-colored solution to room temperature.

  • To remove the copper catalyst, treat the reaction mixture with a saturated sodium sulfide solution, which will precipitate copper sulfide.

  • Filter the mixture to remove the solid copper sulfide.

  • Carefully adjust the pH of the filtrate to 4-5 using concentrated hydrochloric acid. This will protonate the amino group and deprotonate the carboxylic acid, leading to the precipitation of the zwitterionic 5-aminonicotinic acid.

  • Cool the acidified mixture to enhance precipitation.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the product under vacuum to obtain 5-aminonicotinic acid.

Causality Behind Experimental Choices:

  • Copper Catalyst: The copper (II) sulfate acts as a catalyst to facilitate the nucleophilic aromatic substitution of the bromide with ammonia, which would otherwise be a very slow reaction.

  • High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the amination of the relatively unreactive pyridine ring.

  • pH Adjustment: The careful adjustment of the pH is critical for the isoelectric precipitation of the amphoteric 5-aminonicotinic acid, maximizing the yield of the isolated product.

Table 1: Physicochemical Properties of 5-Aminonicotinic Acid

PropertyValueReference(s)
CAS Number 24242-19-1[3][5]
Molecular Formula C₆H₆N₂O₂[5]
Molecular Weight 138.12 g/mol [5]
Appearance Off-white crystalline solid[3]
Purity ≥97% (HPLC)[6]
Solubility Soluble in DMSO[6]

A Scaffold for Innovation: The Rise of 5-Aminonicotinic Acid Derivatives

The true value of 5-aminonicotinic acid lies in its utility as a scaffold for the synthesis of a diverse array of more complex molecules. The presence of the amino and carboxylic acid functional groups allows for a wide range of chemical modifications, making it a valuable starting point for the generation of compound libraries in drug discovery.

Amide Bond Formation: A Gateway to Bioactivity

A primary route for the derivatization of 5-aminonicotinic acid is through the formation of amide bonds at the carboxylic acid position. This transformation is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of substituents to probe structure-activity relationships (SAR).

Experimental Protocol: General Procedure for Amide Coupling of 5-Aminonicotinic Acid [7][8]

Objective: To synthesize an amide derivative of 5-aminonicotinic acid using a peptide coupling reagent.

Materials:

  • 5-Aminonicotinic acid

  • Amine of choice (R-NH₂)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard workup and purification reagents (e.g., ethyl acetate, water, brine, silica gel for chromatography)

Procedure:

  • In a round-bottom flask, dissolve 5-aminonicotinic acid (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equivalents) to the mixture and stir for a few minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-18 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with water, dilute aqueous acid (e.g., 1M HCl), dilute aqueous base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Causality Behind Experimental Choices:

  • Coupling Reagent (HATU): HATU is a highly efficient coupling reagent that converts the carboxylic acid into a highly reactive activated ester, facilitating its reaction with the amine. It is known to suppress racemization in chiral substrates.

  • Base (DIPEA/TEA): A non-nucleophilic organic base is required to neutralize the hexafluorophosphate salt of HATU and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the activated ester intermediate and the coupling reagent, reducing the yield of the desired amide.

A New Paradigm in Cancer Therapy: 5-Aminonicotinic Acid Derivatives as PARP Inhibitors

A significant and impactful application of 5-aminonicotinic acid derivatives is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination-mediated double-strand break repair, the inhibition of PARP leads to a synthetic lethal phenotype, resulting in the selective killing of cancer cells[9][10].

The nicotinamide moiety is the natural substrate for PARP, and as such, many PARP inhibitors are designed as nicotinamide mimetics. The 5-aminonicotinic acid scaffold provides a key structural framework for these inhibitors, with the amide group mimicking the carboxamide of nicotinamide and the pyridine ring engaging in important interactions within the PARP active site.

Mechanism of Action of 5-Aminonicotinic Acid-Based PARP Inhibitors

5-Aminonicotinic acid-based PARP inhibitors function by binding to the catalytic domain of PARP1, competing with the natural substrate, nicotinamide adenine dinucleotide (NAD⁺). This competitive inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for the recruitment of DNA repair proteins to the site of single-strand breaks.

Beyond catalytic inhibition, a key mechanism of action for many potent PARP inhibitors is "PARP trapping." This phenomenon involves the stabilization of the PARP1-DNA complex, which can be more cytotoxic than the inhibition of PAR synthesis alone. The trapped PARP-DNA complexes can obstruct DNA replication forks, leading to the formation of double-strand breaks that are lethal to BRCA-deficient cancer cells.

Diagram of PARP1-Mediated DNA Repair and Inhibition

PARP_Inhibition cluster_pathway PARP1-Mediated Single-Strand Break Repair cluster_inhibition Inhibition by 5-Aminonicotinic Acid Derivatives SSB Single-Strand DNA Break PARP1_recruitment PARP1 Recruitment and Binding SSB->PARP1_recruitment Damage Sensing PAR_synthesis PAR Chain Synthesis PARP1_recruitment->PAR_synthesis Activation Repair_recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_synthesis->Repair_recruitment Catalytic_inhibition Catalytic Inhibition DNA_repair DNA Repair Repair_recruitment->DNA_repair PARP1_release PARP1 Release DNA_repair->PARP1_release PARP_trapping PARP Trapping Inhibitor 5-Aminonicotinic Acid Derivative (PARPi) Inhibitor->PAR_synthesis Blocks NAD+ binding Inhibitor->PARP1_release Prevents release

Caption: Mechanism of PARP1 inhibition by 5-aminonicotinic acid derivatives.

Structure-Activity Relationships (SAR)

The development of potent and selective PARP inhibitors based on the 5-aminonicotinic acid scaffold has been guided by extensive SAR studies. Key structural features that influence activity include:

  • The Nicotinamide Core: The amide group of the 5-aminonicotinic acid derivative forms crucial hydrogen bonds with the backbone of Gly863 and Ser904 in the PARP1 active site, mimicking the interactions of the natural substrate, nicotinamide.

  • The Pyridine Ring: The pyridine ring engages in π-π stacking interactions with Tyr907 in the active site.

  • Substituents at the 5-Amino Position: The 5-amino group provides a vector for introducing a wide variety of substituents. These substituents can extend into the adenosine-binding pocket of PARP1, leading to increased potency and selectivity. The nature of these substituents can also be tuned to optimize pharmacokinetic properties such as solubility and cell permeability.

  • Modifications of the Carboxamide: The amide nitrogen can be incorporated into a ring system, as seen in many clinical PARP inhibitors, to lock the conformation and enhance binding affinity.

Beyond PARP Inhibition: Other Applications of 5-Aminonicotinic Acid Derivatives

While the development of PARP inhibitors has been a major focus, the versatile chemistry of 5-aminonicotinic acid has led to its exploration in other areas of scientific research.

  • Coordination Polymers: The ability of 5-aminonicotinic acid to act as a ligand for metal ions has been utilized in the synthesis of coordination polymers. These materials can exhibit interesting properties such as luminescence and have been investigated for applications in sensing and materials science[3][11][12][13].

  • Bioluminescent Probes: Derivatives of 5-aminonicotinic acid have been incorporated into the design of bioluminescent probes for the detection of specific enzymes or biological analytes[3][14][15][16][17]. The modification of the 5-aminonicotinic acid scaffold can be used to create probes that are substrates for specific enzymes, leading to the release of a luciferin-like molecule and the generation of light.

Future Directions

The journey of 5-aminonicotinic acid and its derivatives is far from over. Ongoing research continues to explore new synthetic methodologies to access novel derivatives with improved properties. In the realm of PARP inhibitors, the focus is on developing next-generation inhibitors with enhanced selectivity for PARP1 over other PARP isoforms to reduce off-target effects and improve the therapeutic index. Furthermore, the application of 5-aminonicotinic acid as a scaffold in other areas of medicinal chemistry and materials science is an active area of investigation, promising new discoveries and innovations in the years to come.

References

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  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. - Semantic Scholar. (URL: [Link])

  • 5-Aminonicotinic Acid | C6H6N2O2 | CID 354316 - PubChem. (URL: [Link])

  • (PDF) A new facile synthesis of 5-aminopyridazine-4-carboxylic acid - ResearchGate. (URL: [Link])

  • Identification of the first selective bioluminescent probe for real-time monitoring of carboxylesterase 2 in vitro and in vivo - RSC Publishing. (URL: [Link])

  • Current advances in the development of bioluminescent probes toward spatiotemporal trans-scale imaging - PubMed Central. (URL: [Link])

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Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. Its unique electronic properties, hydrogen bonding capability, and synthetic tractability have established it as a "privileged scaffold" in drug design. This guide provides an in-depth analysis of pyridine-based building blocks for researchers, scientists, and drug development professionals. We will explore the fundamental physicochemical properties that underpin pyridine's biological activity, delve into key synthetic methodologies for its derivatization, and examine its role in several classes of FDA-approved therapeutics through illustrative case studies. The content herein is structured to provide not just procedural knowledge but also the causal logic behind experimental choices, ensuring a robust and applicable understanding of this critical heterocyclic core.

Part 1: The Pyridine Core - A Privileged Scaffold in Medicinal Chemistry

Pyridine is a heterocyclic organic compound structurally related to benzene, with one methine group replaced by a nitrogen atom.[1] This seemingly simple substitution has profound implications for the molecule's chemical and physical properties, making it a highly versatile building block in the pharmaceutical industry. The pyridine ring is a key component in a vast number of natural products, including vitamins like niacin and pyridoxine, and coenzymes such as NAD and NADP.[2] Its prevalence extends to over 7,000 drug molecules of medicinal importance, highlighting its significance.[2]

The utility of the pyridine scaffold stems from a unique combination of properties:

  • Basicity and Hydrogen Bonding: The lone pair of electrons on the nitrogen atom imparts basicity and allows pyridine to act as a hydrogen bond acceptor. This is a critical feature for molecular recognition and binding to biological targets like enzymes and receptors.[2]

  • Enhanced Solubility: The polarity introduced by the nitrogen atom generally improves the aqueous solubility of molecules, a crucial factor for drug formulation and bioavailability.[3]

  • Metabolic Stability: Incorporation of a pyridine ring can enhance the metabolic stability of a drug candidate, improving its pharmacokinetic profile.[1]

  • Synthetic Versatility: The pyridine ring can be readily functionalized at multiple positions, allowing for fine-tuning of a molecule's steric and electronic properties to optimize potency and selectivity.[4]

Comparative Physicochemical Properties

The decision to incorporate a pyridine ring over its carbocyclic analog, benzene, is often driven by the distinct electronic differences between the two.

PropertyPyridineBenzeneRationale for Drug Design
Dipole Moment ~2.2 D0 DThe dipole moment of pyridine enhances polarity, improving solubility and potential for specific polar interactions with biological targets.
Basicity (pKa of conjugate acid) 5.23N/AThe basic nitrogen can be protonated under physiological conditions, enabling ionic interactions and improving binding affinity.[1]
Reactivity towards Electrophiles Lower than benzeneHigherThe electron-withdrawing nitrogen deactivates the ring towards electrophilic attack, which can increase metabolic stability against oxidative processes.[4]
Reactivity towards Nucleophiles Higher than benzeneLowerThe electron-deficient carbons at positions 2 and 4 are susceptible to nucleophilic attack, providing a handle for synthetic modification.[4]
Hydrogen Bonding AcceptorWeak π-system donorThe nitrogen atom is a strong hydrogen bond acceptor, a key interaction for high-affinity binding to protein targets.[4]

Part 2: Chemical Reactivity and Biological Implications

The reactivity of the pyridine ring is fundamentally different from that of benzene due to the electronegative nitrogen atom. This atom withdraws electron density from the ring, making the carbon atoms electron-deficient, particularly at the C2 and C4 positions.

This electronic distribution dictates the regioselectivity of chemical reactions:

  • Nucleophilic Aromatic Substitution (SNAr): Occurs preferentially at the C2 and C4 positions, which are most electron-deficient. This allows for the introduction of a wide range of functional groups.

  • Electrophilic Aromatic Substitution (EAS): Is disfavored compared to benzene and, when it occurs, proceeds at the C3 position. The electron-withdrawing nature of the nitrogen deactivates the ring towards electrophiles.

  • N-Oxidation: The nitrogen atom itself can be oxidized to form a pyridine-N-oxide. This transformation alters the electronic properties of the ring, activating the C4 position for both nucleophilic and electrophilic attack and is a common strategy to enhance reactivity.[4]

General reactivity map of the pyridine ring.

These reactivity patterns are not merely academic; they have direct consequences for drug design. The ability to selectively modify the pyridine ring allows medicinal chemists to systematically explore the chemical space around a lead compound, optimizing its Structure-Activity Relationship (SAR) and Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Part 3: Key Synthetic Methodologies

The construction and functionalization of pyridine-based building blocks are mature fields of organic synthesis. Both classical and modern methods are employed in drug discovery and development.

Classical Approach: The Hantzsch Dihydropyridine Synthesis

First reported in 1881, the Hantzsch synthesis is a robust multi-component reaction that builds the dihydropyridine core from simple acyclic precursors.[5] The initial product, a 1,4-dihydropyridine, can be easily oxidized to the corresponding aromatic pyridine.[5] This method is particularly valuable for creating symmetrically substituted pyridines.

The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[6] The mechanism proceeds through a Knoevenagel condensation and the formation of an enamine, which then participate in a Michael addition and subsequent cyclization/dehydration.[6]

Hantzsch_Workflow cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Aromatization Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Ketoester1 β-Ketoester (2 eq.) Ketoester1->Knoevenagel Enamine Enamine Ketoester1->Enamine Ammonia Ammonia Source Ammonia->Enamine DHP 1,4-Dihydropyridine (1,4-DHP) Knoevenagel->DHP Enamine->DHP Pyridine Pyridine Product DHP->Pyridine Oxidation

Workflow for the Hantzsch Pyridine Synthesis.

Experimental Protocol: General Hantzsch 1,4-Dihydropyridine Synthesis

Self-Validating System: This protocol's success is validated by the isolation of the 1,4-DHP product, which can be characterized by standard spectroscopic methods. The subsequent oxidation step provides further validation through the formation of the aromatic pyridine, observable by a distinct change in NMR chemical shifts.

  • Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2.0 mmol), and ammonium acetate (1.2 mmol).

  • Solvent Addition: Add a suitable solvent, such as ethanol (10-20 mL).[7]

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).[7]

  • Workup and Isolation: Allow the mixture to cool to room temperature. The 1,4-dihydropyridine product often precipitates and can be collected by filtration, then washed with cold ethanol.[7] If it remains dissolved, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

  • Oxidation (Optional): To a solution of the isolated 1,4-dihydropyridine (1.0 mmol) in a solvent like acetonitrile, add an oxidizing agent such as manganese dioxide (5-10 equivalents).[7] Stir at room temperature and monitor by TLC.

  • Final Isolation: Upon completion, filter the reaction mixture through celite to remove the oxidant, concentrate the filtrate, and purify the resulting pyridine derivative by column chromatography.[7]

Modern Approach: Palladium-Catalyzed Cross-Coupling

For the synthesis of complex, unsymmetrical pyridine derivatives, palladium-catalyzed cross-coupling reactions are indispensable tools. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organic halide, is particularly powerful for this purpose.

This method allows for the precise and efficient functionalization of pre-existing halopyridines or the coupling of pyridylboronic acids with other (hetero)aryl halides.[4]

Experimental Protocol: General Suzuki-Miyaura Coupling of a Pyridylboronic Acid

Self-Validating System: The reaction is self-validating through the consumption of starting materials and the formation of a new biaryl product, which can be unambiguously identified by mass spectrometry (new molecular weight) and NMR (new aromatic signals).

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 mmol), the pyridylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[8]

  • Reaction Conditions: Heat the mixture to 80-100°C with stirring for 8-24 hours.[8]

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the limiting reagent.

  • Workup and Isolation: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Part 4: Applications in Drug Discovery - Key Case Studies

The versatility of the pyridine scaffold is evident in its widespread presence across various therapeutic areas.

Table 2: Examples of FDA-Approved Pyridine-Containing Drugs

Drug NameTherapeutic AreaBrief Mechanism of Action
Imatinib (Gleevec) AnticancerTyrosine kinase inhibitor; targets the BCR-ABL protein in chronic myeloid leukemia.[9]
Isoniazid AntitubercularProdrug that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[10]
Nifedipine CardiovascularCalcium channel blocker used to treat hypertension.[5]
Abiraterone AnticancerInhibits CYP17A1, an enzyme involved in testosterone synthesis, for the treatment of prostate cancer.[11]
Delavirdine AntiviralNon-nucleoside reverse transcriptase inhibitor for the treatment of HIV/AIDS.[11]
Case Study 1: Imatinib (Gleevec) - A Revolution in Cancer Therapy

Imatinib is a paradigm-shifting drug for the treatment of chronic myeloid leukemia (CML). Its mechanism relies on the targeted inhibition of the BCR-ABL tyrosine kinase, an abnormal enzyme that drives uncontrolled cell proliferation in CML.[12]

The pyridine ring in Imatinib is a critical component of its pharmacophore. It participates in key hydrogen bonding interactions within the ATP-binding pocket of the BCR-ABL kinase, locking the enzyme in an inactive conformation and blocking its signaling activity.[13][14] This prevents the phosphorylation of downstream substrates, thereby inhibiting cancer cell proliferation and inducing apoptosis.[9]

Imatinib_MOA Imatinib Imatinib (contains Pyridine) BCR_ABL BCR-ABL Kinase (ATP-Binding Pocket) Imatinib->BCR_ABL Binds & Inhibits Phospho_Substrate Phosphorylated Substrate (Leads to Proliferation) BCR_ABL->Phospho_Substrate Phosphorylates Apoptosis Apoptosis (Cell Death) BCR_ABL->Apoptosis Inhibition leads to ATP ATP ATP->BCR_ABL Binds Substrate Protein Substrate

Simplified mechanism of Imatinib kinase inhibition.
Case Study 2: Isoniazid - A Front-Line Antitubercular Agent

Isoniazid (INH) is a cornerstone of tuberculosis treatment. It is a prodrug, meaning it must be activated within the Mycobacterium tuberculosis bacterium to exert its effect.[10] The bacterial enzyme KatG (a catalase-peroxidase) activates INH, which then forms a complex with NAD⁺.[15] This complex covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids.[10] Since mycolic acids are unique and critical components of the mycobacterial cell wall, their inhibition leads to bacterial cell death.[16] The pyridine core of isoniazid is essential for this entire process, forming the reactive isonicotinic acyl radical upon activation.[10]

Part 5: Characterization of Pyridine Building Blocks

The unambiguous characterization of synthesized pyridine derivatives is critical. A combination of spectroscopic and chromatographic techniques is standard practice.

  • NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools. The chemical shifts of the pyridine ring protons are characteristic, typically appearing in the downfield region (δ 7.0-9.0 ppm) due to the ring's aromaticity and the nitrogen's deshielding effect. The substitution pattern can be deduced from the coupling patterns (splitting) and integration of the signals.[17]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of substituents. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[18]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and to monitor the progress of reactions.

Part 6: Future Outlook

The role of pyridine-based building blocks in drug discovery is set to expand further.[11] As challenges like antimicrobial resistance grow, the development of novel pyridine derivatives offers a promising avenue for new therapeutics.[1] The ease of creating diverse libraries of pyridine compounds through modern synthetic methods, coupled with computational modeling, will accelerate the discovery of new leads.[2] The hybridization of the pyridine scaffold with other pharmacophores is also a growing strategy to develop agents with multiple mechanisms of action, potentially overcoming drug resistance and improving therapeutic outcomes.[19] It is anticipated that a multitude of new pharmaceuticals containing this versatile heterocycle will become available in the coming decade.[11]

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Available at: [Link]

  • Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15979-16007. Available at: [Link]

  • Kaur, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1033. Available at: [Link]

  • Pyridine - Wikipedia. Wikipedia. Available at: [Link]

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Methodological & Application

The Versatile Precursor: Methyl 5-amino-6-hydroxypyridine-3-carboxylate in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the pyridine ring system stands as a cornerstone scaffold, present in a multitude of clinically approved drugs and biologically active molecules. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in the design of novel therapeutics. Within this broad class of compounds, Methyl 5-amino-6-hydroxypyridine-3-carboxylate emerges as a highly versatile and strategically important precursor. Its trifunctional nature, possessing an amino group, a hydroxyl group, and a methyl carboxylate on a pyridine core, offers a rich platform for a diverse array of chemical transformations, particularly in the construction of fused heterocyclic systems with significant pharmacological potential.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound in organic synthesis. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

Core Principles of Reactivity

The synthetic utility of this compound is primarily dictated by the interplay of its three functional groups. The ortho-relationship of the amino and hydroxyl groups is particularly significant, predisposing the molecule to intramolecular cyclization and condensation reactions.

Reactivity_Principles Key Functional Group Reactivity cluster_reactions Primary Transformations Precursor This compound Amino 5-Amino Group (Nucleophilic Center) Precursor->Amino Nucleophilic attack Hydroxyl 6-Hydroxyl Group (Nucleophilic/Tautomeric Center) Precursor->Hydroxyl Nucleophilic attack/Proton transfer Ester 3-Carboxylate Group (Electrophilic Center/Directing Group) Precursor->Ester Electrophilic site for cyclization RingN Pyridine Nitrogen (Basic/Coordinating Site) Precursor->RingN Influences reactivity Cyclocondensation Cyclocondensation Amino->Cyclocondensation Derivatization Functional Group Derivatization Amino->Derivatization Hydroxyl->Cyclocondensation Hydroxyl->Derivatization Ester->Cyclocondensation Ester->Derivatization

Caption: Logical relationship of the functional groups in this compound and their primary synthetic transformations.

The 5-amino group serves as a potent nucleophile, readily participating in reactions with electrophilic partners. The 6-hydroxyl group, existing in tautomeric equilibrium with its corresponding pyridone form, also acts as a nucleophile and can influence the regioselectivity of reactions. The methyl carboxylate at the 3-position is an electrophilic site that can be involved in intramolecular cyclization or can be modified post-cyclization to modulate the properties of the final product.

Application Note I: Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds as Kinase Inhibitors

Introduction:

The pyrido[2,3-d]pyrimidine core is a well-established pharmacophore found in numerous kinase inhibitors.[1][2][3][4][5] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The structural resemblance of the pyrido[2,3-d]pyrimidine scaffold to the purine core of ATP allows it to effectively compete for the ATP-binding site of kinases, thereby inhibiting their activity. This compound is an ideal precursor for the synthesis of this important heterocyclic system.

Scientific Rationale:

The synthesis of the pyrido[2,3-d]pyrimidine ring system from this compound typically involves a cyclocondensation reaction with a suitable one-carbon or three-carbon synthon. The ortho-disposed amino and hydroxyl groups of the precursor are crucial for the formation of the fused pyrimidine ring. For instance, reaction with guanidine hydrochloride can lead to the formation of 2,4-diaminopyrido[2,3-d]pyrimidines, a class of compounds known for their potent inhibitory activity against dihydrofolate reductase (DHFR), another important therapeutic target.[2][3]

Experimental Workflow:

Workflow_Kinase_Inhibitor Workflow: Pyrido[2,3-d]pyrimidine Synthesis Start Start: this compound Reaction Cyclocondensation Reaction Start->Reaction Reagent Reagent: Guanidine Hydrochloride Reagent->Reaction Solvent Solvent: High-boiling alcohol (e.g., 2-Ethoxyethanol) Solvent->Reaction Base Base: Sodium Ethoxide Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification: Recrystallization or Column Chromatography Workup->Purification Product Product: 2,4-Diamino-7-hydroxypyrido[2,3-d]pyrimidine-6-carboxylic acid derivative Purification->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: A generalized workflow for the synthesis of a pyrido[2,3-d]pyrimidine derivative.

Protocol: Synthesis of a 2,4-Diamino-7-hydroxypyrido[2,3-d]pyrimidine Derivative

Materials:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (1.5 eq)

  • Sodium ethoxide (2.0 eq)

  • 2-Ethoxyethanol (solvent)

  • Ethanol

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and guanidine hydrochloride (1.5 eq).

  • Solvent and Base Addition: Add 2-ethoxyethanol to the flask to create a stirrable suspension. Subsequently, add sodium ethoxide (2.0 eq) portion-wise at room temperature. The use of a high-boiling solvent like 2-ethoxyethanol is crucial to achieve the necessary temperature for the cyclocondensation to proceed efficiently.

  • Reaction: Heat the reaction mixture to reflux (typically 130-140 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting material indicates the completion of the reaction.

  • Workup: After cooling to room temperature, carefully quench the reaction by the slow addition of deionized water. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The choice of ethyl acetate is based on its ability to dissolve the product while being immiscible with the aqueous phase.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2,4-diamino-7-hydroxypyrido[2,3-d]pyrimidine derivative.

Expected Outcome and Characterization:

The expected product is a solid material. The structure should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of aromatic and amino protons.

  • ¹³C NMR: To identify the carbon skeleton of the fused ring system.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, O-H, C=O stretches).

Parameter Expected Value
Typical Yield 60-80%
Appearance Off-white to pale yellow solid
Purity (by HPLC) >95%

Application Note II: Synthesis of Pyrido[3,2-d]pyrimidine-2,4-diones as Potential Antiviral Agents

Introduction:

The pyrido[3,2-d]pyrimidine scaffold is another important heterocyclic system with a broad spectrum of biological activities, including antiviral properties. The structural arrangement of nitrogen atoms and carbonyl groups in these molecules allows for specific hydrogen bonding interactions with biological targets. This compound can be utilized as a key building block for the synthesis of these compounds through a cyclocondensation reaction with urea.

Scientific Rationale:

The reaction of an ortho-amino ester with urea is a classical method for the construction of a pyrimidine-2,4-dione ring. In the case of this compound, the 5-amino group and the 3-methyl carboxylate will react with urea to form the fused pyrimidine ring. The 6-hydroxyl group will remain on the pyridine ring, which can be a site for further functionalization.

Protocol: Synthesis of a 5-Hydroxy-pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione Derivative

Materials:

  • This compound (1.0 eq)

  • Urea (2.0 eq)

  • Pyridine (solvent and catalyst)

  • Hydrochloric acid (for acidification)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and urea (2.0 eq) in pyridine. Pyridine acts as both a high-boiling solvent and a basic catalyst to facilitate the condensation reaction.

  • Reaction: Heat the mixture to reflux (around 115 °C) for 8-12 hours. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture and remove the pyridine under reduced pressure.

  • Precipitation: Dissolve the residue in hot deionized water and acidify with concentrated hydrochloric acid to a pH of 2-3. The product will precipitate out of the solution upon cooling.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel, wash with cold deionized water, and then with cold ethanol. Dry the product under vacuum to yield the pure 5-hydroxy-pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione derivative.

Expected Outcome and Characterization:

The product is expected to be a solid with limited solubility in common organic solvents.

Parameter Expected Value
Typical Yield 50-70%
Appearance White to off-white solid
Purity (by NMR) >95%

Conclusion and Future Perspectives

This compound is a powerful and versatile precursor in organic synthesis, offering a straightforward entry into medicinally relevant fused heterocyclic systems such as pyrido[2,3-d]pyrimidines and pyrido[3,2-d]pyrimidines. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis of novel bioactive molecules. The strategic placement of functional groups on this precursor allows for a high degree of synthetic flexibility, enabling the generation of diverse chemical libraries for drug discovery programs. Future research in this area will likely focus on the development of more efficient and environmentally benign synthetic methodologies, as well as the exploration of a wider range of cyclization partners to access novel heterocyclic scaffolds with unique biological activities.

References

  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry. [Link][1]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals (Basel). [Link][2]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub. [Link][3]

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  • Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8- tetrahydropyrido[3,2-d]pyrimidine from 2-amino-6-methyluracil. Journal of Heterocyclic Chemistry. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

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  • Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][1][3]oxazine derivatives from 5-acetyl-4-aminopyrimidines. ResearchGate. [Link][8]

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  • Process for preparing 4-hydroxypyrimidine. Google Patents. [11]

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Chemical Biology. [Link][12]

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Application Notes and Protocols for Reactions Involving Aminopyridine Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Aminopyridine Esters in Modern Drug Discovery

Aminopyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Their ester derivatives are particularly valuable as versatile synthetic intermediates, enabling the construction of complex molecular architectures through reactions such as amide bond formation and transition metal-catalyzed cross-coupling.[3][4] The strategic incorporation of the aminopyridine motif can significantly influence a molecule's physicochemical properties, such as solubility and basicity, and its ability to form key interactions with biological targets.[2][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental setup for reactions involving aminopyridine esters. We will delve into the mechanistic underpinnings of key transformations, offer field-proven, step-by-step protocols, and provide practical insights into reaction optimization, purification, and safety.

Core Chemical Principles and Mechanistic Considerations

The reactivity of aminopyridine esters is governed by the interplay of the pyridine ring's electron-withdrawing nature and the amino group's electron-donating character. The position of the amino and ester groups on the pyridine ring significantly influences the substrate's reactivity and potential for side reactions.

Amide Bond Formation

The formation of an amide bond from an aminopyridine ester typically involves the reaction of the amino group with an activated carboxylic acid. The choice of coupling agent is critical to minimize side reactions and achieve high yields, especially with sterically hindered or electronically deficient coupling partners.[6][7] Common coupling reagents activate the carboxylic acid by forming a highly reactive intermediate, such as an active ester, which is then susceptible to nucleophilic attack by the aminopyridine's amino group.[8]

Transition Metal-Catalyzed Cross-Coupling Reactions

Aminopyridine esters are excellent substrates for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[9] The pyridine nitrogen can act as a directing group, facilitating certain transformations.[10][11]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between an organoboron compound and a halide or triflate, catalyzed by a palladium complex.[12] When working with aminopyridine esters, the choice of ligand for the palladium catalyst is crucial to prevent catalyst inhibition by the basic aminopyridine nitrogen.[13] The reaction mechanism involves the oxidative addition of the palladium catalyst to the halide, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product.[12]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: General Procedure for Amide Bond Formation with an Aminopyridine Ester

This protocol describes a standard procedure for the coupling of a carboxylic acid to an aminopyridine ester using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • Aminopyridine ester

  • Carboxylic acid

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent) and dissolve it in anhydrous DCM or DMF.

  • Add the aminopyridine ester (1.0-1.2 equivalents) and DIPEA (2-3 equivalents) to the solution.

  • In a separate flask, dissolve EDC (1.2 equivalents) and HOBt (1.2 equivalents) in a minimal amount of anhydrous DCM or DMF.

  • Add the EDC/HOBt solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halo-Aminopyridine Ester

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a bromo- or chloro-aminopyridine ester with a boronic acid.

Materials:

  • Halo-aminopyridine ester (e.g., 2-chloro-5-aminopyridine methyl ester)

  • Boronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add the halo-aminopyridine ester (1.0 equivalent), boronic acid (1.2-1.5 equivalents), palladium catalyst (2-5 mol%), and base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation and Visualization

Table 1: Common Coupling Reagents for Amide Bond Formation
Coupling ReagentActivating AgentAdditiveKey Features
EDC/HOBtCarbodiimideHOBtReduces racemization, improves efficiency.[14]
PyBOPPhosphonium Salt-Effective for hindered couplings.
HBTUAminium SaltHOBtRapid coupling, low racemization.
T3P®Phosphonic Anhydride-High reactivity, clean workup.[15]
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aminopyridine Esters
ParameterConditionRationale
CatalystPd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald precatalystsLigand choice is critical to prevent catalyst poisoning by the aminopyridine.[13][16]
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[12]
SolventDioxane/H₂O, Toluene, DMFSolvent choice affects solubility and reaction kinetics.[17]
Temperature80-120 °CProvides sufficient energy for oxidative addition and reductive elimination.
Diagram 1: General Workflow for Reactions of Aminopyridine Esters

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Aminopyridine Ester C Amide Coupling or Cross-Coupling A->C B Carboxylic Acid / Boronic Acid B->C D Aqueous Workup C->D Reaction Quench E Column Chromatography D->E Crude Product F TLC / LC-MS E->F Purified Fractions G NMR / HRMS F->G Purity Check H Final Product G->H Characterized Product

Caption: A generalized workflow for the synthesis, purification, and analysis of products derived from aminopyridine esters.

Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Catalytic Cycle center Pd(0)Ln pd_ii R-Pd(II)Ln-X center->pd_ii OA Oxidative Addition TM Transmetalation RE Reductive Elimination ArX R-X (Aminopyridine Halide) ArX->pd_ii ArB Ar-B(OR)2 (Boronic Acid/Ester) + Base pd_ii_ar R-Pd(II)Ln-Ar ArB->pd_ii_ar ArAr R-Ar (Coupled Product) pd_ii->pd_ii_ar pd_ii_ar->center pd_ii_ar->ArAr

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involving an aminopyridine halide.

Purification and Analysis

Purification Techniques

The purification of aminopyridine derivatives can be challenging due to their basic nature, which can lead to tailing on silica gel chromatography.[18]

  • Column Chromatography: To mitigate tailing, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to the eluent.[18]

  • Recrystallization: This is a powerful technique for obtaining highly pure crystalline products, provided a suitable solvent system can be identified.

  • Acid-Base Extraction: This method can be effective for separating the basic aminopyridine product from neutral or acidic impurities.[18]

Analytical Methods
  • Thin Layer Chromatography (TLC): Essential for monitoring reaction progress and identifying appropriate solvent systems for column chromatography.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of starting materials and the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and purity assessment of the final product.[19]

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the synthesized compound.[19]

  • Capillary Electrophoresis: A validated method for the analysis of isomeric aminopyridines and diaminopyridines.[20]

Safety Precautions

Aminopyridine derivatives can be toxic and should be handled with appropriate safety measures.[21][22][23][24][25]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[22]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[22]

  • Handling: Avoid inhalation of dust or vapors and prevent skin and eye contact.[21] Do not eat, drink, or smoke in the laboratory.[24]

  • Storage: Store aminopyridine esters in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[22][23]

  • Waste Disposal: Dispose of chemical waste according to institutional and local regulations.

By adhering to these protocols and safety guidelines, researchers can effectively and safely utilize aminopyridine esters in the synthesis of novel compounds for drug discovery and development.

References

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  • 3- Aminopyridine Safety D
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The Strategic Utility of Methyl 5-amino-6-hydroxypyridine-3-carboxylate in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Polysubstituted Pyridine Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in numerous approved drugs. Among the vast array of functionalized pyridines, methyl 5-amino-6-hydroxypyridine-3-carboxylate stands out as a particularly valuable and versatile starting material. Its trifunctional nature, possessing strategically positioned amino, hydroxyl, and carboxylate groups, offers a rich chemical playground for the construction of complex heterocyclic systems with profound biological activities. This guide provides an in-depth exploration of the applications and synthetic protocols involving this key building block, with a focus on the synthesis of bioactive pyridopyrimidines, a class of compounds renowned for their kinase inhibitory activities.

The inherent reactivity of this compound allows for a range of chemical transformations. The ortho-relationship of the amino and carboxylate functionalities provides a pre-organized framework for cyclization reactions, while the hydroxyl group can be leveraged for further derivatization to modulate solubility and target engagement. This unique arrangement makes it an ideal precursor for the synthesis of fused heterocyclic systems, which are often sought after in drug design for their rigid conformations and ability to present pharmacophoric elements in a well-defined spatial orientation.

Core Application: Synthesis of Bioactive Pyrido[2,3-d]pyrimidines

A primary application of this compound is in the synthesis of pyrido[2,3-d]pyrimidines. This fused heterocyclic system is a common core in a multitude of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other proliferative diseases. The pyrido[2,3-d]pyrimidine scaffold can mimic the purine core of ATP, enabling competitive inhibition at the kinase hinge region.

The synthesis of the pyrido[2,3-d]pyrimidine core from this compound is typically achieved through a cyclocondensation reaction. This process involves the reaction of the o-amino ester with a suitable one-carbon synthon, such as urea or formamide, to construct the pyrimidine ring.

The Underlying Chemistry: A Mechanistic Perspective

The cyclocondensation reaction to form the pyridopyrimidine core is a well-established synthetic strategy. The reaction proceeds through a nucleophilic attack of the amino group on the carbonyl carbon of the cyclizing agent (e.g., urea), followed by an intramolecular cyclization with the elimination of a small molecule, such as ammonia or water. The ester group of the starting material is crucial in this transformation as it provides the second electrophilic center for the cyclization.

The choice of the cyclizing agent can influence the final substitution pattern on the pyrimidine ring. For instance, the use of urea typically leads to the formation of a 2,4-dihydroxypyrido[2,3-d]pyrimidine, a key intermediate for further functionalization.

Below is a generalized workflow for the synthesis of a bioactive pyrido[2,3-d]pyrimidine core from this compound.

G cluster_0 Synthesis of Pyrido[2,3-d]pyrimidine Core A This compound C Cyclocondensation A->C B Cyclizing Agent (e.g., Urea) B->C D Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione C->D Formation of Pyrimidine Ring E Chlorination (e.g., POCl3) D->E F 2,4-Dichloropyrido[2,3-d]pyrimidine Intermediate E->F G Nucleophilic Substitution F->G Introduction of Side Chains H Bioactive Pyrido[2,3-d]pyrimidine G->H

Caption: Generalized workflow for synthesizing bioactive pyridopyrimidines.

Detailed Protocols

Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione

This protocol details the cyclocondensation of this compound with urea to form the core pyridopyrimidine structure. This intermediate is a versatile precursor for a wide range of bioactive molecules.

Materials:

  • This compound

  • Urea

  • High-boiling point solvent (e.g., diphenyl ether, N,N-dimethylformamide)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, water)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and urea (2-3 equivalents).

  • Add a high-boiling point solvent to the flask to create a slurry.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent used (typically 180-250 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Collect the crude product by filtration and wash with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials and byproducts.

  • Purify the product by recrystallization from an appropriate solvent system to yield pure pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione.

Causality and Experimental Choices:

  • Excess Urea: An excess of urea is used to drive the reaction to completion and to compensate for any thermal decomposition of urea at the high reaction temperatures.

  • High-Boiling Point Solvent: A high-boiling point solvent is necessary to achieve the required temperature for the cyclocondensation to occur efficiently.

  • Recrystallization: This purification step is crucial to obtain a product of high purity, which is essential for subsequent synthetic steps and for accurate biological evaluation.

Protocol 2: Synthesis of 2,4-Dichloropyrido[2,3-d]pyrimidine Intermediate

This protocol describes the conversion of the pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione to a more reactive dichloro intermediate, which is a key step for introducing diversity into the final bioactive compounds.

Materials:

  • Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst)

  • Round-bottom flask with a reflux condenser and gas outlet

  • Heating mantle

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a well-ventilated fume hood, carefully add pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione (1 equivalent) to a round-bottom flask.

  • Slowly add phosphorus oxychloride (5-10 equivalents) to the flask. The reaction is exothermic and should be done with caution.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux for 2-4 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. This step should be performed slowly and in a fume hood as the quenching of POCl₃ is highly exothermic and releases HCl gas.

  • The product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with cold water to remove any residual acid.

  • Dry the product under vacuum to yield the 2,4-dichloropyrido[2,3-d]pyrimidine intermediate.

Causality and Experimental Choices:

  • Phosphorus Oxychloride: POCl₃ is a powerful chlorinating agent that effectively converts the hydroxyl groups of the pyridopyrimidine core into more reactive chloro groups.

  • N,N-Dimethylaniline: This tertiary amine acts as a catalyst to accelerate the chlorination reaction.

  • Quenching on Ice: This is a critical workup step to safely neutralize the excess POCl₃ and precipitate the product. The use of an ice bath helps to control the exothermicity of the quench.

Application in the Synthesis of a Kinase Inhibitor: A Case Study

The 2,4-dichloropyrido[2,3-d]pyrimidine intermediate is a valuable precursor for the synthesis of various kinase inhibitors. The two chloro substituents are at positions that are amenable to nucleophilic aromatic substitution, allowing for the introduction of various side chains that can interact with the active site of a target kinase.

For example, a sequential nucleophilic substitution with different amines can lead to the synthesis of potent and selective kinase inhibitors. The first substitution typically occurs at the more reactive C4 position, followed by substitution at the C2 position.

G cluster_1 Synthesis of a Kinase Inhibitor F 2,4-Dichloropyrido[2,3-d]pyrimidine J Selective Nucleophilic Substitution at C4 F->J I Amine 1 (R1-NH2) I->J K 4-Amino-2-chloropyrido[2,3-d]pyrimidine J->K M Nucleophilic Substitution at C2 K->M L Amine 2 (R2-NH2) L->M N Bioactive Kinase Inhibitor M->N

Caption: Pathway for synthesizing a kinase inhibitor from the dichloro intermediate.

Data Summary

Starting MaterialIntermediateFinal Product ClassBiological Activity
This compoundPyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trionePyrido[2,3-d]pyrimidinesKinase Inhibition
This compound2,4-Dichloropyrido[2,3-d]pyrimidinePyrido[2,3-d]pyrimidinesAnticancer, Anti-inflammatory

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of bioactive compounds. Its unique substitution pattern provides a direct and efficient route to the pyrido[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this starting material in the discovery of novel therapeutics. The ability to systematically modify the pyridopyrimidine core through the dichloro intermediate allows for the fine-tuning of pharmacological properties and the development of highly potent and selective drug candidates.

References

  • Shetty, C. R., & Shastry, C. S. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. Journal of Pharmaceutical Research International, 33(60A), 438–461. [Link]

  • El-Shahat, M., Elhefny, E. A., El-Sayed, A. A., & Salama, M. A. M. (2015). A Novel Fused Pyridopyrimidine Derivatives: Synthesis and Characterization. International Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 53-58. [Link]

  • Abdel-Aziz, M., & Abuo-Rahma, G. E.-D. A. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • A. A. Al-Mousawi, S. M., & Al-Amery, K. H. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(1), 40-43. [Link]

  • Koralla, S., & Choppala, A. D. (2025). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology, 18(2), 247-252. [Link]

Application Notes & Protocols: The Use of Pyridine Derivatives in the Development of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in an Era of Resistance

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. In this challenging landscape, the scientific community is urgently exploring novel chemical scaffolds capable of circumventing existing resistance mechanisms. Among these, the pyridine ring system stands out as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and structural versatility have made it a cornerstone in the design of numerous FDA-approved drugs.[2] Pyridine derivatives are found in natural products, vitamins, and coenzymes and have demonstrated a vast spectrum of biological activities, including potent antimicrobial and antiviral effects.[1][2] This guide provides an in-depth exploration of the application of pyridine derivatives in antimicrobial drug discovery, detailing their mechanisms of action, synthesis, and robust protocols for their evaluation.

Section 1: Unraveling the Mechanisms of Action

The efficacy of pyridine derivatives as antimicrobial agents stems from their ability to interfere with essential bacterial processes. Their mechanisms are diverse and often target pathways distinct from those targeted by conventional antibiotics, making them promising candidates against drug-resistant strains.

Inhibition of Cell Wall Synthesis: The Isoniazid Example

One of the most celebrated pyridine-containing antimicrobials is isoniazid (INH), a cornerstone in the treatment of tuberculosis.[3] INH is a prodrug, meaning it requires activation within the bacterial cell.[4][5] The mycobacterial enzyme catalase-peroxidase (KatG) converts INH into a reactive isonicotinic acyl radical.[3][6] This radical then covalently binds with the cofactor NAD+ to form a potent adduct.[5][7]

This INH-NAD adduct specifically targets and inhibits the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[4][6] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for synthesizing the long-chain mycolic acids that are unique and essential components of the mycobacterial cell wall.[4][6] By blocking InhA, isoniazid effectively halts mycolic acid production, leading to a catastrophic failure in cell wall integrity and ultimately, bacterial death.[6]

Isoniazid_MOA cluster_bacterium Mycobacterium Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Isonicotinic Acyl Radical KatG->Active_INH Adduct INH-NAD Adduct Active_INH->Adduct NAD NAD+ NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition FAS_II FAS-II Pathway InhA->FAS_II Catalyzes step in Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Lysis Cell Lysis Cell_Wall->Lysis Disruption leads to Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_testing Biological Evaluation cluster_analysis Data Analysis & Lead Optimization Synthesis Synthesis of Pyridine Derivative Purification Purification & Characterization (NMR, MS) Synthesis->Purification MIC MIC Assay (Antimicrobial Potency) Purification->MIC Cytotoxicity Cytotoxicity Assay (e.g., MTT) (Host Cell Safety) Purification->Cytotoxicity MBC MBC Assay (Bactericidal vs. Bacteriostatic) MIC->MBC Inform SAR Structure-Activity Relationship (SAR) Analysis MBC->SAR Cytotoxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Design new analogs

Sources

Application Notes and Protocols: One-Pot Synthesis of Substituted Pyridines from Simple Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. Its synthesis, particularly the efficient construction of substituted derivatives, is of paramount importance. This document provides a detailed guide to the one-pot synthesis of substituted pyridines from simple, readily available precursors. Moving beyond a mere recitation of steps, this guide delves into the mechanistic underpinnings of classical named reactions and explores modern, efficiency-driven methodologies. Detailed, field-tested protocols are provided for the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses, alongside a discussion of advanced techniques such as microwave-assisted and ultrasound-promoted reactions. The aim is to equip researchers with the knowledge to not only replicate these syntheses but also to rationally select and adapt them for their specific drug discovery and development needs.

The Strategic Importance of Pyridine Synthesis in Drug Discovery

The pyridine ring is a privileged scaffold in drug design due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for a phenyl ring. The development of efficient and versatile synthetic routes to novel substituted pyridines is a continuous pursuit in pharmaceutical research. One-pot multicomponent reactions (MCRs) are particularly attractive as they offer significant advantages in terms of operational simplicity, time and resource efficiency, and the generation of molecular diversity from simple starting materials.[1][2] This guide focuses on such elegant and powerful one-pot strategies.

Foundational One-Pot Methodologies for Pyridine Synthesis

Several classical named reactions provide a robust foundation for the one-pot synthesis of pyridines. Understanding their mechanisms is key to appreciating their scope and limitations.

The Hantzsch Pyridine Synthesis

First reported in 1881 by Arthur Rudolf Hantzsch, this multicomponent reaction remains one of the most reliable methods for constructing the pyridine core.[3][4] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[3][4] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[3][5]

Mechanism: The reaction proceeds through a series of condensations and additions. Key intermediates include an enamine formed from the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation of the aldehyde and the other β-ketoester.[4][6] A Michael addition followed by cyclization and dehydration yields the 1,4-dihydropyridine.[4][6]

Hantzsch_Mechanism cluster_1 Component A Formation cluster_2 Component B Formation cluster_3 Assembly and Cyclization Ketoester1 β-Ketoester Enamine Enamine Intermediate Ketoester1->Enamine Ammonia NH₃ Ammonia->Enamine MichaelAdduct Michael Adduct Enamine->MichaelAdduct Michael Addition Ketoester2 β-Ketoester UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Ketoester2->UnsaturatedCarbonyl Aldehyde Aldehyde Aldehyde->UnsaturatedCarbonyl UnsaturatedCarbonyl->MichaelAdduct Dihydropyridine 1,4-Dihydropyridine MichaelAdduct->Dihydropyridine Cyclization & Dehydration Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine

Caption: Hantzsch Pyridine Synthesis Workflow.

Protocol 1: Classical Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Materials: Benzaldehyde, ethyl acetoacetate, ammonium acetate, ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and ethyl acetoacetate (2.0 eq) in ethanol.

    • Add ammonium acetate (1.2 eq) to the solution.

    • Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates from the solution. Collect the solid by filtration and wash with cold ethanol.

    • For aromatization, the isolated dihydropyridine can be dissolved in acetic acid and treated with an oxidizing agent such as nitric acid or ceric ammonium nitrate.

The Guareschi-Thorpe Pyridine Synthesis

This method provides access to 2-pyridone derivatives. A common variation involves the condensation of a cyanoacetic ester, an acetoacetic ester, and ammonia.[7] A modification by Thorpe allows for the synthesis of 6-aminopyridones using cyanoacetamide.[8]

Mechanism: The reaction is initiated by a Knoevenagel condensation between the active methylene of the cyanoacetic ester (or cyanoacetamide) and the keto group of the acetoacetic ester. The resulting intermediate then undergoes cyclization with ammonia.

Guareschi_Thorpe_Workflow Start Cyanoacetic Ester/Amide + β-Dicarbonyl Compound + Ammonia Source Condensation Knoevenagel Condensation Start->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Product Substituted 2-Pyridone Cyclization->Product

Caption: Guareschi-Thorpe Synthesis Workflow.

Protocol 2: Guareschi-Thorpe Synthesis of 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Materials: Ethyl cyanoacetate, ethyl acetoacetate, ammonium carbonate, water.

  • Procedure:

    • In a flask, combine ethyl cyanoacetate (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium carbonate (1.5 eq) in water.[9][10]

    • Heat the mixture to reflux for 2-3 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture in an ice bath to induce precipitation.

    • Collect the solid product by filtration, wash with cold water, and dry. This "green chemistry" approach often provides high yields of the desired product.[9][10]

The Bohlmann-Rahtz Pyridine Synthesis

This synthesis produces 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynyl ketone.[11][12] The reaction initially forms an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine.[11][12]

Mechanism: The process begins with a Michael addition of the enamine to the ethynyl ketone. The resulting aminodiene intermediate must undergo E/Z isomerization before the cyclodehydration step can occur to form the aromatic pyridine ring.[11]

Protocol 3: One-Pot Bohlmann-Rahtz Synthesis of Ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate

  • Materials: Ethyl β-aminocrotonate, 1-phenyl-2-propyn-1-one, acetic acid, toluene.

  • Procedure:

    • Dissolve ethyl β-aminocrotonate (1.0 eq) and 1-phenyl-2-propyn-1-one (1.0 eq) in a mixture of toluene and acetic acid (e.g., 5:1 v/v).[11]

    • Heat the reaction mixture at reflux. The use of a Brønsted acid like acetic acid can significantly lower the temperature required for cyclodehydration, allowing for a one-pot procedure.[13]

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired pyridine.

Modern Enhancements in One-Pot Pyridine Synthesis

To address the limitations of classical methods, such as harsh reaction conditions and long reaction times, modern techniques have been developed.[3]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[14] In the context of pyridine synthesis, it can dramatically reduce reaction times and improve yields.[1][15] For instance, the Bohlmann-Rahtz synthesis can be completed in minutes under microwave irradiation, compared to hours with conventional heating.[15]

Table 1: Comparison of Conventional vs. Microwave-Assisted Bohlmann-Rahtz Synthesis

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Hours10-20 minutes[15]
Temperature High (often >120°C)170°C[15]
Yield Moderate to GoodGood to Excellent (up to 98%)[15]
Energy Efficiency LowerHigher[16]
Ultrasound-Promoted Synthesis

Sonication provides an alternative energy source that can enhance reaction rates and yields.[17] The formation of pyridin-2(1H)-one derivatives via a four-component reaction has been shown to be highly efficient under ultrasound irradiation at room temperature.[17] This method offers advantages such as shorter reaction times and simple workup procedures.[17]

Protocol 4: Ultrasound-Assisted Four-Component Synthesis of 1,6-Diamino-4-phenyl-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile

  • Materials: Benzaldehyde, malononitrile, ethyl cyanoacetate, hydrazine hydrate, piperidine, ethanol.

  • Procedure:

    • In a flask, combine benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl cyanoacetate (1.0 mmol), hydrazine hydrate (1.0 mmol), and piperidine (10 mol%) in ethanol (10 mL).[17]

    • Sonicate the mixture in an ultrasonic water bath at 25-30°C.[17]

    • Monitor the reaction by TLC (typically complete within 30-40 minutes).[17]

    • Concentrate the reaction mixture in vacuo.

    • Add water to the residue and collect the precipitated product by filtration.[17]

Conclusion and Future Perspectives

The one-pot synthesis of substituted pyridines from simple precursors is a mature yet continually evolving field. While classical methods like the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses remain valuable, modern techniques such as microwave and ultrasound assistance offer significant improvements in efficiency and sustainability. For researchers in drug development, a thorough understanding of these methodologies is crucial for the rapid and effective generation of novel pyridine-based chemical entities. The continued development of new catalysts and reaction conditions, particularly those aligned with the principles of green chemistry, will undoubtedly further expand the synthetic chemist's toolbox for accessing this important heterocyclic scaffold.

References

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  • Hantzsch pyridine synthesis. Wikipedia. [Link]

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  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. ACS Publications. [Link]

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  • ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. YMER. [Link]

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  • One-Pot Synthesis of Substituted Pyridines from Alkyl Ketones and Enamines by the Nickel-catalyzed Dehydrogenation of Alkyl Ketones. Chemistry Letters | Oxford Academic. [Link]

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  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences. [Link]

  • Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. MDPI. [Link]

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  • Guareschi-Thorpe Condensation. Merck Index. [Link]

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Application Notes & Protocols: The Emerging Role of Methyl 5-amino-6-hydroxypyridine-3-carboxylate as a Privileged Scaffold in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and synthetic tractability make it a cornerstone in the design of targeted therapies.[4][5] This guide introduces Methyl 5-amino-6-hydroxypyridine-3-carboxylate (MHPC) , a novel, synthetically accessible scaffold. While direct anticancer activity of MHPC is not yet extensively documented, its structural motifs—an aminopyridine backbone, a hydroxyl group, and a carboxylate ester—present a compelling pharmacophoric profile. This document outlines a strategic, hypothesis-driven approach to unlock its potential, positing MHPC as a foundational structure for developing next-generation kinase inhibitors. We provide the molecular rationale, hypothesized mechanisms, and detailed protocols for a comprehensive preclinical evaluation.

Molecular Rationale: Why this compound?

The therapeutic potential of MHPC can be deconstructed by analyzing its constituent functional groups, which are prevalent in known anticancer agents.[6][7]

  • Aminopyridine Core: This moiety is a well-established bioisostere for purines and other heterocyclic systems that interact with the ATP-binding pocket of protein kinases. The amino group often acts as a critical hydrogen bond donor, anchoring the molecule to the hinge region of the kinase domain.

  • 6-Hydroxyl Group: The hydroxyl group can serve as both a hydrogen bond donor and acceptor, providing additional interaction points with the target protein. Its position adjacent to the pyridine nitrogen may also influence the electronic distribution of the ring system, potentially enhancing binding affinity.

  • 3-Carboxylate Ester: The methyl ester provides a key vector for synthetic modification. It can be hydrolyzed to the corresponding carboxylic acid for alternative binding interactions or converted to amides to explore structure-activity relationships (SAR) and modulate physicochemical properties like solubility and cell permeability.

Collectively, these features suggest that MHPC could serve as a versatile template for inhibitors of oncogenic signaling pathways, particularly those driven by aberrant kinase activity.[8]

Hypothesized Mechanism of Action: Targeting Oncogenic Kinases

Kinase signaling networks are central drivers of cancer cell growth and proliferation, making them high-value targets for therapeutic intervention.[8] The structure of MHPC is analogous to scaffolds known to inhibit various kinase families. We hypothesize that MHPC derivatives can be optimized to selectively target key oncogenic kinases, such as those in the receptor tyrosine kinase (RTK) or cyclin-dependent kinase (CDK) families.

The proposed mechanism involves competitive inhibition at the ATP-binding site. The aminopyridine core would engage with the kinase hinge region, while optimized substituents at the C3-carboxylate position would occupy adjacent hydrophobic pockets, conferring potency and selectivity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binding & Dimerization RAS_RAF_MEK_ERK RAS/MAPK Pathway RTK->RAS_RAF_MEK_ERK Activation PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT Activation Transcription Gene Transcription (Proliferation, Survival) RAS_RAF_MEK_ERK->Transcription PI3K_AKT->Transcription MHPC_Derivative MHPC Derivative (Kinase Inhibitor) MHPC_Derivative->RTK Inhibition

Caption: Hypothesized inhibition of RTK signaling by an MHPC-derived agent.

Application Note I: Primary Screening and Target Identification

The initial phase of evaluation involves screening MHPC and a focused library of its simple amide derivatives against a broad panel of kinases to identify initial hits. This is followed by cell-based assays to confirm on-target activity in a physiological context.[9]

Protocol 1.1: High-Throughput Kinase Panel Screening

Objective: To identify which kinase or kinase families are inhibited by MHPC and its derivatives.

Rationale: A broad kinase screen is an efficient method to survey a large portion of the human kinome, providing an unbiased view of a compound's activity and initial selectivity profile.[8] This approach quickly identifies promising starting points for a lead optimization campaign.

Methodology:

  • Compound Preparation: Dissolve MHPC and derivatives in 100% DMSO to a stock concentration of 10 mM.

  • Assay Format: Utilize a commercial kinase profiling service (e.g., KINOMEscan™) that employs a binding displacement assay.

    • Principle: Test compounds are incubated at a standard concentration (e.g., 10 µM) with a panel of over 350 kinases, each linked to a DNA tag.[10] An immobilized, active-site-directed ligand is included. The amount of kinase bound to the immobilized ligand is quantified via qPCR.[10] A potent inhibitor will prevent the kinase from binding to the immobilized ligand.

  • Data Analysis: Results are typically reported as "Percent of Control" or "%Ctrl", where a lower number indicates stronger binding and inhibition.[10]

    • % Inhibition = (1 - [%Ctrl / 100]) * 100

    • Hits are defined as compounds causing >80% inhibition at 10 µM.

  • Follow-up: For promising hits, determine the half-maximal inhibitory concentration (IC50) by performing a dose-response analysis using an in vitro kinase activity assay, such as an ADP-Glo™ assay.[9]

Data Presentation: Summarize IC50 values for the most promising hits in a table.

Compound IDTarget KinaseIC50 (nM)
MHPC-001 (Parent)EGFR>10,000
MHPC-Amide-07EGFR85
MHPC-Amide-12VEGFR2120
MHPC-Amide-19CDK995
Reference DrugEGFR15

Table 1: Representative data from a primary kinase screen and subsequent IC50 determination for hypothetical MHPC derivatives.

Protocol 1.2: Cellular Target Engagement Assay

Objective: To confirm that a lead compound engages its intended kinase target within intact cells.

Rationale: A positive result in a biochemical assay does not guarantee activity in a cellular environment due to factors like membrane permeability and intracellular ATP concentrations.[11] A cellular target engagement assay provides critical validation.

Methodology (NanoBRET™ Target Engagement Assay):

  • Cell Line Preparation: Use a cancer cell line known to be dependent on the target kinase (e.g., NCI-H1975 for EGFR mutants). Engineer the cells to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Assay Setup:

    • Seed the engineered cells in a 96-well plate.

    • Add the NanoBRET™ fluorescent energy transfer tracer, which reversibly binds to the kinase's ATP pocket.

    • Add the MHPC derivative over a range of concentrations.

  • Measurement: Add the NanoLuc® substrate. If the MHPC derivative binds to the kinase, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Data Analysis: Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value for target engagement in live cells.

Application Note II: Assessing Cellular Anti-Proliferative Activity

Once target engagement is confirmed, the next critical step is to determine if this translates into a functional anti-cancer effect, such as inhibiting cell proliferation.[12]

Caption: Standard workflow for assessing anti-proliferative activity.

Protocol 2.1: Cell Viability (MTT) Assay

Objective: To measure the dose-dependent effect of MHPC derivatives on the proliferation of cancer cell lines.

Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9] It is a standard preliminary assay in oncology drug discovery.[12]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition: Treat the cells with a serial dilution of the MHPC derivative (e.g., from 0.01 nM to 100 µM) for 72 hours. Include a DMSO-only vehicle control.

  • MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Principle: Viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of compound concentration and use non-linear regression to calculate the GI50 (concentration for 50% inhibition of growth).

Application Note III: Induction of Apoptosis

Potent anti-cancer agents often exert their effects by inducing programmed cell death, or apoptosis.[13][14]

Protocol 3.1: Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by a lead MHPC derivative.

Rationale: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic or necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.

Methodology:

  • Treatment: Culture a relevant cancer cell line (e.g., A549) in 6-well plates and treat with the MHPC derivative at its 1x and 3x GI50 concentrations for 24 or 48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Annexin V Binding Buffer and analyze the cells immediately using a flow cytometer.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel anti-cancer agents. Its structural features are highly suggestive of a kinase-inhibitor pharmacophore. The protocols detailed in this guide provide a clear, logical, and robust framework for systematically evaluating this potential. The initial steps involve broad screening to identify tractable kinase targets, followed by confirmation of cellular activity and mechanism of action. Positive outcomes from this workflow would justify a full-scale medicinal chemistry program to optimize potency, selectivity, and drug-like properties, ultimately paving the way for a new class of targeted oncology therapeutics.

References

  • Az. J. Pharm Sci. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
  • Yao, Y., et al. (2022). A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]

  • Asif, M., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PMC - PubMed Central. [Link]

  • PubMed. (n.d.). Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. [Link]

  • MDPI. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]

  • PubMed. (2025). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. [Link]

  • IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]

  • ResearchGate. (2025). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. [Link]

  • Genelinx. (2016). Current Trends in Cell-based Assays and Drug Discovery. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. [Link]

  • PubMed. (n.d.). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). [Link]

  • PMC - PubMed Central. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. [Link]

  • ResearchGate. (n.d.). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. [Link]

  • NIH. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

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  • Arabian Journal of Chemistry. (n.d.). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. [Link]

  • PMC. (2015). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • VBN. (n.d.). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. [Link]

  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • ACS Publications. (n.d.). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. [Link]

  • PubMed. (n.d.). Efficacy of substituted 9-aminoacridine derivatives in small cell lung cancer. [Link]

  • MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]

  • ACS Omega. (n.d.). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

  • PubMed Central. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [Link]

  • Oncodesign. (n.d.). Cell-based Assay Services. [Link]

  • LASSBIO. (n.d.). Privileged Scaffolds in Medicinal Chemistry: An Introduction. [Link]

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Application Note: High-Purity Isolation of Methyl 5-amino-6-hydroxypyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This comprehensive guide details robust methodologies for the purification of crude Methyl 5-amino-6-hydroxypyridine-3-carboxylate, a key heterocyclic building block in pharmaceutical synthesis. Recognizing the critical impact of purity on downstream applications, this document provides a first-principles approach to selecting and optimizing purification strategies. We present detailed protocols for recrystallization and column chromatography, grounded in the physicochemical properties of the target molecule. Furthermore, this note offers insights into the characterization of common process-related impurities and provides a logical framework for troubleshooting purification challenges.

Introduction: The Criticality of Purity

This compound is a versatile intermediate in the synthesis of a wide range of biologically active compounds. The presence of reactive amino and hydroxyl functionalities, along with the ester group, makes it a valuable synthon. However, these same functional groups can also participate in side reactions during synthesis, leading to a variety of impurities. The purity of this starting material is paramount, as impurities can lead to undesired byproducts, reduced yields, and complications in subsequent synthetic steps. This application note serves as a practical guide for researchers to achieve high-purity this compound, ensuring the integrity and success of their research and development endeavors.

Understanding the Molecule: Physicochemical Properties and Impurity Profile

A successful purification strategy is built upon a thorough understanding of the target molecule's properties and the likely impurities.

This compound possesses both acidic (hydroxyl) and basic (amino) functional groups, making it amphoteric. This property, along with its polarity, dictates its solubility and chromatographic behavior.

Potential Impurities: The impurity profile can vary depending on the synthetic route. Common impurities may include:

  • Starting materials: Unreacted precursors.

  • Isomers: Positional isomers formed during synthesis.

  • Byproducts of side reactions: Such as N-acylated or O-acylated derivatives, dimers, or oxidation products. The amino group, in particular, is susceptible to oxidation.

  • Residual solvents and reagents: Solvents and catalysts used in the synthesis.

A preliminary analysis of the crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) is highly recommended to identify the major impurities and guide the choice of purification method.

Purification Strategy: A Multi-pronged Approach

A combination of techniques is often necessary to achieve the desired level of purity. The general workflow for purifying this compound is outlined below.

Purification_Workflow Crude_Product Crude Methyl 5-amino-6- hydroxypyridine-3-carboxylate Recrystallization Recrystallization (Bulk Purification) Crude_Product->Recrystallization Removes major insoluble impurities Column_Chromatography Column Chromatography (High-Purity Polishing) Recrystallization->Column_Chromatography Removes closely related impurities Purity_Analysis Purity Analysis (TLC, HPLC, NMR) Column_Chromatography->Purity_Analysis Pure_Product Pure Product (>98%) Purity_Analysis->Pure_Product Meets specifications Recrystallization_Protocol start Start dissolve Dissolve crude product in minimum hot solvent start->dissolve hot_filter Hot filtration to remove insoluble impurities dissolve->hot_filter cool Slowly cool to induce crystallization hot_filter->cool isolate Isolate crystals by suction filtration cool->isolate wash Wash crystals with cold solvent isolate->wash dry Dry crystals under vacuum wash->dry end Pure Crystals dry->end

Figure 2: Step-by-step protocol for recrystallization.

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen primary solvent (e.g., ethanol, ethyl acetate). Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If an anti-solvent is used (e.g., water, hexane), add it dropwise to the hot solution until turbidity persists, then reheat until the solution is clear again before allowing it to cool. Slow cooling is crucial for the formation of pure, well-defined crystals. The process can be aided by placing the flask in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.

Column Chromatography: For High-Fidelity Purification

For removing closely related impurities that co-crystallize with the product, column chromatography is the method of choice. [1][2]Given the polar nature of the target molecule, normal-phase chromatography on silica gel is a suitable approach.

Stationary and Mobile Phase Selection
  • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is the standard choice. Due to the basicity of the amino group, which can cause peak tailing on acidic silica, deactivation of the silica gel with a small amount of triethylamine in the eluent may be beneficial. [3]* Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. The polarity of the eluent is optimized to achieve a good separation (Rf value of the target compound between 0.2 and 0.4 on TLC).

Table 2: Suggested Mobile Phase Systems for Column Chromatography

Mobile Phase SystemPolarityComments
Ethyl Acetate/HexaneMediumA good starting point for many compounds of moderate polarity. [4]
Dichloromethane/MethanolHighSuitable for more polar compounds. A small percentage of methanol (1-10%) can significantly increase the eluent strength. [4]
Dichloromethane/Methanol/AmmoniaHigh (Basic)The addition of a small amount of ammonia can help to reduce peak tailing for basic compounds.
Protocol for Flash Column Chromatography

Column_Chromatography_Protocol start Start pack_column Pack the column with silica gel slurry start->pack_column load_sample Load the sample (dry or wet loading) pack_column->load_sample elute Elute with the chosen mobile phase load_sample->elute collect_fractions Collect fractions elute->collect_fractions monitor_fractions Monitor fractions by TLC collect_fractions->monitor_fractions combine_pure Combine pure fractions monitor_fractions->combine_pure evaporate Evaporate solvent combine_pure->evaporate end Pure Product evaporate->end

Figure 3: Step-by-step protocol for flash column chromatography.

  • TLC Optimization: Before running the column, determine the optimal mobile phase composition using TLC.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude or recrystallized product in a minimum amount of the mobile phase (wet loading) or adsorb it onto a small amount of silica gel and load the dry powder onto the top of the column (dry loading). Dry loading is preferred for compounds with limited solubility in the mobile phase. [3]4. Elution: Begin elution with the determined mobile phase. If a gradient elution is necessary for better separation, gradually increase the proportion of the more polar solvent. [3]5. Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Common Purification Issues

Table 3: Troubleshooting Guide

IssuePotential CauseSuggested Solution
Recrystallization: Oiling outThe compound is too soluble in the chosen solvent, or the solution is cooled too quickly.Use a less polar solvent or a solvent mixture. Ensure slow cooling.
Recrystallization: Poor recoveryThe compound is too soluble in the cold solvent.Use a less polar solvent or a smaller volume of solvent. Ensure the solution is fully cooled before filtration.
Chromatography: Peak tailingStrong interaction between the basic amino group and acidic silica gel.Add a small amount of triethylamine or ammonia to the eluent. [3]
Chromatography: Poor separationInappropriate mobile phase polarity.Optimize the mobile phase composition using TLC. Consider using a gradient elution. [3]

Conclusion

The purification of this compound is a critical step in ensuring the quality and reliability of subsequent chemical transformations. By systematically applying the principles of recrystallization and column chromatography, researchers can effectively remove impurities and obtain a high-purity product. The protocols and troubleshooting guide provided in this application note offer a solid foundation for developing a robust and efficient purification strategy tailored to the specific needs of the crude material.

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Columbia University. Column chromatography. [Link]

  • Unknown. Column chromatography. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. (2019-11-27). [Link]

  • Reddit. Go-to recrystallization solvent mixtures. (2023-02-19). [Link]

  • Google Patents.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021-01-19). [Link]

  • Reddit. Go-to recrystallization solvent mixtures. (2023-02-19). [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-amino-6-hydroxypyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-amino-6-hydroxypyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis, improve yields, and ensure high purity of the final product. We will explore the underlying chemical principles of a reliable synthetic route and provide practical, field-proven solutions to common experimental issues.

Recommended Synthetic Pathway: An Overview

The synthesis of highly substituted pyridines like this compound can be efficiently achieved through a multi-component reaction that builds the pyridine ring in a convergent manner. The recommended pathway is a modified Hantzsch-type synthesis, which involves the condensation of an enamine with a compound containing an activated methylene group, followed by cyclization and aromatization.[1][2] This approach is favored for its efficiency and the availability of starting materials.

The key transformation involves the reaction between methyl 3-aminobut-2-enoate and 2-cyanoacetamide in the presence of a suitable base and solvent system. The reaction proceeds through a series of steps including Michael addition, intramolecular cyclization, and subsequent dehydration/aromatization to yield the target pyridone structure.

Synthetic_Pathway ReactantA Methyl 3-aminobut-2-enoate Intermediate1 Michael Adduct (Acyclic Intermediate) ReactantA->Intermediate1 + Step 1: Michael Addition ReactantB 2-Cyanoacetamide ReactantB->Intermediate1 Base Base (e.g., Piperidine) Base->Intermediate1 Intermediate2 Cyclized Dihydropyridone Intermediate1->Intermediate2 Step 2: Intramolecular Cyclization Product This compound Intermediate2->Product Step 3: Aromatization (Tautomerization)

Caption: General workflow for the synthesis of the target molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Section A: Low Yield or Stalled Reaction
Q1: My reaction seems to have stalled or is giving a very low conversion. What are the common causes?

A1: A stalled or low-conversion reaction can typically be traced back to one of three areas: reagent quality, reaction conditions, or the choice of base.

  • Reagent Quality:

    • Methyl 3-aminobut-2-enoate: This reactant can be susceptible to hydrolysis or self-condensation over time. It is recommended to use freshly prepared or high-purity commercial material.[3][4] The presence of impurities can inhibit the initial Michael addition step.

    • Solvent: The presence of excess water in the solvent (e.g., ethanol) can hydrolyze the ester and cyano groups, leading to unwanted side products and reduced yield. Using anhydrous solvents is highly recommended.

  • Reaction Temperature:

    • While many condensation reactions are initiated at room temperature, this particular cyclization often requires heating to overcome the activation energy for the intramolecular cyclization and subsequent aromatization steps.[5] If the reaction is stalled at room temperature, a gradual increase to reflux may be necessary.

  • Choice and Amount of Base:

    • The base acts as a catalyst for both the Michael addition and the cyclization. If the base is too weak, the reaction may not proceed efficiently. If it is too strong (like sodium ethoxide), it can promote side reactions such as polymerization of the cyanoacetamide or hydrolysis of the ester.

    • Piperidine or triethylamine are often good choices as they are sufficiently basic to catalyze the reaction without causing excessive side product formation. The amount should be catalytic (typically 0.1-0.2 equivalents).

ParameterRecommendationRationale
Temperature Reflux in Ethanol (~78 °C)Provides sufficient energy for cyclization and aromatization without significant degradation.
Base Piperidine (0.1-0.2 eq.)Optimal basicity to catalyze the reaction while minimizing side reactions.
Solvent Anhydrous EthanolA protic solvent that facilitates proton transfer steps in the mechanism. Being anhydrous prevents hydrolysis.
Q2: The conversion looks good by TLC, but my isolated yield is poor. Where am I losing the product?

A2: Significant product loss after a successful reaction is often due to issues during the work-up and purification steps.

  • Product Solubility: The product, having both an amino and a hydroxyl (pyridone) group, is amphoteric and can be highly polar. It may have significant solubility in aqueous and some organic phases, leading to losses during liquid-liquid extraction. Ensure the pH of the aqueous phase is adjusted to the isoelectric point of the molecule to minimize its solubility before extraction.

  • Precipitation/Crystallization: The product may precipitate out of the reaction mixture upon cooling. If the work-up involves filtering the cooled reaction mixture, ensure it has been cooled for a sufficient amount of time (e.g., in an ice bath) to maximize precipitation. The filtrate may still contain a significant amount of dissolved product.

  • Purification:

    • Silica Gel Chromatography: Due to its high polarity, the product may streak or irreversibly bind to silica gel. If chromatography is necessary, consider using a deactivated silica gel (e.g., with 1-2% triethylamine in the eluent) or alternative stationary phases like alumina.

    • Recrystallization: This is often the best method for purifying the final product. Choosing the right solvent system is critical. A polar solvent like ethanol, methanol, or a mixture with water is a good starting point.[6]

Troubleshooting_Yield Start Low Isolated Yield TLC TLC shows good conversion? Start->TLC Workup Problem Area: Work-up TLC->Workup Yes Reaction Problem Area: Reaction TLC->Reaction No Extraction Incomplete Extraction? Workup->Extraction Sol_Reaction Optimize Temp, Base, Reagents Reaction->Sol_Reaction Purification Loss during Purification? Extraction->Purification No Sol_Extraction Adjust pH to isoelectric point Saturate aqueous layer with NaCl Extraction->Sol_Extraction Yes Sol_Purification Use Recrystallization Deactivate Silica Gel Purification->Sol_Purification Yes

Caption: Tautomeric equilibrium of the product. (Note: Actual chemical structure images would be used here in a real document)

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 3-aminobut-2-enoate (10.0 g, 86.9 mmol), 2-cyanoacetamide (7.3 g, 86.9 mmol), and 100 mL of anhydrous ethanol.

  • Add piperidine (1.7 mL, 17.4 mmol) to the suspension.

  • Heat the mixture to reflux with stirring. The solids should dissolve upon heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane as eluent). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, remove the flask from the heat and allow it to cool slowly to room temperature, and then in an ice bath for 1 hour to maximize precipitation.

  • Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol (2 x 20 mL).

  • The crude product can be further purified by recrystallization.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid product to a 500 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol or methanol to dissolve the solid completely. If the solid does not dissolve easily, adding a small amount of water might be necessary.

  • If the solution is colored, add a small amount of activated charcoal (approx. 1-2% by weight) and keep the solution hot for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper or a short pad of celite to remove the charcoal and any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different solvent?

    • A: Yes, other polar protic solvents like methanol or isopropanol can be used. Aprotic polar solvents like DMF or DMSO can also work but may require higher temperatures and can make product isolation more difficult. Ethanol is generally preferred for its balance of solvating power and ease of removal.

  • Q: Is it possible to run this reaction at room temperature?

    • A: While the initial Michael addition may occur at room temperature, the cyclization and aromatization steps are often slow. Heating is typically required to drive the reaction to completion in a reasonable timeframe.

  • Q: How can I confirm the identity of my final product?

    • A: Standard characterization techniques should be used. ¹H NMR and ¹³C NMR will confirm the carbon-hydrogen framework. Mass spectrometry (MS) will confirm the molecular weight. Infrared (IR) spectroscopy can be used to identify key functional groups like the N-H, O-H, C=O (ester and amide/pyridone), and C≡N (if the reaction stalled before full aromatization).

References

  • Wikipedia. "Pyridine." Available at: [Link]

  • Krolikowski, P., et al. (2022). "Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones." The Journal of Organic Chemistry. Available at: [Link]

  • Baran, P. (2004). "Pyridine Synthesis: Cliff Notes." Baran Lab, Scripps Research. Available at: [Link]

  • Organic Chemistry Portal. "Pyridine synthesis." Available at: [Link]

  • Kiricojevi?, V. D., et al. (2002). "An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate." Journal of the Serbian Chemical Society. Available at: [Link]

  • Organic Syntheses. "3-aminopyridine." Organic Syntheses Procedure. Available at: [Link]

  • ResearchGate. "Methyl 3-aminobut-2-enoate." Available at: [Link]

  • Organic Syntheses. "PREPARATION OF 2-HYDROXY-5-METHYLPYRIDINE, 5-METHYL-2-(TRIFLUOROMETHANESULFONYL)OXYPYRIDINE, AND 5-METHYL-2,2'-BIPYRIDINE." Organic Syntheses Procedure. Available at: [Link]

  • Google Patents. "Methods for the preparation of 6-aminoisoquinoline.

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridine Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying the pyridine ring. Pyridine and its derivatives are cornerstone scaffolds in pharmaceuticals and agrochemicals, making their selective functionalization a critical task in modern chemistry.[1][2][3] However, the inherent electronic properties of the pyridine ring—its electron-deficient nature and the coordinating ability of the nitrogen atom—present unique challenges that can often lead to low yields, poor regioselectivity, or complete reaction failure.[4][5]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is grounded in explaining the "why" behind experimental choices, empowering you to make informed decisions to optimize your reaction conditions.

Section 1: Troubleshooting Poor Regioselectivity in C-H Functionalization

One of the most common hurdles in pyridine chemistry is controlling the position of functionalization. The electronic nature of the pyridine ring inherently favors functionalization at the C2 and C4 positions in many reactions, such as the Minisci reaction, making C3 functionalization particularly challenging.[1][6]

FAQ 1: My C-H activation reaction is yielding a mixture of C2 and C4 isomers. How can I improve C4 selectivity?

Underlying Principle: The C2 and C4 positions of the pyridine ring are electronically activated for nucleophilic attack and radical substitution due to the electron-withdrawing nature of the nitrogen atom.[6][7] Achieving selectivity often requires leveraging steric hindrance or temporarily modifying the electronic properties of the ring.

Troubleshooting Protocol:

  • Introduce Steric Hindrance: If your substrate allows, introducing a bulky substituent at the C2 (or C6) position will sterically hinder attack at that position, thereby favoring functionalization at the C4 position.[6][7]

  • Employ a Removable Blocking Group: A strategic approach involves the temporary installation of a blocking group at the C2 position. For instance, a maleate-derived blocking group can be introduced and later removed, directing functionalization to the C4 position.[6]

  • Solvent and Base Optimization: The choice of solvent and base can significantly influence the regiochemical outcome. For instance, in the C-H sulfonylation of pyridine, switching the base and solvent combination can dramatically shift the C4/C2 product ratio.[8] A systematic screen of aprotic and protic solvents is recommended.[7]

  • Pyridine N-Oxide Strategy: Converting the pyridine to its corresponding N-oxide activates the C2 and C6 positions towards electrophilic attack and some organometallic reactions.[9] While this primarily directs to C2, subsequent manipulations can sometimes be used to achieve other isomers.

Decision Workflow for Improving C4 Selectivity:

Suzuki_Optimization Low_Yield Low Yield in Suzuki Coupling Catalyst_Inhibition Catalyst Inhibition by Pyridine-N Low_Yield->Catalyst_Inhibition Ligand_Issue Suboptimal Ligand Low_Yield->Ligand_Issue Base_Issue Ineffective Base Low_Yield->Base_Issue Boron_Reagent_Instability Unstable Boron Reagent Low_Yield->Boron_Reagent_Instability Use Bulky Ligands (e.g., XPhos) Use Bulky Ligands (e.g., XPhos) Catalyst_Inhibition->Use Bulky Ligands (e.g., XPhos) Screen Ligand Panel Screen Ligand Panel Ligand_Issue->Screen Ligand Panel Vary Base (e.g., K3PO4, Cs2CO3) Vary Base (e.g., K3PO4, Cs2CO3) Base_Issue->Vary Base (e.g., K3PO4, Cs2CO3) Use MIDA Boronates or Trifluoroborates Use MIDA Boronates or Trifluoroborates Boron_Reagent_Instability->Use MIDA Boronates or Trifluoroborates

Sources

Technical Support Center: Navigating the Challenges in the Purification of Polar Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter these difficulties in their daily work. Pyridine and its derivatives are fundamental building blocks in the pharmaceutical and chemical industries, but their inherent chemical properties—polarity, basicity, and hygroscopicity—can create significant hurdles in achieving high purity.[1][2]

This document provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions. Our goal is to explain the causality behind experimental phenomena and offer robust, actionable solutions to streamline your purification workflows.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the purification of polar pyridine derivatives in a direct question-and-answer format.

Issue 1: Severe Peak Tailing in Reversed-Phase HPLC

Q: Why are the chromatographic peaks for my polar pyridine compounds showing significant tailing on a standard C18 column?

A: This is the most common issue when purifying basic compounds like pyridines. The primary cause is a secondary retention mechanism involving the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][4] At a typical mobile phase pH, these silanols can be deprotonated (SiO⁻), creating strong ionic interaction sites for the protonated pyridine (a cation), which leads to peak tailing.[4][5] Other factors can include column overload, physical issues in the HPLC system (e.g., dead volume), or a mismatch between the sample solvent and the mobile phase.[3]

Q: How can I systematically eliminate or reduce peak tailing for my pyridine compounds?

A: A multi-faceted approach targeting the mobile phase, stationary phase, and analytical conditions is most effective.

Core Strategy: Suppress the Silanol Interactions

The key is to minimize the interaction between the basic pyridine and the acidic silica surface. This can be achieved by either protonating the silanols (lowering pH) or by "masking" them with a competing base.

// Nodes start [label="Peak Tailing Observed\nfor Pyridine Compound", fillcolor="#FBBC05", fontcolor="#202124"]; q_ph [label="Is Mobile Phase pH < 3?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a_ph [label="ACTION:\nLower pH to 2.5-3.0 with an\nacidic modifier (TFA, Formic Acid)\nor buffer (Phosphate).", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; q_base [label="Is a competing\nbase present?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a_base [label="ACTION:\nAdd a competing base like\nTriethylamine (TEA) at 5-10 mM.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; q_column [label="Using a modern,\nhigh-purity, end-capped\nsilica column?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a_column [label="ACTION:\nSwitch to a column with minimal\nresidual silanol activity (e.g., modern\nend-capped C18 or a hybrid particle column).", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; end_good [label="Peak Shape Improved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; end_bad [label="Issue Persists:\nConsider Alternative Chromatography\n(HILIC, Mixed-Mode)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Nodes start [label="Peak Tailing Observed\nfor Pyridine Compound", fillcolor="#FBBC05", fontcolor="#202124"]; q_ph [label="Is Mobile Phase pH < 3?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a_ph [label="ACTION:\nLower pH to 2.5-3.0 with an\nacidic modifier (TFA, Formic Acid)\nor buffer (Phosphate).", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; q_base [label="Is a competing\nbase present?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a_base [label="ACTION:\nAdd a competing base like\nTriethylamine (TEA) at 5-10 mM.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; q_column [label="Using a modern,\nhigh-purity, end-capped\nsilica column?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a_column [label="ACTION:\nSwitch to a column with minimal\nresidual silanol activity (e.g., modern\nend-capped C18 or a hybrid particle column).", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; end_good [label="Peak Shape Improved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; end_bad [label="Issue Persists:\nConsider Alternative Chromatography\n(HILIC, Mixed-Mode)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> q_ph; q_ph -> a_ph [label="No"]; a_ph -> end_good; q_ph -> q_base [label="Yes"]; q_base -> a_base [label="No"]; a_base -> end_good; q_base -> q_column [label="Yes"]; q_column -> a_column [label="No"]; a_column -> end_good; q_column -> end_bad [label="Yes"]; } Caption: Troubleshooting workflow for peak tailing.

Experimental Protocol: Method for Reducing Peak Tailing
  • Mobile Phase pH Adjustment: Lower the mobile phase pH to a range of 2.5-3.0.[3][6][7] At this low pH, most silanol groups are protonated (Si-OH), minimizing their ability to ionically interact with the protonated pyridine analyte.[3][4]

    • Modifier: Use formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%). For better control, especially in quality control applications, a 10-20 mM phosphate buffer is ideal.[3][6]

    • Caution: If using acetonitrile (ACN) in a gradient, be aware that phosphate buffers can precipitate at high ACN concentrations.[3]

  • Use of Mobile Phase Additives (Competing Base): If adjusting pH is not sufficient or desired, add a "silanol suppressor" like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 5-10 mM).[3][6] The competing base, being small and basic, will preferentially interact with the active silanol sites, effectively shielding them from the larger pyridine analyte.[6]

  • Column Selection: Switch to a modern, high-purity, end-capped C18 or C8 column. These columns are manufactured to have minimal residual silanol activity and provide more symmetric peaks for basic compounds.[3]

StrategyMechanismTypical ConcentrationProsCons
Low pH (e.g., Formic Acid) Protonates surface silanols (Si-OH), reducing ionic interactions.0.1% (v/v)Simple, MS-compatible.Pyridine is fully protonated, may reduce retention in RP.
Competing Base (e.g., TEA) TEA preferentially binds to active silanol sites, "shielding" them.5-10 mMVery effective for improving peak shape.Not MS-compatible, can shorten column lifetime.[6]
Buffer (e.g., Phosphate) Controls pH precisely, protonates silanols.10-20 mMReproducible, excellent peak shape.Can precipitate in high organic, not ideal for prep scale.[6]
Issue 2: Poor Retention in Reversed-Phase (RP) Chromatography

Q: My highly polar pyridine derivative is eluting in or near the void volume of my C18 column, even with 100% aqueous mobile phase. What should I do?

A: This is a classic challenge for highly polar compounds in reversed-phase chromatography, which separates based on hydrophobicity.[8] If your molecule has multiple heteroatoms, hydroxyl groups, or is a salt, it may not have sufficient hydrophobic character to be retained on a nonpolar C18 stationary phase.

A: The solution is to switch to a chromatographic mode that is designed to retain polar molecules. Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) are the premier choices.[8][9][10]

// Nodes start [label="Poor Retention of Polar\nPyridine on C18 Column", fillcolor="#FBBC05", fontcolor="#202124"]; q_mode [label="Select Alternative Chromatography Mode", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; hilic [label="HILIC\n(Hydrophilic Interaction\nLiquid Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mmc [label="MMC\n(Mixed-Mode\nChromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hilic_desc [label="Mechanism: Partitioning into a water-enriched\nlayer on a polar stationary phase.\nBest for: Neutral or charged highly polar compounds.\nMobile Phase: High organic (e.g., >80% ACN)\nwith a small amount of aqueous buffer.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124", align=left]; mmc_desc [label="Mechanism: Combines Reversed-Phase and\nIon-Exchange retention.\nBest for: Mixtures of polar/nonpolar and\nionic/neutral compounds.\nMobile Phase: Control retention with both\norganic solvent and buffer ionic strength/pH.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124", align=left]; result [label="Achieve Tunable Retention and\nSuccessful Purification", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Nodes start [label="Poor Retention of Polar\nPyridine on C18 Column", fillcolor="#FBBC05", fontcolor="#202124"]; q_mode [label="Select Alternative Chromatography Mode", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; hilic [label="HILIC\n(Hydrophilic Interaction\nLiquid Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mmc [label="MMC\n(Mixed-Mode\nChromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hilic_desc [label="Mechanism: Partitioning into a water-enriched\nlayer on a polar stationary phase.\nBest for: Neutral or charged highly polar compounds.\nMobile Phase: High organic (e.g., >80% ACN)\nwith a small amount of aqueous buffer.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124", align=left]; mmc_desc [label="Mechanism: Combines Reversed-Phase and\nIon-Exchange retention.\nBest for: Mixtures of polar/nonpolar and\nionic/neutral compounds.\nMobile Phase: Control retention with both\norganic solvent and buffer ionic strength/pH.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124", align=left]; result [label="Achieve Tunable Retention and\nSuccessful Purification", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> q_mode; q_mode -> hilic [style=dashed]; q_mode -> mmc [style=dashed]; hilic -> hilic_desc [dir=none]; mmc -> mmc_desc [dir=none]; hilic -> result; mmc -> result; } Caption: Decision guide for poor retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for very polar compounds.[8][9] HILIC utilizes a polar stationary phase (like bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile).[9][11] The polar analyte is retained by partitioning into a water-enriched layer on the surface of the stationary phase.[12] Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[12]

  • Mixed-Mode Chromatography (MMC): This powerful technique uses stationary phases that possess both hydrophobic (like C18) and ion-exchange functionalities.[8][13] This allows for multiple, tunable retention mechanisms.[14] For a polar, basic pyridine, a mixed-mode column with reversed-phase and cation-exchange properties would be ideal.[13] You can control retention and selectivity by adjusting both the organic solvent percentage and the mobile phase pH and ionic strength.[15]

Issue 3: Low Recovery or Sample Degradation

Q: I'm observing low recovery of my pyridine derivative after purification, or I suspect it is degrading on the column. What could be the cause?

A: There are two primary culprits for low recovery: chemical instability and physical loss.

  • Chemical Instability: Pyridine derivatives, especially those with reactive functional groups, can be sensitive to the acidic nature of standard silica gel, leading to on-column degradation.[3] The inherent reactivity of some pyridine rings can also make them prone to degradation or rearrangement during the purification process.[3]

  • Physical Loss: Pyridine itself is relatively volatile. If you are experiencing low recovery after solvent evaporation (rotovap), your compound may be co-distilling with the solvent.[3] This is especially true for low-molecular-weight derivatives.

Experimental Protocol: Diagnosing and Preventing Low Recovery
  • Assess On-Column Stability with 2D TLC: Before committing to a column, assess your compound's stability on the stationary phase. a. Spot your sample mixture in the bottom-left corner of a square silica TLC plate. b. Develop the plate in a suitable solvent system. c. Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise. d. Develop the plate again in the same solvent system.[3] e. Analysis: If the compound is stable, it will appear as a single spot on the diagonal. Streaking or the appearance of new spots off the diagonal indicates degradation on the silica.[3] If degradation is observed, consider using a less acidic stationary phase (like alumina) or a bonded phase where the silica surface is shielded.

  • Optimize Evaporation Conditions: To prevent physical loss of volatile compounds, modify your solvent removal step.

    • Use a lower temperature on the rotovap water bath.

    • Employ a gentle stream of nitrogen for final solvent removal instead of a high vacuum.

    • Control Experiment: To determine if the loss occurs during chromatography or evaporation, spike a blank solvent sample with a known amount of your pure compound just before the evaporation step. If recovery is still low, the evaporation step is the cause.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose column for purifying a new polar pyridine derivative?

A: For reversed-phase chromatography, a modern, high-purity, end-capped C18 or C8 column is an excellent starting point as they minimize peak tailing for basic compounds.[3] However, if your compound is highly polar, a mixed-mode or HILIC column may provide much better retention and selectivity from the outset.[3][8] A mixed-mode column combining reversed-phase and cation-exchange is often a versatile first choice for polar bases.[13]

Q2: How does mobile phase pH critically affect the chromatography of pyridines?

A: The mobile phase pH is arguably the most critical parameter. Most pyridine derivatives have a pKa between 5 and 6.[1][3]

  • At low pH (< 3): The pyridine nitrogen is fully protonated (cationic), and silica surface silanols are also protonated (neutral). This minimizes peak tailing but may reduce retention in RP mode.[3] This is the ideal pH for cation-exchange chromatography.

  • At intermediate pH (4-7): Both the pyridine and the silanol groups exist in an equilibrium of ionized and neutral states. This pH range often leads to the worst peak shapes on standard silica columns and should generally be avoided.[3]

  • At high pH (> 8): The pyridine is neutral, and the silanols are deprotonated (anionic). This can provide good peak shape but requires a pH-stable column (e.g., hybrid or polymer-based).

Q3: My pyridine is hygroscopic and contains water. How do I effectively dry it?

A: Pyridine is highly hygroscopic and forms a minimum-boiling azeotrope with water, making simple distillation ineffective for complete removal.[16] A two-step chemical drying process followed by distillation is required for anhydrous material.[16]

Protocol: Drying Pyridine
  • Safety Note: Perform all steps in a well-ventilated fume hood. Calcium hydride reacts with water to produce flammable hydrogen gas; ensure the setup is not sealed.[16]

  • Pre-drying: Add solid potassium hydroxide (KOH) pellets (approx. 10-20 g/L) to the pyridine in a flask and let it stand for several hours to remove the bulk of the water.[16]

  • Final Drying & Distillation: a. Carefully decant the pyridine from the KOH pellets into a dry distillation flask. b. Add calcium hydride (CaH₂) powder (approx. 5-10 g/L) to the decanted pyridine.[16] c. Fit the flask with a reflux condenser (protected by a drying tube) and reflux the mixture for a few hours.[16] This allows the CaH₂ to react completely with any residual water. d. Distill the dry pyridine, collecting the fraction boiling at approximately 115°C. Store the purified pyridine over molecular sieves under an inert atmosphere (Nitrogen or Argon).

References
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. ATSDR. [Link]

  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. National Library of Medicine. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Royal Society of Chemistry. (n.d.). Simultaneous ion-exclusion chromatography and cation-exchange chromatography of anions and cations in environmental water samples on a weakly acidic cation-exchange resin by elution with pyridine-2,6-dicarboxylic acid. Analyst. [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]

  • Velocity Scientific Solutions. (n.d.). The Application of SepaFlash® Strong Cation Exchange Chromatography Columns in the Purification of Alkaline Compounds. Velocity Scientific Solutions. [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • LCGC International. (n.d.). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • LCGC International. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. ResearchGate. [Link]

  • PubMed. (1980). Hydrophobic chromatography and bioanalysis of some polar pyridine derivatives used as antilipolytic agents. National Library of Medicine. [Link]

  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. National Library of Medicine. [Link]

  • ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]

  • HETEROCYCLES. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES. [Link]

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. National Library of Medicine. [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Axion Labs. [Link]

  • Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]

  • ResearchGate. (2014). How do I get dry pyridine?. ResearchGate. [Link]

  • PubMed Central. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Library of Medicine. [Link]

  • PubMed Central. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. National Library of Medicine. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. HELIX Chromatography. [Link]

Sources

Preventing degradation of Methyl 5-amino-6-hydroxypyridine-3-carboxylate during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 5-amino-6-hydroxypyridine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive building block. Here, we move beyond simple protocols to explain the underlying chemical principles governing its stability, providing you with the expert insights needed to troubleshoot and prevent degradation in your critical reactions.

Understanding the Inherent Instability of the Molecule

This compound is a highly functionalized heterocycle. Its utility is also the source of its instability. The molecule combines three key features on a pyridine ring: an amino group, a hydroxyl group, and a methyl ester. The electronic interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing pyridine nitrogen and carboxylate makes the system highly susceptible to specific degradation pathways.

The primary vulnerability lies in the o-aminophenol-like arrangement of the amino and hydroxyl groups. This moiety is exceptionally sensitive to oxidation, often leading to the formation of colored impurities and polymeric byproducts. Understanding and mitigating this is the key to successful experimentation.

cluster_molecule Key Vulnerabilities of this compound cluster_legend Degradation Pathways mol A Oxidative Degradation p1 A->p1 B N-Nucleophilicity p2 B->p2 C O-Nucleophilicity p3 C->p3 D Ester Hydrolysis p4 D->p4

Caption: Key reactive sites and degradation pathways.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound is turning dark brown or black. What is happening?

A: This is a classic sign of oxidative degradation. The o-aminophenol moiety is readily oxidized by atmospheric oxygen to form quinone-imine intermediates. These intermediates are highly colored and can polymerize, resulting in insoluble, dark-colored materials. This process is often accelerated by basic conditions, heat, and the presence of trace metal impurities.[1][2]

Q2: I have poor yield in my coupling reaction. Could my starting material be degrading?

A: Absolutely. Degradation, particularly oxidation, consumes your starting material, directly lowering the yield of your desired product. Furthermore, the degradation products can sometimes interfere with or poison catalysts used in coupling reactions. It is crucial to confirm the purity of your starting material before use and to employ preventative measures during the reaction.

Q3: What are the ideal storage and handling conditions for this compound?

A: To ensure long-term stability, the compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept in a cool, dry place.[3][4] When handling, avoid dust formation and use personal protective equipment.[3][4] For solution-based work, use freshly degassed solvents.

Q4: How does pH affect the stability of this molecule?

A: The pH of the reaction medium is a critical parameter.

  • Acidic pH (<4): The amino group is protonated (-NH3+), which deactivates it towards oxidation and electrophilic attack. However, very strong acidic conditions can promote hydrolysis of the methyl ester.

  • Neutral pH (6-7.5): The compound is relatively stable, but oxidation can still occur, albeit more slowly than at high pH.[5]

  • Basic pH (>8): The phenolic hydroxyl group becomes deprotonated to a phenoxide. This significantly increases the electron density of the ring and makes the molecule extremely susceptible to rapid oxidation.[1][6] The rate of aminophenol auto-oxidation generally increases with higher pH.[1]

Q5: What are the best general-purpose solvents to use?

A: The choice of solvent is reaction-dependent, but for general handling and to minimize degradation, polar aprotic solvents that can be rigorously dried and degassed are preferred. Examples include Dioxane, THF, DMF, and DMSO. Protic solvents like ethanol or water can be used, but they must be thoroughly degassed, and the pH must be controlled.

Troubleshooting Guides

Problem 1: Pervasive Oxidative Degradation

Symptoms:

  • Rapid color change of the reaction mixture (yellow → green → brown → black).

  • Formation of an insoluble precipitate or tar.

  • Multiple spots on TLC, often streaking from the baseline.

  • Low recovery of desired product.

Causality: The oxidation of aminophenols is a radical process initiated by the removal of a hydrogen atom, which is facilitated by oxygen and basic conditions. The resulting quinone-imine is a potent electrophile and can undergo polymerization or react with other nucleophiles in the mixture.

Solutions & Preventative Measures:

  • Implement a Rigorously Inert Atmosphere: This is the most critical step. Standard flushing with nitrogen is often insufficient.

  • Use Degassed Solvents: Solvents must be deoxygenated before use.

  • Control the pH: If your reaction can tolerate it, slightly acidic conditions (pH 5-6) can provide significant protection by protonating the highly activating amino group.

  • Add Antioxidants or Radical Scavengers: In cases where inertness is difficult to maintain, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or a radical scavenger can inhibit the degradation cascade.

  • Maintain Low Temperatures: Oxidation reactions have an activation energy barrier. Running the reaction at lower temperatures will slow the rate of degradation.

start Reaction Turning Dark? q1 Is reaction under inert atmosphere? start->q1 sol1 Implement rigorous N2 or Ar atmosphere. Use Schlenk techniques. q1->sol1 No q2 Were solvents degassed? q1->q2 Yes sol1->q2 sol2 Degas solvents via freeze-pump-thaw or sparging with N2/Ar. q2->sol2 No q3 Is the reaction pH > 7.5? q2->q3 Yes sol2->q3 sol3 Buffer the reaction to pH 6-7 if compatible. Avoid strong bases. q3->sol3 Yes end Degradation Minimized q3->end No sol3->end

Caption: Troubleshooting workflow for oxidative degradation.

Protocol 1: Setting Up an Oxygen-Free Reaction
  • Glassware Preparation: Dry all glassware in an oven at >120 °C overnight and allow it to cool in a desiccator or under a stream of dry nitrogen.

  • Solvent Degassing (Freeze-Pump-Thaw Method):

    • Place the solvent in a robust flask with a sidearm (e.g., a Schlenk flask).

    • Freeze the solvent using a liquid nitrogen bath.

    • Once fully frozen, apply a high vacuum for 5-10 minutes to remove gases from above the frozen solvent.

    • Close the flask to the vacuum and thaw the solvent. You will see gas bubbles evolve.

    • Repeat this cycle at least three times for maximum effectiveness.

  • Reaction Assembly: Assemble the glassware hot and allow it to cool under a positive pressure of inert gas (argon or nitrogen).

  • Reagent Addition: Add this compound and other solids under a positive flow of inert gas. Add the degassed solvent via cannula or a gas-tight syringe.

  • Maintenance: Maintain a positive pressure of inert gas throughout the reaction, typically by using a gas bubbler or a balloon.

Problem 2: Unwanted Side Reactions at the Amino and Hydroxyl Groups

Symptoms:

  • Formation of multiple products with similar polarity to the desired product.

  • Mass spectrometry data showing addition of acyl, alkyl, or other groups.

  • Difficulty in purification due to a complex product mixture.

Causality: Both the amino and hydroxyl groups are nucleophilic and can compete with the desired reaction pathway. For instance, in an acylation reaction intended for another part of a molecule, you may see N-acylation and O-acylation of your pyridine starting material.

Solutions: Orthogonal Protecting Group Strategy

To achieve selectivity, you must temporarily block the reactivity of the amino and/or hydroxyl groups. The key is to use "orthogonal" protecting groups—groups that can be removed under different conditions without affecting each other.[7][8]

Functional GroupProtecting GroupAbbreviationIntroduction ConditionsRemoval ConditionsStability
Amino tert-Butyl carbamateBocBoc₂O, Base (e.g., NEt₃, DMAP), CH₂Cl₂ or THFStrong Acid (e.g., TFA in CH₂Cl₂, HCl in Dioxane)Stable to base, hydrogenation
Amino Benzyl carbamateCbz or ZCbz-Cl, Base (e.g., NaHCO₃), Dioxane/H₂OCatalytic Hydrogenation (H₂, Pd/C)Stable to mild acid/base
Hydroxyl tert-Butyldimethylsilyl etherTBDMSTBDMS-Cl, Imidazole, DMFFluoride Source (e.g., TBAF in THF)Stable to base, mild acid, hydrogenation
Hydroxyl Benzyl etherBnBnBr, Base (e.g., NaH), THF or DMFCatalytic Hydrogenation (H₂, Pd/C)Stable to acid/base, TBAF
Protocol 2: Boc-Protection of the Amino Group
  • Dissolve this compound (1.0 equiv) in a suitable solvent like THF or Dioxane under a nitrogen atmosphere.

  • Add triethylamine (1.5 equiv) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv). A catalytic amount of DMAP (0.1 equiv) can accelerate the reaction.

  • Stir the reaction at room temperature and monitor by TLC. The product will have a higher Rf than the starting material.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

References

  • Joechem. (2020). EAS Reactions with Pyridine. YouTube. [Link]

  • A75706 - Safety Data Sheet. (2025). [Link]

  • PubChem. Methyl 6-amino-5-nitropyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Thanigaimani, K., et al. (2011). 2-Amino-5-methylpyridinium 3-hydroxypyridine-2-carboxylate. Acta Crystallographica Section E, 67(Pt 5), o1138. [Link]

  • Sparacino, G., et al. (2010). Structure of the PLP Degradative Enzyme 2-Methyl-3-hydroxypyridine-5-carboxylic acid Oxygenase from Mesorhizobium loti MAFF303099 and its Mechanistic Implications. Biochemistry, 49(31), 6638–6647. [Link]

  • Girotti, S., et al. (2002). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. Journal of the Serbian Chemical Society, 67(10), 649-657. [Link]

  • Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]

  • White, A. D., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances, 10(10), 5983-5993. [Link]

  • Capper, E. A., et al. (2012). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A, 116(4), 1134-1141. [Link]

  • Ríos, N. S., et al. (2018). Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. Nanomaterials, 8(9), 656. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Dotsenko, V. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3144. [Link]

  • Chemistry Stack Exchange. (2017). The pyridine/benzene stability 'paradox'?. [Link]

  • ResearchGate. (n.d.). Effect of pH on the oxidation of 2-aminophenol. [Link]

  • Wang, X., et al. (2024). Eco-Friendly Synthesis of Aminophenoxazinones from Aminophenols Catalyzed by Polyoxovanadate-Based MOFs Using Molecular Oxygen. Inorganic Chemistry. [Link]

  • Quora. (2018). How does 4-Aminophenol behave in an acid/base extraction from DCM?. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Mohd Nawi, M. A., et al. (2019). Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. International Journal of Environmental Research and Public Health, 16(21), 4082. [Link]

  • Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred?. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. [Link]

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Pyridine Synthesis Troubleshooting Center: A Guide to Optimizing Yields

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous blockbuster drugs. However, its multi-step synthesis can be fraught with challenges, often leading to frustratingly low yields. This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for troubleshooting common issues and systematically improving the outcomes of their pyridine syntheses.

Section 1: The First Principles of Troubleshooting

Low yields in multi-step syntheses are rarely due to a single, isolated error. More often, they result from a cascade of suboptimal conditions. Before diving into method-specific issues, it's crucial to apply a systematic, foundational approach to identify the root cause.

FAQ 1.1: My overall yield is drastically low. Where do I even begin?

A significant loss in yield demands a structured investigation. Resist the urge to randomly tweak parameters. Instead, follow a logical workflow that examines each phase of your process, from the purity of your starting materials to your final purification strategy.[1][2]

A logical troubleshooting workflow is essential.

G cluster_0 Phase 1: Pre-Reaction Checks cluster_1 Phase 2: Reaction Analysis cluster_2 Phase 3: Post-Reaction & Analysis A Low Overall Yield Detected B Step 1: Verify Reagent & Solvent Quality A->B Start Here C Purity (NMR, GC/MS) Proper Storage Anhydrous Conditions B->C D Step 2: Scrutinize Reaction Conditions C->D E Temperature Control Stoichiometry Reaction Time Catalyst Activity D->E F Step 3: Evaluate Work-up & Purification E->F G Extraction Efficiency Chromatography Issues Product Stability F->G H Step 4: Pinpoint Failing Step G->H I Isolate & Characterize Intermediates Calculate Step-by-Step Yields H->I I->B Iterate & Optimize

Caption: A systematic workflow for troubleshooting low yields.

FAQ 1.2: How can I be certain my starting materials and reagents are not the problem?

The assumption that "a bottle is what it says on the label" is a frequent source of failure. Reagent integrity is paramount.

  • Purity Verification: Do not trust the label implicitly. For critical starting materials, verify purity via NMR or GC-MS. Impurities can interfere with catalysis or introduce side reactions.[3]

  • Solvent Quality: Many pyridine syntheses, especially those involving organometallics or strong bases, require strictly anhydrous conditions. Use freshly dried solvents. Even sealed commercial anhydrous solvents can absorb atmospheric moisture over time.

  • Reagent Stability: Aldehydes are prone to oxidation to carboxylic acids, and boronic acids can dehydrate to form unreactive boroxines. Use freshly opened or purified reagents whenever possible.

FAQ 1.3: What are the most common reaction parameter errors?

Even with pure reagents, incorrect reaction parameters can severely depress yields. Careful control over the reaction environment is non-negotiable.

ParameterCommon IssueRecommended Action & Rationale
Temperature Inconsistent heating, localized hot spots, or incorrect temperature can alter reaction pathways, favoring side products.[4]Use an oil bath with a thermocouple for precise temperature control. For exothermic reactions, ensure adequate cooling to prevent runaway reactions.
Stoichiometry Inaccurate measurement of a limiting reagent directly caps the theoretical yield. An excess of one reagent can lead to side reactions.Double-check all calculations. For multicomponent reactions, the order of addition can be critical to prevent undesired preliminary reactions.[4]
Reaction Time Insufficient time leads to incomplete conversion.[3] Excessive time can lead to product degradation or byproduct formation.Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.
Catalyst Activity Palladium and other transition metal catalysts can be sensitive to air and moisture. Improper handling can lead to deactivation.Use appropriate inert atmosphere techniques (e.g., Schlenk line or glovebox). Ensure ligands and additives are also of high purity.

Section 2: Method-Specific Troubleshooting Guides

While general principles apply broadly, each named reaction for pyridine synthesis has its own unique set of common failure modes.

Subsection 2.1: The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction to form a dihydropyridine (DHP), which is subsequently oxidized to the target pyridine.[5] Low yields can originate in either of these two stages.

FAQ 2.1.1: My initial Hantzsch condensation is giving a complex mixture and low DHP yield. What's going wrong?

This is a frequent problem, as up to five different mechanistic pathways have been proposed, and minor changes can favor undesired routes.[5]

  • Causality: The intended pathway involves the formation of an enamine from the β-ketoester and ammonia, and a Knoevenagel condensate from the aldehyde and the second equivalent of the β-ketoester. These then combine in a Michael addition. If one of these initial steps is slow or disfavored, the reagents can react in other ways, leading to a complex product mixture.

  • Troubleshooting Steps:

    • Control Stoichiometry: Ensure precise 2:1:1 stoichiometry of the β-ketoester, aldehyde, and ammonia source.

    • Order of Addition: Try pre-forming one of the key intermediates. For example, stirring the β-ketoester and ammonia source together for a short period before adding the aldehyde can favor the desired enamine formation.[4]

    • Catalysis: The classic, uncatalyzed reaction can be slow and low-yielding.[3] Consider adding a mild acid catalyst like p-toluenesulfonic acid (PTSA) or using microwave irradiation to accelerate the desired reaction and improve yields.[3]

A simplified view of the Hantzsch mechanism highlighting key intermediates.

G reagents Aldehyde + 2x β-Ketoester + NH3 enamine Intermediate A: Enamine reagents->enamine Fast knoevenagel Intermediate B: Knoevenagel Adduct reagents->knoevenagel Can be slow michael_adduct Michael Adduct enamine->michael_adduct knoevenagel->michael_adduct cyclization Cyclization & Dehydration michael_adduct->cyclization dhp 1,4-Dihydropyridine (DHP) cyclization->dhp

Caption: Hantzsch synthesis pathway and key intermediates.

FAQ 2.1.2: The final oxidation of my DHP to the pyridine is inefficient. How can I improve it?

The aromatization step is the driving force of the reaction, but it can be surprisingly problematic.[5] The choice of oxidant is critical and substrate-dependent. Harsh oxidants can lead to side reactions or decomposition.[6][7]

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages & Causality
Nitric Acid (HNO₃) Acetic Acid, refluxInexpensive, strong oxidantVery harsh. Can cause dealkylation at the 4-position or nitration of sensitive aromatic rings.[8]
DDQ Dichloromethane or Toluene, rtMild, high-yielding for many substratesExpensive. Can be stoichiometric. The reaction mechanism is an electron transfer process.[9]
Manganese Dioxide (MnO₂) Chloroform or Dichloromethane, refluxGood for benzylic protons, heterogeneous (easy removal)Can require a large excess and long reaction times. Activity varies by preparation method.
Iodine in Methanol Methanol, refluxMild, efficient, and cost-effective.[8]Can be slow, but addition of a base like KOH can accelerate the reaction significantly.[8]
Air / O₂ Often with a catalyst (e.g., activated carbon)"Green" and inexpensiveOften requires a catalyst and may not be effective for all substrates. Can be slow.
Subsection 2.2: The Bohlmann-Rahtz Pyridine Synthesis

This method builds the pyridine ring by reacting an enamine with an alkynyl ketone, followed by a heat- or acid-induced cyclization.[10]

FAQ 2.2.1: My Bohlmann-Rahtz reaction is sluggish and gives a poor yield of the aminodiene intermediate. What are the likely causes?

The initial Michael addition is the crucial bond-forming step. Its failure is often linked to the reactivity of the starting materials.

  • Enamine Reactivity: The nucleophilicity of the enamine is key. Ensure it is correctly formed from a suitable 1,3-dicarbonyl compound and ammonia or an amine.

  • Alkynone Reactivity: Electron-deficient alkynes are better Michael acceptors. If your alkyne is electron-rich, the reaction may require more forcing conditions (higher temperature or a Lewis acid catalyst).

  • Catalysis: While often run thermally, the cyclization can be promoted by acids like acetic acid or solid acids like Amberlyst-15.[11] This helps in the final cyclodehydration step.

Subsection 2.3: Modern Cross-Coupling Approaches (e.g., Suzuki-Miyaura)

Forming substituted pyridines via palladium-catalyzed cross-coupling is powerful but exquisitely sensitive to conditions.[12]

FAQ 2.3.1: My Suzuki coupling to form a biaryl pyridine is failing. I see starting material decomposition or homocoupling instead.

This points to a problem within the catalytic cycle. The choice of catalyst, ligand, and base are all interconnected and must be optimized as a system.[13]

  • Causality: The palladium catalyst must successfully navigate oxidative addition, transmetalation, and reductive elimination. A failure at any step can shut down the cycle. For example, slow transmetalation can allow for competitive side reactions like boronic acid homocoupling (protodeboronation). The nitrogen atom in the pyridine ring can also coordinate to the palladium center, inhibiting catalysis, making ligand choice especially important.[14]

  • Systematic Optimization:

    • Catalyst/Ligand: For electron-deficient pyridyl halides, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often required to promote the initial oxidative addition step. Standard Pd(PPh₃)₄ may not be active enough.[15]

    • Base Selection: The base's role is to activate the boronic acid for transmetalation. A weak base (e.g., K₂CO₃) may not be sufficient. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, particularly with less reactive coupling partners.[16]

    • Solvent System: A polar, aprotic solvent like 1,4-dioxane, often with water, is commonly used to solubilize both the organic and inorganic components.[12]

A generic catalytic cycle for Suzuki coupling, highlighting potential failure points.

G Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-X)L2 Pd0->OxAdd 1 Trans Transmetalation (Ar-Pd(II)-Ar')L2 OxAdd->Trans 2 Failure1 Failure Point: Slow Oxidative Addition (Deactivated Halide) OxAdd->Failure1 RedEl Reductive Elimination Trans->RedEl 3 Failure2 Failure Point: Slow Transmetalation (Weak Base, Poor Boronic Acid) Trans->Failure2 RedEl->Pd0 4 Product Ar-Ar' RedEl->Product ArX Pyridyl-X ArX->OxAdd ArB Ar'-B(OR)2 ArB->Trans Base Base Base->Trans

Caption: Key stages and failure points in the Suzuki catalytic cycle.

Section 3: Key Experimental Protocols

Protocol 3.1: General Procedure for a Model Hantzsch Dihydropyridine Synthesis and Subsequent Oxidation

This protocol describes the synthesis of diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate and its subsequent aromatization.

Part A: Dihydropyridine Synthesis

  • To a 100 mL round-bottom flask, add ethyl acetoacetate (2.60 g, 20 mmol), benzaldehyde (1.06 g, 10 mmol), and 30 mL of ethanol.

  • Stir the mixture at room temperature and add ammonium hydroxide (28% aqueous solution, 1.5 mL, ~20 mmol) dropwise over 5 minutes.

  • Heat the reaction mixture to reflux (approx. 78 °C) for 4 hours. Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the reaction mixture in an ice bath for 30 minutes.

  • Collect the precipitated yellow solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the dihydropyridine product.

Part B: Aromatization using Iodine [8]

  • In a 50 mL round-bottom flask, dissolve the dihydropyridine product (1.0 g, ~3 mmol) in 20 mL of methanol.

  • Add iodine (0.76 g, 3 mmol) to the solution.

  • Heat the mixture to reflux for 6 hours. The solution should become lighter in color as the reaction proceeds.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with 10% aqueous sodium thiosulfate solution (2 x 15 mL) to remove excess iodine, followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, gradient elution with Hexanes:Ethyl Acetate) to yield the pure pyridine derivative.

References

  • MDPI. (2023). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • jOeCHEM. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 10.10: An Introduction to Multiple Step Synthesis. Retrieved from [Link]

  • MDPI. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • RSC Publishing. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]

  • Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Retrieved from [Link]

  • PMC - NIH. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • ACS Publications. (2000). Learning from the Hantzsch synthesis. Retrieved from [Link]

  • ResearchGate. (2004). Aromatization of 1,4-dihydropyridines with selenium dioxide. Retrieved from [Link]

  • ACS Publications. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. Retrieved from [Link]

  • PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • Leah4sci. (2023). Multi-Step Reactions / Synthesis [LIVE RECORDING] Organic Chemistry Finals Review. YouTube. Retrieved from [Link]

  • ACS Publications. (2017). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]

  • Organic Chemistry Portal. (2000). Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH. Retrieved from [Link]

  • ResearchGate. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • MDPI. (2020). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Retrieved from [Link]

  • RSC Publishing. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • Leah4sci. (2023). Synthesis & Multi-Step Reaction Pathways (Orgo 1 Pre-Finals Review) [LIVE Recording]. YouTube. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (2009). Electron Transfer-induced Aromatization of 1,4-Dihydropyridines. Retrieved from [Link]

  • The FASEB Journal. (n.d.). Characterization of Fe-py2N2 complexes as C-C coupling catalysts. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2014). Aromatization of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Nano-Fe2O3 at Room Temperature. Retrieved from [Link]

  • CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • University of Leeds. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Retrieved from [Link]

  • Chem Veda. (2023). Bohlmann–Rahtz pyridine synthesis. YouTube. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

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Technical Support Center: Strategies for Overcoming Poor Solubility of Pyridine Intermediates in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of pyridine intermediates in organic solvents. The following question-and-answer format provides in-depth technical guidance and troubleshooting strategies to address these common yet complex issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my substituted pyridine intermediate poorly soluble in common organic solvents like THF, Dichloromethane (DCM), or Ethyl Acetate?

A1: The solubility of pyridine derivatives is a nuanced interplay of several factors. While pyridine itself is miscible with a wide range of organic solvents, the introduction of substituents can dramatically alter its solubility profile.[1][2]

  • Causality of Poor Solubility:

    • Intermolecular Forces: Highly polar or hydrogen-bonding substituents (e.g., -NH2, -OH, -COOH) can lead to strong intermolecular interactions between the pyridine molecules themselves. If these interactions are stronger than the interactions with the solvent, the compound will have poor solubility.

    • Crystal Lattice Energy: A highly ordered and stable crystal lattice requires a significant amount of energy to be overcome by the solvent. This is often the case with planar aromatic molecules that can stack efficiently.

    • "Like Dissolves Like" Principle: A pyridine intermediate with multiple polar functional groups will likely have poor solubility in a non-polar solvent like hexane. Conversely, a highly non-polar substituted pyridine may not dissolve well in a moderately polar solvent if the entropic cost of creating a cavity for the solute is too high.

    • Substituent Position: The position of the substituent on the pyridine ring can influence its electronic properties and steric hindrance, which in turn affects how it interacts with solvent molecules.[3]

Q2: I'm observing precipitation of my pyridine intermediate during my reaction. What are the immediate steps I can take to get it back into solution?

A2: Precipitation during a reaction is a clear indicator that the concentration of your intermediate has exceeded its solubility limit under the current conditions. Here’s a troubleshooting workflow to address this:

  • Increase the Temperature: Gently warming the reaction mixture can often increase the solubility of the intermediate. However, be mindful of the thermal stability of your reactants and products.

  • Add a Co-solvent: The introduction of a co-solvent can significantly alter the polarity of the reaction medium and improve solubility.[4]

    • For increasing polarity: If your primary solvent is non-polar (e.g., toluene), adding a more polar solvent like THF or Dioxane can help.

    • For decreasing polarity (less common for pyridines): If your intermediate is highly lipophilic and your solvent is moderately polar, adding a less polar co-solvent might be beneficial, though this is a less frequent scenario for many pyridine derivatives.

  • Increase Solvent Volume: While not always ideal, increasing the total volume of the solvent will decrease the concentration of the intermediate, potentially bringing it below its solubility limit.

In-depth Troubleshooting & Optimization

Q3: My initial attempts to redissolve my pyridine intermediate were unsuccessful. What are more advanced strategies I can employ?

A3: When simple fixes are not enough, a more systematic approach is required. The following strategies involve modifying the reaction conditions or the intermediate itself.

  • Systematic Solvent Screening: A more rigorous approach to finding a suitable solvent or co-solvent system is often necessary.

    Solvent Class Examples Rationale for Use with Pyridine Intermediates
    Ethers THF, 2-MeTHF, Dioxane, CPMEGood balance of polarity and ability to solvate a range of intermediates.
    Chlorinated DCM, ChloroformOften good solvents for a variety of organic compounds, but their use is being reduced due to environmental concerns.[5]
    Aprotic Polar DMF, DMSO, NMP, AcetonitrileHigh polarity and ability to disrupt strong intermolecular forces.[6][7]
    Alcohols Methanol, Ethanol, IsopropanolCan act as hydrogen bond donors and acceptors, which can be beneficial for pyridines with corresponding functional groups.
  • pH Adjustment (for ionizable pyridines): The basic nature of the pyridine nitrogen allows for protonation.[2] This can be a powerful tool to increase solubility in protic solvents.

    • Mechanism: By adding a small amount of a suitable acid (e.g., HCl in an organic solvent, or a solid-phase acid resin), you can form the corresponding pyridinium salt.[8] These salts are often significantly more soluble in polar organic solvents than the free base.[9]

    • Protocol:

      • Suspend your poorly soluble pyridine intermediate in the chosen organic solvent.

      • Slowly add a solution of a suitable acid (e.g., 1M HCl in dioxane) dropwise while monitoring for dissolution.

      • Be cautious not to add a large excess of acid, as this could potentially interfere with your downstream reaction steps.

  • Structural Modification (Med-Chem Approach): If you are in the process of designing the synthesis, consider incorporating solubilizing groups into the pyridine intermediate.

    • Example: Attaching a morpholine or a polyethylene glycol (PEG) chain can dramatically increase solubility in a range of solvents.[10][11]

Q4: Can I predict which substituents on my pyridine ring will lead to poor solubility?

A4: While precise prediction is challenging, some general trends can guide your synthetic design.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituent can influence the polarity and hydrogen bonding capacity of the molecule.[12][13]

    • Electron-withdrawing groups (e.g., -NO2, -CN) can decrease the basicity of the pyridine nitrogen, potentially reducing its ability to interact with protic solvents.[14]

    • Electron-donating groups (e.g., -OCH3, -N(CH3)2) can increase the electron density on the nitrogen, enhancing its basicity and potential for hydrogen bonding.[13]

  • Hydrogen Bonding Moieties: Substituents capable of strong hydrogen bonding (e.g., -COOH, -CONH2, multiple -OH groups) are more likely to lead to strong crystal packing and lower solubility in less polar organic solvents.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical progression for addressing solubility issues with pyridine intermediates.

Troubleshooting Workflow for Poor Solubility start Poorly Soluble Pyridine Intermediate step1 Initial Checks: - Increase Temperature - Add More Solvent start->step1 step2 Systematic Solvent & Co-Solvent Screening step1->step2 If unsuccessful end_soluble Intermediate Solubilized step1->end_soluble Success step3 pH Adjustment (if ionizable) step2->step3 If still insoluble step2->end_soluble Success step4 Structural Modification (if feasible in synthetic route) step3->step4 If applicable & still insoluble step3->end_soluble Success step4->end_soluble Success end_insoluble Consider Alternative Synthetic Route step4->end_insoluble If modification is not an option

Caption: A decision tree for troubleshooting poor solubility of pyridine intermediates.

Experimental Protocol: Small-Scale Parallel Solvent Screening

This protocol allows for the rapid assessment of solubility in a range of solvents.

  • Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of your pyridine intermediate into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent from your screening list.

  • Observation at Room Temperature: Agitate the vials at room temperature for a set period (e.g., 30 minutes) and visually assess for dissolution.

  • Heating: For vials where the compound did not dissolve, gently heat to a consistent temperature (e.g., 50 °C) and observe for any changes in solubility.

  • Co-solvent Addition: For promising solvents where solubility is still limited, add a co-solvent in a stepwise manner (e.g., 10% increments) and observe the effect.

  • Documentation: Carefully record your observations in a table to compare the effectiveness of each solvent and co-solvent system.

References

Sources

Technical Support Center: Catalyst Selection for Efficient Pyridine Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection in pyridine ring synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of constructing the pyridine core, a ubiquitous scaffold in pharmaceuticals and agrochemicals.[1] Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying principles of catalyst choice and reaction optimization. Our goal is to provide you with the expertise to troubleshoot your experiments effectively and achieve efficient, reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when initiating a pyridine synthesis campaign.

Q1: What are the primary catalytic strategies for synthesizing the pyridine ring?

A1: Broadly, catalytic pyridine syntheses can be categorized into two main approaches: condensation of carbonyl compounds and cycloaddition reactions.[2]

  • Condensation Reactions: These are classic methods that involve the formation of carbon-carbon and carbon-nitrogen bonds through reactions like aldol-type condensations and Michael additions, followed by cyclization and aromatization.[3] A prime example is the Hantzsch synthesis, which traditionally uses stoichiometric acidic or basic conditions but has been adapted to use various catalysts to improve efficiency and greenness.[4]

  • Cycloaddition Reactions: These methods, particularly [2+2+2] cycloadditions of alkynes and nitriles, offer a highly convergent and atom-economical route to pyridines.[5] Such reactions are often thermodynamically disfavored and necessitate the use of transition metal catalysts to provide lower energy pathways.[5]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2: The choice depends on your specific needs regarding reactivity, selectivity, and process considerations.

  • Homogeneous Catalysts (e.g., Rh(I)/BINAP complexes, CpCo(CO)2) are dissolved in the reaction medium, often leading to high activity and selectivity due to well-defined active sites.[2][6] However, catalyst recovery and product purification can be challenging.

  • Heterogeneous Catalysts (e.g., zeolites, magnetically recoverable nanoparticles) are in a different phase from the reaction mixture, which greatly simplifies catalyst separation and recycling.[7][8] This is a significant advantage in terms of process sustainability and cost-effectiveness. However, they may sometimes exhibit lower activity or selectivity compared to their homogeneous counterparts.[4]

Q3: What are the key "green chemistry" considerations when selecting a catalyst for pyridine synthesis?

A3: Green chemistry principles encourage the use of catalysts that are environmentally benign and lead to more sustainable processes. Key considerations include:

  • Catalyst Choice: Preferentially use base metals like iron, copper, and nickel over precious metals such as palladium, rhodium, and iridium.[1]

  • Atom Economy: Select reactions that incorporate a high proportion of the starting materials into the final product, such as cycloadditions.[5]

  • Oxidants: If an oxidation step is required (e.g., for dihydropyridine intermediates), use environmentally friendly oxidants like O2 or H2O2 instead of heavy metals or stoichiometric reagents like DDQ.[1]

  • Solvent and Energy: Employ greener solvents and energy-efficient activation methods, such as microwave irradiation, which can significantly shorten reaction times.[4]

Section 2: Troubleshooting Guide by Catalyst Type

This section provides specific troubleshooting advice for common issues encountered with different classes of catalysts used in pyridine synthesis.

Transition Metal Catalysts (e.g., Co, Ru, Rh, Fe)

Issue 1: Low or no product yield in a [2+2+2] cycloaddition.

  • Possible Cause 1: Catalyst deactivation.

    • Explanation: The active metal center can be poisoned by impurities in the substrates or solvents, particularly by coordinating heteroatoms like sulfur or phosphorus. Some starting materials or products can also lead to the formation of inactive catalyst species.

    • Troubleshooting Steps:

      • Ensure all substrates and solvents are rigorously purified and degassed.

      • Screen different ligands for the metal catalyst, as they can modulate its stability and reactivity.

      • Consider using a higher catalyst loading, although this is not ideal for process efficiency.

      • If applicable, try a different metal catalyst. For example, if a cobalt-based catalyst is failing, a rhodium or ruthenium-based system might offer different reactivity.[5][6]

  • Possible Cause 2: Unfavorable reaction kinetics.

    • Explanation: [2+2+2] cycloadditions can have high activation barriers.[5] The reaction temperature and concentration may not be optimal.

    • Troubleshooting Steps:

      • Systematically screen a range of temperatures. Be aware that excessively high temperatures can lead to catalyst decomposition or side reactions.[3]

      • Increase the concentration of the reactants to favor the desired intermolecular reaction.

      • For light-activated processes, ensure the light source has the correct wavelength and intensity.[9]

Issue 2: Poor regioselectivity with unsymmetrical alkynes.

  • Possible Cause: Lack of steric or electronic differentiation.

    • Explanation: When using unsymmetrical alkynes in cycloadditions, the catalyst may not effectively discriminate between the two ends of the alkyne, leading to a mixture of regioisomers.[2]

    • Troubleshooting Steps:

      • Modify the substrates to increase steric hindrance or electronic differences between the two ends of the alkyne.

      • Screen a panel of ligands for the transition metal catalyst. Bulky ligands can often impart greater steric control and improve regioselectivity.

      • Explore different catalytic systems. For example, some rhodium catalysts are known to provide high regioselectivity in [2+2+2] cycloadditions.[6]

Heterogeneous Catalysts (e.g., Zeolites)

Issue 1: Low conversion in a gas-phase reaction over a zeolite catalyst.

  • Possible Cause 1: Catalyst deactivation due to coking.

    • Explanation: At the high temperatures often required for gas-phase pyridine synthesis, organic molecules can decompose and deposit carbonaceous material ("coke") on the catalyst surface, blocking active sites.[10]

    • Troubleshooting Steps:

      • Optimize the reaction temperature and reactant feed rate to minimize coke formation.

      • Introduce a co-feed of a mild oxidizing agent, such as air, to facilitate the in-situ removal of coke deposits.[8]

      • Implement a regeneration cycle for the catalyst bed, which typically involves controlled combustion of the coke at high temperatures.

  • Possible Cause 2: Mismatched acidity of the zeolite.

    • Explanation: The catalytic activity of zeolites in pyridine synthesis is highly dependent on the concentration and strength of their acid sites.[11] An inappropriate Si/Al ratio will result in suboptimal acidity.

    • Troubleshooting Steps:

      • Screen a series of zeolites with varying Si/Al ratios to find the optimal balance of Brønsted and Lewis acidity for your specific reaction. For the reaction of ethanol and ammonia, a HZSM-5 catalyst with a Si/Al ratio of 65 has been shown to be effective.[8]

      • Characterize the acidity of your catalyst using techniques like temperature-programmed desorption of ammonia (NH3-TPD) or FTIR spectroscopy of adsorbed pyridine to correlate acidity with catalytic performance.

Organocatalysts

Issue 1: Inefficient reaction or side product formation.

  • Possible Cause: Inappropriate catalyst loading or reaction conditions.

    • Explanation: Organocatalyzed reactions can be sensitive to catalyst concentration and the presence of additives. For instance, in some photoredox organocatalytic systems, the absence of light or the catalyst will completely halt the reaction.[12]

    • Troubleshooting Steps:

      • Systematically vary the catalyst loading to find the optimal concentration.

      • Ensure all reaction parameters, such as temperature and light source (if applicable), are correctly set up and controlled.[12]

      • For reactions involving acidic or basic organocatalysts, the presence of acidic or basic impurities in the starting materials can be detrimental. Ensure high purity of all reagents.

Section 3: Data and Protocols

Catalyst Performance Comparison

The following table summarizes the performance of different catalytic systems for pyridine synthesis, highlighting their advantages and common limitations.

Catalyst TypeExample(s)Typical ReactionAdvantagesCommon Issues
Transition Metal CpCo(COD), [CpRu(CH3CN)3]PF6[2+2+2] CycloadditionHigh atom economy, good yields for specific substrates.[2][6]Poor regioselectivity with unsymmetrical alkynes, catalyst sensitivity.[2]
Heterogeneous HZSM-5 ZeoliteAldehyde/Ketone + Ammonia (gas phase)Catalyst recyclability, suitable for bulk production.[1][8]High temperatures required, catalyst deactivation (coking).[3][10]
Homogeneous Acid Phosphotungstic Acid (HPW)Hantzsch SynthesisHigh yields, improved regioselectivity, can be used with microwave heating.[4]Catalyst recovery can be difficult without specialized systems (e.g., in PEG-400).[4]
Organocatalyst Dithiophosphoric AcidPhotochemical FunctionalizationMetal-free, mild reaction conditions.[12]Can have substrate scope limitations, may require specific light sources.[12]
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis of 1,4-Dihydropyridines

This protocol is adapted from a greener approach to the classic Hantzsch synthesis, employing a recyclable catalytic system under microwave irradiation.[4]

Materials:

  • Aldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (1.5 mmol)

  • Phosphotungstic acid (HPW) in PEG-400 (catalytic amount)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde, ethyl acetoacetate, ammonium acetate, and the HPW/PEG-400 catalytic system.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction vessel to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate). The catalyst will remain in the PEG-400 phase.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude 1,4-dihydropyridine.

  • Purify the product by column chromatography or recrystallization.

  • The PEG-400 phase containing the catalyst can be recovered and reused for subsequent reactions.

Section 4: Visualizing Key Concepts

Catalyst Selection Workflow

The following diagram illustrates a decision-making process for selecting a suitable catalyst for pyridine ring synthesis.

Catalyst_Selection_Workflow start Define Synthetic Target (Substitution Pattern, Scale) scale Reaction Scale? start->scale bulk_chem Bulk/Commodity? scale->bulk_chem Large lab_scale Lab/Fine Chemical Scale scale->lab_scale Small cycloaddition Cycloaddition Feasible? condensation Condensation Approach cycloaddition->condensation No metal_catalysis Transition Metal Catalysis cycloaddition->metal_catalysis Yes hantzsch Hantzsch-type/ Multi-component condensation->hantzsch optimize Optimize Catalyst & Conditions metal_catalysis->optimize heterogeneous Heterogeneous Catalyst (e.g., Zeolite) bulk_chem->heterogeneous Yes heterogeneous->optimize lab_scale->cycloaddition hantzsch->optimize

Caption: A decision tree for initial catalyst selection based on scale and synthetic strategy.

General Mechanism of the Hantzsch Dihydropyridine Synthesis

This diagram outlines the key steps in the formation of the dihydropyridine ring via the Hantzsch reaction, which is often catalyzed by acids or bases.

Hantzsch_Mechanism reactants Aldehyde + 2x β-Ketoester + Ammonia enamine Enamine Formation reactants->enamine knoevenagel Knoevenagel Condensation reactants->knoevenagel michael Michael Addition enamine->michael knoevenagel->michael cyclization Intramolecular Condensation & Dehydration michael->cyclization dhp 1,4-Dihydropyridine cyclization->dhp pyridine Pyridine (via Oxidation) dhp->pyridine

Sources

Identifying and minimizing byproducts in aminopyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminopyridine Synthesis

A-TS-2026-01

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of Aminopyridine Synthesis

Aminopyridines are cornerstone scaffolds in modern pharmaceuticals, agrochemicals, and materials science. Their synthesis, while conceptually straightforward, is often plagued by the formation of persistent and challenging-to-remove byproducts. These impurities can compromise yield, complicate purification, and introduce unforeseen variables into downstream applications.

As Senior Application Scientists, we understand that minimizing these byproducts is not just about following a protocol; it's about understanding the fundamental mechanisms that lead to their formation. This guide is structured as a dynamic troubleshooting resource to address the specific, practical issues encountered in the lab. We will delve into the causality behind common side reactions and provide field-proven strategies to ensure the integrity and efficiency of your synthesis.

Part 1: Frequently Asked Questions - Byproduct Identification & General Issues

This section addresses the most common initial hurdles in aminopyridine reactions: identifying what went wrong and understanding the general principles at play.

Q1: My reaction mixture is a complex mess of peaks on HPLC/LCMS. Where do I even begin to identify the major byproducts?

A1: Application Scientist's Insight: A complex chromatogram is a common challenge, often resulting from issues like dimerization, polysubstitution, or degradation. A systematic approach combining analytical data with mechanistic understanding is key.

Troubleshooting Steps:

  • Mass Spectrometry (MS) Analysis:

    • Look for [2M+H]+ or [2M+Na]+: This is a strong indicator of dimerization , a frequent side reaction, especially under harsh conditions like those in a Chichibabin reaction.[1]

    • Check for Masses Corresponding to Starting Materials: Unreacted starting materials are the most common "impurities."

    • Identify Masses of [Product + Reagent Fragment]: This can point towards over-alkylation, over-acylation, or addition of solvent fragments.

    • Look for [M-H]- or [M-Leaving Group]-: This may indicate decomposition or fragmentation.

  • Isomer Formation: If you see multiple peaks with the identical mass as your product, you are likely dealing with regioisomers. This is especially common in nucleophilic aromatic substitution (SNAr) on substituted pyridines. The separation of these isomers often requires specialized chromatographic methods.[2]

  • NMR Spectroscopy: If an impurity can be isolated, 1H and 13C NMR are invaluable. Pay close attention to the aromatic region (6.5-9.2 ppm)[3]; changes in splitting patterns and chemical shifts compared to your expected product can reveal the substitution pattern of an isomeric byproduct.

Workflow for Byproduct Identification

Byproduct_ID start Complex Reaction Mixture (HPLC/LCMS) ms_analysis Analyze MS Data start->ms_analysis dimer Byproduct is a Dimer (e.g., Bipyridine) ms_analysis->dimer [2M+H]+ found isomer Byproduct is an Isomer ms_analysis->isomer Multiple peaks at product mass no_match Masses Match Starting Materials? ms_analysis->no_match No obvious match nmr_analysis Isolate & Run NMR isomer->nmr_analysis Confirm structure other Other Byproduct (e.g., Over-alkylation) no_match->other No unreacted Incomplete Conversion no_match->unreacted Yes

Caption: A logical workflow for identifying unknown byproducts.

Q2: Why is my yield of the 3-aminopyridine isomer consistently lower than the 2- or 4-isomers in SNAr reactions?

A2: Application Scientist's Insight: This is a direct consequence of the electronic nature of the pyridine ring. Nucleophilic attack is heavily favored at the C2 and C4 positions (ortho and para to the ring nitrogen).

Mechanistic Explanation: During a nucleophilic aromatic substitution, a negatively charged intermediate (a Meisenheimer-like complex) is formed.[1]

  • Attack at C2 or C4: The negative charge in the intermediate can be delocalized onto the electronegative ring nitrogen atom. This provides a highly stable resonance structure that significantly lowers the activation energy for the reaction.

  • Attack at C3: When the nucleophile attacks the C3 position, the resulting negative charge cannot be delocalized onto the ring nitrogen. The intermediate is therefore less stable, the activation energy is higher, and the reaction rate is much slower.[4][5]

Therefore, reactions that can form multiple isomers will almost always favor the 2- and 4-substituted products.[5] Achieving high yields of 3-aminopyridines often requires starting materials where the 2, 4, and 6 positions are already blocked or by using different synthetic strategies altogether, such as the Hofmann rearrangement of nicotinamide.[6]

Part 2: Troubleshooting Guides for Specific Reaction Types

The Chichibabin Reaction

A classic but often aggressive method for synthesizing 2-aminopyridines using sodium amide (NaNH₂).[1][3]

Q3: My Chichibabin reaction is producing a low yield of 2-aminopyridine and a significant amount of a dark, insoluble tar. What is causing this and how can I fix it?

A3: Application Scientist's Insight: The Chichibabin reaction operates under harsh conditions (strong base, high temperature) which can promote polymerization and dimerization side reactions.[7] The formation of tar is a classic symptom of these competing pathways. Dimerization to form bipyridines is a well-documented side reaction.[1]

Troubleshooting Table: Chichibabin Reaction

SymptomProbable Cause(s)Recommended Action(s)
Low Yield, Tar Formation 1. Temperature too high: Promotes polymerization and side reactions. 2. Reaction time too long: Product may be degrading under the harsh conditions. 3. Inefficient mixing: Localized "hot spots" of high NaNH₂ concentration.1. Lower the temperature: Use the lowest temperature that allows for the evolution of H₂ gas.[1] 2. Monitor reaction progress: Track the formation of hydrogen gas or use TLC to determine the point of maximum product formation, then quench the reaction.[1] 3. Improve stirring: Ensure vigorous mechanical stirring, especially for larger scale reactions.
Significant Dimer Byproduct Reaction conditions favor dimerization over amination. Certain substrates are more prone to this.[1]1. Increase pressure: Running the reaction under nitrogen pressure (e.g., 350 psi) has been shown to significantly favor the aminated product over the dimer.[1] 2. Change the solvent: While typically run in xylene or toluene, switching to liquid ammonia with KNH₂ (if the substrate is activated enough) can provide a cleaner, lower-temperature alternative.[7]

Mechanism of Dimer Formation (Simplified)

Chichibabin_Dimer cluster_main Desired Amination cluster_side Side Reaction: Dimerization Py Pyridine Adduct σ-Adduct Py->Adduct + NaNH2 Product 2-Aminopyridine Adduct->Product - H2 Py_side Pyridine Radical Pyridine Radical Anion Py_side->Radical e- transfer? Dimer Bipyridine Dimer Radical->Dimer + Pyridine Radical

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals. Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile tool for modulating biological activity and pharmacokinetic profiles. The reactivity of the pyridine ring, and by extension, the functional groups it bears, is of paramount importance in the synthesis of novel drug candidates. This guide provides an in-depth, comparative analysis of the reactivity of Methyl 5-amino-6-hydroxypyridine-3-carboxylate, a highly functionalized pyridine derivative, against structurally related esters. By dissecting the electronic contributions of each substituent, we aim to provide a predictive framework for its chemical behavior in key synthetic transformations.

Electronic Profile of this compound

The reactivity of an aromatic system is dictated by the electron density of the ring and the nature of its substituents. In this compound, the pyridine core is decorated with two potent electron-donating groups (EDGs) and one electron-withdrawing group (EWG).

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, exerting an inductive electron-withdrawing effect (-I) that deactivates the ring towards electrophilic attack compared to benzene.[1][2] This effect makes positions 2, 4, and 6 particularly electron-deficient.

  • Amino Group (-NH₂ at C5): The amino group is a strong activating group. It donates electron density into the ring via a powerful positive resonance effect (+R), which significantly outweighs its inductive withdrawal.[3] This effect preferentially increases electron density at the positions ortho and para to it (C4 and C6).

  • Hydroxyl Group (-OH at C6): The hydroxyl group is also a strong activating group, donating electron density through a +R effect.[3] Its lone pairs participate in resonance, increasing the nucleophilicity of the ring, particularly at the ortho and para positions (C5 and C3).

  • Methyl Carboxylate Group (-COOCH₃ at C3): The ester group is a deactivating group. It withdraws electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-R). This deactivating influence is most strongly felt at the ortho and para positions (C2, C4, and C6).

The confluence of these effects results in a highly polarized and reactive molecule. The powerful electron-donating character of the amino and hydroxyl groups synergistically overcomes the deactivating nature of the pyridine nitrogen and the ester group, rendering the ring electron-rich and primed for specific chemical transformations.

Figure 1: Opposing electronic effects on the pyridine ring.

Comparative Reactivity Analysis

To contextualize the reactivity of our target molecule, we will compare it with four related esters. This comparison is based on established principles of physical organic chemistry, as direct kinetic data for all compounds under identical conditions is not available in the literature.

Esters for Comparison:

  • Target: this compound

  • Analog 1: Methyl nicotinate (pyridine-3-carboxylate)

  • Analog 2: Methyl 5-aminonicotinate[4]

  • Analog 3: Methyl 6-hydroxynicotinate[5]

  • Analog 4: Methyl 6-amino-5-nitropyridine-3-carboxylate[6] (An analog with a strong EWG instead of an EDG for contrast)

Reactivity in Electrophilic Aromatic Substitution (EAS)

EAS reactions are sensitive to the electron density of the aromatic ring. Pyridine itself is significantly less reactive than benzene and requires harsh conditions for substitution, which typically occurs at the 3-position.[1][7][8] However, the presence of activating groups dramatically alters this landscape.

CompoundKey SubstituentsPredicted EAS ReactivityPredicted Site(s) of SubstitutionRationale
Target 5-NH₂, 6-OHVery High C2, C4The synergistic +R effects of the amino and hydroxyl groups create highly electron-rich C2 and C4 positions, strongly activating them for electrophilic attack.
Analog 1 NoneVery Low C5The pyridine ring is deactivated by the nitrogen and the ester. Substitution, if forced, would likely occur at C5, avoiding the most deactivated positions.[1]
Analog 2 5-NH₂High C2, C4, C6The strong +R effect of the amino group activates the ortho (C4, C6) and para (C2) positions for electrophilic attack.
Analog 3 6-OHHigh C3, C5The +R effect of the hydroxyl group activates the ortho (C5) and para (C3) positions. However, the C3 position is already substituted. Thus, C5 is the most likely site.
Analog 4 6-NH₂, 5-NO₂Low C2, C4The potent -R/-I effects of the nitro group strongly deactivate the ring, counteracting the activating effect of the amino group. Reactivity would be significantly diminished compared to the target.[6]
Nucleophilicity of Substituents and Basicity of Pyridine Nitrogen

The electronic environment of the ring also modulates the reactivity of the functional groups themselves.

  • Amino Group Acylation/Alkylation: The nucleophilicity of the C5-amino group in the target molecule is enhanced by the +R effect of the adjacent C6-hydroxyl group. This makes it more reactive towards acylating or alkylating agents than the amino group in Analog 2 (Methyl 5-aminonicotinate), where such adjacent activation is absent. General protocols for acylating aminopyridines often employ a base like triethylamine and a catalyst such as DMAP.[9][10]

  • Pyridine Nitrogen Basicity (pKa): The basicity of the pyridine nitrogen is a measure of the availability of its lone pair. Electron-donating groups increase basicity (raise the pKa of the conjugate acid), while electron-withdrawing groups decrease it.[11][12]

CompoundKey SubstituentsPredicted pKa (Conjugate Acid)Rationale
Target 5-NH₂, 6-OH~7-8Both strong EDGs increase electron density on the nitrogen, making it a stronger base.
Analog 1 None~3-4The ester group is electron-withdrawing, reducing the basicity compared to pyridine (pKa ~5.2).
Analog 2 5-NH₂~6-7The amino group is an EDG, significantly increasing basicity.[11]
Analog 3 6-OH~5-6The hydroxyl group is an EDG, increasing basicity.
Analog 4 6-NH₂, 5-NO₂~2-3The powerful electron-withdrawing nitro group drastically reduces the basicity of the nitrogen, overriding the effect of the amino group.

Experimental Protocols: A Validated Approach

To provide a practical context for these predictions, we outline a representative experimental protocol for a key transformation.

Protocol 1: Electrophilic Bromination of this compound

This protocol details a mild bromination procedure, a common electrophilic aromatic substitution, tailored for the highly activated nature of the substrate.

Rationale: The high reactivity of the substrate allows for the use of a mild brominating agent like N-Bromosuccinimide (NBS) instead of harsher reagents like Br₂. The choice of a polar aprotic solvent like acetonitrile (MeCN) facilitates the reaction while minimizing side reactions. No Lewis acid catalyst is required due to the ring's high activation.

Bromination_Workflow start Start: Dry Reaction Flask under N2 atmosphere dissolve 1. Dissolve Substrate (1.0 eq) in dry MeCN start->dissolve cool 2. Cool to 0 °C (Ice Bath) dissolve->cool add_nbs 3. Add NBS (1.05 eq) portion-wise over 15 min cool->add_nbs react 4. Stir at 0 °C for 1h, then warm to RT for 2h add_nbs->react monitor 5. Monitor by TLC (e.g., 50% EtOAc/Hexanes) react->monitor quench 6. Quench with aq. Na2S2O3 solution monitor->quench extract 7. Extract with Ethyl Acetate (3x) quench->extract dry_concentrate 8. Dry (Na2SO4), filter, and concentrate extract->dry_concentrate purify 9. Purify via Column Chromatography dry_concentrate->purify end End: Isolated Product purify->end

Figure 2: Experimental workflow for electrophilic bromination.

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) in small portions over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired brominated product.

Summary and Outlook

This guide establishes a framework for understanding and predicting the reactivity of this compound.

Reactivity_Summary cluster_reactivity Predicted Reactivity Profile cluster_comparison Relative to Analogs Target Target Molecule (5-NH2, 6-OH) EAS Electrophilic Aromatic Substitution (EAS) Target->EAS is highly activated for N_Acyl Amino Group Nucleophilicity (Acylation) Target->N_Acyl has high N_Basicity Pyridine N Basicity (pKa) Target->N_Basicity has high Higher Higher / More Reactive EAS->Higher vs. Analogs 1, 3, 4 N_Acyl->Higher vs. Analog 2 N_Basicity->Higher vs. Analogs 1, 4 Lower Lower / Less Reactive

Figure 3: Summary of predicted reactivity relationships.

The synergistic activation by the C5-amino and C6-hydroxyl groups makes it an exceptionally electron-rich and versatile building block. It is highly activated towards electrophilic aromatic substitution , possesses a highly nucleophilic amino group , and exhibits enhanced basicity at the pyridine nitrogen. These characteristics make it an ideal substrate for constructing complex molecular architectures. Researchers and drug development professionals can leverage this enhanced and position-specific reactivity to efficiently synthesize novel derivatives for biological screening, confident in the predictable behavior of this valuable scaffold.

References

  • BenchChem. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.
  • Química Orgánica. (n.d.). Electrophilic substitution on pyridine. [Link]

  • BenchChem. (2025).
  • Jaffé, H. H. (1953). Theoretical Considerations Concerning Hammett's Equation. III. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. The Journal of Chemical Physics, 21(3), 415–419. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

  • Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. [Link]

  • BenchChem. (2025).
  • Al-Kahtani, H. M., et al. (2002). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 585(1-3), 227-236. [Link]

  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend. [Link]

  • PubChem. (n.d.). Methyl 6-amino-5-nitropyridine-3-carboxylate. [Link]

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A Comparative Guide to the Structural Validation of Methyl 5-amino-6-hydroxypyridine-3-carboxylate: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for the structural elucidation of Methyl 5-amino-6-hydroxypyridine-3-carboxylate, a novel pyridine derivative with potential pharmacological applications. We will explore the causality behind the experimental choices in X-ray crystallography and objectively compare its performance with alternative and complementary spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute structure of a crystalline compound.[1] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision. The fundamental principle lies in the diffraction of an X-ray beam by the ordered lattice of a single crystal. The resulting diffraction pattern is then mathematically deconvoluted to generate a model of the crystal structure.

The Crystallographic Workflow: A Step-by-Step Protocol

The journey from a powdered sample to a refined crystal structure is a meticulous process, demanding both patience and precision. Each step is critical to the success of the experiment.

Step 1: Crystal Growth - The Art of Patience

The primary bottleneck in X-ray crystallography is often the growth of a high-quality single crystal.[2] For a small organic molecule like this compound, several techniques can be employed. The choice of solvent is crucial; a solvent in which the compound is moderately soluble is often ideal.[3]

  • Slow Evaporation: A solution of the compound is left undisturbed in a vial covered with a perforated seal. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.

Step 2: Crystal Mounting and Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted on a goniometer head.[4] For small molecules, this is often done using a cryoloop and a viscous oil to protect the crystal.[4] The mounted crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage during data collection.[5][6]

Data is collected using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[5][6] The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.

Step 3: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The initial crystal structure is then "solved" using direct methods or Patterson methods, which provide an initial phasing of the diffraction data. This initial model is then refined against the experimental data to improve the atomic positions, occupancies, and displacement parameters. The quality of the final structure is assessed using metrics such as the R-factor.

Visualizing the Crystallographic Workflow

X-ray Crystallography Workflow Figure 1: The Experimental Workflow of Single-Crystal X-ray Diffraction cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Methyl 5-amino-6- hydroxypyridine-3-carboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Screening Crystal Screening Mounting->Screening Data_Collection X-ray Diffraction Data Collection Screening->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation

Caption: A flowchart illustrating the key stages in determining a molecular structure using single-crystal X-ray diffraction.

Alternative and Complementary Validation Techniques

While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer valuable and often more readily obtainable information. These methods are crucial for routine characterization and for providing complementary evidence to support the crystallographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[7][8] For this compound, both ¹H and ¹³C NMR would be essential.

  • ¹H NMR: Would reveal the number of different types of protons, their chemical shifts (indicating their electronic environment), their integration (providing the ratio of protons), and their coupling patterns (revealing adjacent protons).

  • ¹³C NMR: Would show the number of unique carbon environments in the molecule.

  • 2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments can establish correlations between protons and carbons, allowing for the piecing together of the molecular skeleton.[9]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[10][11]

  • High-Resolution Mass Spectrometry (HRMS): Can determine the accurate mass of the molecule, which allows for the unambiguous determination of its elemental formula.[12]

  • Tandem Mass Spectrometry (MS/MS): Involves fragmenting the molecule and analyzing the masses of the fragments. This fragmentation pattern can provide valuable structural information and help to confirm the connectivity of the molecule.[12]

Comparative Analysis: A Head-to-Head Look

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packingConnectivity, chemical environment of atoms, stereochemical relationshipsMolecular weight, elemental formula, fragmentation patterns
Sample Requirement High-quality single crystalSoluble sample (mg scale)Small amount of sample (µg to ng)
Throughput LowHighHigh
Cost HighModerateModerate to High
Ambiguity Low (unambiguous structure)Moderate (can be ambiguous for complex isomers)High (isomers often indistinguishable)
Primary Application Definitive structure elucidationRoutine characterization, connectivity mappingMolecular weight determination, formula confirmation
The Synergy of Techniques

Structural_Validation_Methods Figure 2: Interplay of Structural Validation Techniques XC X-ray Crystallography (Absolute Structure) Proposed_Structure Proposed Structure of This compound XC->Proposed_Structure Definitively Validates NMR NMR Spectroscopy (Connectivity) NMR->XC Supports Structure MS Mass Spectrometry (Molecular Formula) MS->XC Supports Structure Proposed_Structure->NMR Confirms Connectivity Proposed_Structure->MS Confirms Formula

Caption: A diagram showing the complementary roles of X-ray crystallography, NMR, and MS in structural validation.

Conclusion: An Integrated Approach to Structural Certainty

The structural validation of a novel compound like this compound requires a multi-faceted analytical approach. While NMR and mass spectrometry are indispensable tools for initial characterization, providing rapid and crucial information about connectivity and molecular formula, they can sometimes fall short of providing an unambiguous three-dimensional structure, especially in the presence of complex stereochemistry or isomerism.

Single-crystal X-ray diffraction, although more time-consuming and dependent on the challenging step of crystal growth, offers the definitive and irrefutable evidence of a molecule's atomic arrangement. The detailed protocol and comparative analysis presented in this guide underscore the importance of selecting the appropriate analytical tools and integrating their results to achieve the highest level of scientific rigor in drug development and chemical research. The synergy of these techniques provides a self-validating system that ensures the trustworthiness and accuracy of the proposed molecular structure.

References

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A Comparative Guide to the Biological Activity of Methyl 5-amino-6-hydroxypyridine-3-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent electronic properties and ability to form multiple hydrogen bonds make it a privileged structure in drug design. This guide provides an in-depth comparative analysis of the biological activity of Methyl 5-amino-6-hydroxypyridine-3-carboxylate and its structural analogs, with a focus on their potential as antimicrobial and anticancer agents. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data and detailed methodologies to provide researchers, scientists, and drug development professionals with a comprehensive resource.

Introduction: The Versatility of the Pyridine Core

Pyridine and its derivatives are ubiquitous in pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The electronic nature of the pyridine ring, characterized by a nitrogen-induced dipole, allows for diverse interactions with biological targets. The specific placement and nature of substituents on this heterocyclic core are critical in defining the pharmacological profile of the resulting molecule. This guide will focus on a specific class of substituted pyridines: aminohydroxypyridine carboxylates and their analogs, particularly 2-amino-3-cyanopyridines, which have garnered significant interest for their therapeutic potential.[1][3][4][5]

Comparative Biological Activity

While direct comparative studies on this compound are not extensively documented in publicly available literature, we can infer its potential activities by examining structurally related analogs. The key structural features—the amino group, the hydroxyl group, and the carboxylate moiety—all contribute to the molecule's overall biological profile.

Antimicrobial Activity

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of antimicrobial agents.[2] The presence of the amino group is often crucial for activity, potentially through interactions with microbial enzymes or cell wall components. The addition of a cyano group at the 3-position and various substituents at other positions can significantly modulate this activity.

Table 1: Comparative Antimicrobial Activity of Pyridine Analogs

Compound/Analog ClassTest Organism(s)Activity (MIC/Zone of Inhibition)Reference(s)
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridinesEscherichia coli, Bacillus subtilis, Clostridium tetani, Salmonella typhiMICs ranging from 62.5 to 250 µg/mL[6]
6,7-Annulated Pyrido[2,3-d]pyrimidinesStaphylococcus aureusModerately active[7]
N-Alkylated Pyridine SaltsStaphylococcus aureus, Escherichia coliMICs of 55-56% inhibition at 100 µg/mL[2]
Nicotinic Acid Benzylidene Hydrazides (Nitro and Dimethoxy substituted)S. aureus, B. subtilis, E. coli, C. albicans, A. nigerComparable to standard drugs[2]

From the available data, it is evident that substitutions on the pyridine ring play a critical role in determining the antimicrobial spectrum and potency. For instance, the presence of a quinoline moiety in 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines demonstrated notable activity against a range of bacteria.[6]

Anticancer Activity

The 2-amino-3-cyanopyridine framework has also emerged as a promising scaffold for the development of anticancer agents.[4][8][9] These compounds often exert their effects through the inhibition of key cellular processes such as cell proliferation and survival.

Table 2: Comparative Anticancer Activity of Pyridine Analogs

Compound/Analog ClassCell Line(s)Activity (IC50)Reference(s)
2-Amino-3-cyanopyridine derivativesMCF7 (Breast), DU145 (Prostate), HepG2 (Liver)IC50 values in the low micromolar range (e.g., 1.80 µM for compound 7a on MCF7)[8]
6-Amino-2-pyridone-3,5-dicarbonitrilesGlioblastoma, Liver, Breast, Lung cancer cell linesPotent anticancer activity[9][10]
2,6-Dibenzylamino-3,5-dicyanopyridinesVarious human cancer cell linesRemarkable anticancer activity[11]
Coumarin-pyridine hybridsHT-29 (Colon), HepG2 (Liver), KB (Oral)IC50 values in the micromolar range (e.g., 4.22 µM for compound 179f on HT-29)[12]

Structure-activity relationship studies on these analogs suggest that the nature and position of substituents are key determinants of their anticancer potency. For example, in a series of 2-amino-3-cyanopyridines, specific substitutions led to potent activity against breast, liver, and prostate cancer cell lines.[8]

Experimental Methodologies

To ensure the scientific integrity and reproducibility of the findings presented, this section details the standard experimental protocols used to evaluate the biological activities of pyridine derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow Diagram for Antimicrobial Susceptibility Testing:

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Perform serial dilutions of test compounds in 96-well plate B->C D Incubate plates at optimal temperature C->D E Visually assess microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyridine analogs.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Workflow Diagram for MTT Assay:

MTT_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed cancer cells in 96-well plate B Treat cells with varying concentrations of test compounds A->B C Add MTT solution to each well B->C D Incubate to allow formazan formation C->D E Solubilize formazan crystals D->E F Measure absorbance using a microplate reader E->F G Calculate IC50 values F->G SAR_Pyridine cluster_core Pyridine Core cluster_substituents Substituent Effects cluster_activity Resulting Biological Activity Pyridine Pyridine Ring Amino 2-Amino Group: - Crucial for antimicrobial activity - Enhances anticancer potential Pyridine->Amino Cyano 3-Cyano Group: - Often present in active anticancer analogs Pyridine->Cyano Hydroxyl 6-Hydroxyl Group: - Potential for H-bonding - May influence solubility and metabolism Pyridine->Hydroxyl Carboxylate 5-Carboxylate Group: - Modulates physicochemical properties - Can interact with target binding sites Pyridine->Carboxylate Antimicrobial Antimicrobial Activity Amino->Antimicrobial Anticancer Anticancer Activity Amino->Anticancer Cyano->Anticancer Hydroxyl->Antimicrobial Hydroxyl->Anticancer Carboxylate->Antimicrobial Carboxylate->Anticancer

Caption: Key structural features influencing the biological activity of pyridine analogs.

The presence of a 2-amino group is a recurring motif in biologically active pyridine derivatives, suggesting its importance in target recognition. [13][14][15]The cyano group at the 3-position is frequently found in potent anticancer compounds, possibly contributing to their mechanism of action. [8][9]The hydroxyl and carboxylate groups, as seen in the target molecule, are expected to influence the compound's polarity, solubility, and potential for hydrogen bonding interactions with biological macromolecules, thereby modulating its activity and pharmacokinetic properties.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of this compound and its analogs, drawing upon the available scientific literature. While direct experimental data for the title compound is limited, the analysis of structurally related pyridine derivatives strongly suggests its potential as a valuable scaffold for the development of novel antimicrobial and anticancer agents.

Future research should focus on the synthesis and direct biological evaluation of this compound and a focused library of its close analogs. Such studies, employing standardized protocols as outlined in this guide, will enable a more precise and quantitative comparison of their activities and a deeper understanding of their structure-activity relationships. This will be instrumental in guiding the rational design of more potent and selective therapeutic agents based on the versatile pyridine core.

References

  • Manna, K., Ghosh, P. S., Das, M., Banik, U., & Das, A. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163. Available at: [Link].

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). ARKIVOC, 2005(i), 137-142. Available at: [Link].

  • Younis, Y., Douelle, F., Cabrera, D. G., Le Manach, C., Nchinda, A. T., Paquet, T., ... & Chibale, K. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of medicinal chemistry, 56(21), 8860–8871. Available at: [Link].

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  • Gokcen, O. A., Guler, O. O., Taslimi, P., Gulcin, I., & Supuran, C. T. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of biochemical and molecular toxicology, 32(2), e21998. Available at: [Link].

  • Ozturk, G., Akalın, G., & Coban, T. (2021). Green synthesis of 2-amino-3-cyanopyridines via a cooperative vinylogous anomeric-based oxidation and their antiproliferative effects on liver, breast, and prostate cancer studies. Molecular diversity, 25(4), 2291–2307. Available at: [Link].

  • Sviridova, N. K., & Khasanov, A. F. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(20), 11549-11567. Available at: [Link].

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Comparative study of different synthetic routes to aminohydroxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

Aminohydroxypyridines represent a critical class of heterocyclic compounds, serving as indispensable building blocks in the synthesis of a wide array of high-value molecules. Their unique structural arrangement, featuring both an electron-donating amino group and a hydroxyl group on the pyridine scaffold, imparts versatile reactivity. This makes them pivotal intermediates in the development of active pharmaceutical ingredients (APIs), agrochemicals, and specialized materials like corrosion inhibitors and hair dyes.[1][2][3] The strategic placement of these functional groups allows for intricate molecular designs, making the efficient and selective synthesis of these compounds a topic of paramount importance for researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of the principal synthetic strategies for preparing aminohydroxypyridines. We will move beyond a simple recitation of reaction steps to dissect the causality behind experimental choices, evaluate the trustworthiness of each protocol, and ground our discussion in authoritative references. Each route will be assessed on its merits regarding yield, purity, scalability, cost-effectiveness, and operational safety, empowering you to select the optimal pathway for your specific research and development needs.

Strategic Overview: Pathways to the Target Scaffold

The synthesis of aminohydroxypyridines can be broadly categorized into three main approaches, each with distinct advantages and challenges. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of production.

  • Reduction of Nitropyridines: A classic and highly reliable method involving the reduction of a nitro group on a hydroxypyridine precursor.

  • Ring Construction from Acyclic Precursors: An economical approach that builds the pyridine ring from simple, often bio-based, starting materials like furfural.

  • Direct Functionalization of Pyridine Scaffolds: Modern and classical methods that introduce the amino or hydroxyl group directly onto a pre-existing pyridine or pyridone ring.

The following diagram illustrates the logical flow for selecting an appropriate synthetic route based on key project requirements.

synthesis_choice start Project Goal: Synthesize Aminohydroxypyridine purity High Purity & Scalability (e.g., Pharmaceutical Grade) start->purity Priority? cost Cost-Effectiveness & Large-Scale Production start->cost Priority? novelty Novel Derivatives & Late-Stage Functionalization start->novelty Priority? purity->cost route1 Route 1: Nitropyridine Reduction purity->route1 Yes cost->novelty route2 Route 2: From Furfural cost->route2 Yes route3 Route 3: Direct Functionalization novelty->route3 Yes

Caption: Decision workflow for selecting a synthetic strategy.

Route 1: Reduction of Nitropyridines

This is arguably the most common and versatile method for synthesizing aminohydroxypyridines, prized for its reliability and ability to produce high-purity products.[1] The core of this strategy is the reduction of a nitro group, which is a well-understood and highly efficient transformation.

Mechanistic Principle: The synthesis begins with a hydroxypyridine that is first nitrated to introduce a nitro group at a specific position. This intermediate, a hydroxynitropyridine, is then subjected to reduction. The most prevalent method is catalytic hydrogenation, where hydrogen gas in the presence of a metal catalyst (typically palladium on carbon, Pd/C) reduces the nitro group (-NO₂) to an amino group (-NH₂).[1][4] Alternative reducing agents, such as iron powder in acidic media, can also be employed, offering a lower-cost, albeit sometimes less clean, option.[5]

nitropyridine_reduction start 2-Hydroxy-3-nitropyridine product 2-Amino-3-hydroxypyridine start->product Catalytic Hydrogenation reagents H₂, 10% Pd/C Methanol reagents->start

Caption: General scheme for nitropyridine reduction.

Advantages:

  • High Yield and Purity: This route consistently delivers high yields (often 80-99%) and exceptional purity, which is critical for pharmaceutical applications.[1][4][6]

  • Well-Established: The reactions involved (nitration and catalytic hydrogenation) are standard, well-documented organic transformations.

  • Versatility: Applicable to a wide range of substituted pyridines, allowing for the synthesis of diverse analogues.

Disadvantages:

  • Precursor Availability: The synthesis is contingent on the availability or prior synthesis of the corresponding hydroxynitropyridine, which can add steps and cost.

  • Safety Considerations: Catalytic hydrogenation requires specialized equipment to handle hydrogen gas safely. Nitration reactions must be performed with care due to the use of strong acids.

Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine[4]
  • Setup: To a solution of 2-hydroxy-3-nitropyridine (5.0 g, 35.7 mmol) in methanol (250 ml) in a flask suitable for hydrogenation, add 10% Palladium on carbon (1.0 g).

  • Inerting: Flush the reaction vessel thoroughly with an inert gas, such as argon or nitrogen.

  • Hydrogenation: Bubble hydrogen gas through the solution for approximately 10 minutes, then maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Reaction Monitoring: Stir the mixture overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

  • Isolation: Evaporate the solvent from the combined filtrate under reduced pressure.

  • Purification: Purify the resulting solid by silica gel chromatography (e.g., using 5% MeOH in CH₂Cl₂) to yield the final product, 2-amino-3-hydroxypyridine. (Typical yield: ~89%).

Route 2: Synthesis from Furfural

This pathway is a compelling alternative, particularly for large-scale industrial production, due to its use of furfural, an inexpensive and readily available starting material derived from biomass.[7][8] The strategy involves a clever ring-transformation reaction.

Mechanistic Principle: The synthesis initiates with the ring-opening of furfural. This is typically achieved by introducing a halogen, such as chlorine or bromine, into an aqueous solution of furfural.[7] The resulting acyclic intermediate is then reacted with an ammonia source, commonly an ammonium sulfamate solution, which facilitates ring closure to form the pyridine scaffold, yielding an intermediate sulfonate salt. The final step is hydrolysis under alkaline conditions to produce the target aminohydroxypyridine.[7][8]

furfural_route furfural Furfural intermediate 2-Amino-3-hydroxypyridine Sulfonate furfural->intermediate Steps 1 & 2 step1 1. Cl₂ or Br₂, H₂O (Ring Opening) step2 2. Ammonium Sulfamate (Ring Closure) product 2-Amino-3-hydroxypyridine intermediate->product Step 3 step3 3. NaOH, H₂O (Hydrolysis)

Caption: Key stages in the synthesis from furfural.

Advantages:

  • Cost-Effective: Utilizes furfural, a low-cost, renewable feedstock, making it economically attractive for industrial scale.[7]

  • Good Yields: The overall process can achieve yields of over 75%.[8]

Disadvantages:

  • Use of Halogens: Requires handling of chlorine or bromine, which are hazardous reagents.

  • Multi-step Process: Involves several distinct reaction stages (ring-opening, cyclization, hydrolysis).

  • Purification: The crude product is often colored ("brown 2-amino-3-hydroxypyridine") and requires a separate refining step to achieve high purity.[7][8]

Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine[7][8]
  • Ring Opening: Add water (e.g., 370g) and furfural (e.g., 19g) to a reaction vessel. Cool the mixture to 0°C with stirring. Introduce chlorine gas at a controlled rate (e.g., 2.5-3g/10 min) while maintaining the temperature between 0-8°C.

  • Ring Closure: Transfer the resulting mixed liquid to a second reactor. Cool to 0-10°C and adjust the pH to 1.5-2 with a base (e.g., liquid alkali). Prepare a solution of ammonium sulfamate and add it to the reactor, maintaining the temperature and pH. Stir for several hours.

  • Hydrolysis: Dissolve the intermediate 2-amino-3-hydroxypyridine sulfonate in water. Heat to 80-90°C for 30-40 minutes. Adjust the pH to 8-9 with liquid alkali. Cool the solution to 35-40°C and stir for 1 hour.

  • Isolation: Filter the resulting precipitate and dry to obtain crude brown 2-amino-3-hydroxypyridine. (Yield: >75%).

  • Refining: The crude product can be recrystallized from solvents like dimethylformamide and methanol to obtain a high-purity white solid (>99%).[8]

Route 3: Direct Functionalization of Pyridine Scaffolds

This category encompasses methods that directly introduce the required amino or hydroxyl functionality onto an existing pyridine ring. These can range from classical, often harsh, reactions to modern, mild, and highly selective transformations.

A. Diazotization of Aminopyridines

Mechanistic Principle: This classic method is used to convert an aminopyridine into a hydroxypyridine. The amino group is treated with a diazotizing agent (e.g., butyl nitrite in the presence of acid) to form a diazonium salt intermediate.[9] This salt is typically unstable and, upon heating in an aqueous solution, readily hydrolyzes, replacing the diazonium group with a hydroxyl group and releasing nitrogen gas.

Advantages:

  • High Conversion: Can achieve excellent yields, sometimes exceeding 90%.[9]

  • Direct Conversion: Provides a direct route from an amino- to a hydroxy-substituted pyridine.

Disadvantages:

  • Safety: Diazonium salts can be explosive and must be handled with care, typically generated and used in situ at low temperatures.

  • Substrate Availability: Requires the corresponding aminopyridine as a starting material.

B. High-Pressure Amination (Chichibabin Reaction)

Mechanistic Principle: The Chichibabin reaction is a method for direct amination of pyridines by nucleophilic substitution of a hydrogen atom.[10] It involves heating the pyridine with sodium amide (NaNH₂) in a non-polar solvent. The amide anion attacks the electron-deficient C2 or C4 position, followed by the elimination of a hydride ion, which then reacts with another proton source to release hydrogen gas.[10] This method can be applied to hydroxypyridines, but conditions are often harsh.[8][11]

Advantages:

  • Atom Economy: Directly substitutes a C-H bond, leading to high atom economy.

Disadvantages:

  • Harsh Conditions: Requires high temperatures and strong bases.[10]

  • Regioselectivity Issues: Can lead to mixtures of isomers, especially with substituted pyridines.

  • Low Yields: Yields can be low and conversions incomplete.[10]

C. Modern Photochemical and Bio-inspired Methods

Recent advances have provided milder and more selective alternatives for direct functionalization.

  • Photochemical Hydroxylation: A novel, metal-free approach allows for the C3-selective hydroxylation of pyridines.[12][13] The process involves converting the starting pyridine to its N-oxide, which then undergoes photochemical irradiation (e.g., with a 254 nm lamp). This triggers a valence isomerization to an oxaziridine intermediate, which rearranges to provide the C3-hydroxylated product. This method is remarkable for its ability to functionalize the otherwise unreactive C3 position.[12]

  • Bio-inspired Deaminative Hydroxylation: This user-friendly procedure converts aminoheterocycles to their hydroxylated counterparts under mild conditions, mimicking enzymatic deaminases.[14] The amino group is activated with a pyrylium salt, followed by a Lossen-type rearrangement to introduce the hydroxyl group, avoiding the use of strong bases.[14]

Advantages (Modern Methods):

  • Mild Conditions: Operate at or near room temperature, preserving sensitive functional groups.

  • High Regioselectivity: Offer excellent control over the position of functionalization.

  • Late-Stage Functionalization: Ideal for modifying complex, drug-like molecules at a late stage in the synthesis.

Disadvantages (Modern Methods):

  • Specialized Reagents/Equipment: May require less common reagents (e.g., pyrylium salts) or specialized equipment like photoreactors.

  • Newer Technology: May have less precedent for large-scale industrial application compared to classical routes.

Quantitative and Qualitative Comparison of Synthetic Routes

The selection of an optimal synthetic route is a balance of multiple factors. The table below summarizes the key performance indicators for each major strategy.

Synthetic Route Typical Starting Material(s) Typical Yield Purity Key Advantages Key Disadvantages
1. Nitropyridine Reduction Hydroxynitropyridine80-99%[4]Very High (>99%)[1][6]High purity, reliable, well-established, versatile.Requires precursor synthesis, hydrogenation safety.
2. From Furfural Furfural, Ammonium Sulfamate>75%[7][8]Moderate (requires refining)Very low-cost starting material, good for bulk scale.Use of hazardous halogens, multi-step, impure crude product.
3a. Diazotization Aminopyridine50-92%[9]HighDirect conversion, potentially high yielding.Unstable diazonium intermediates, safety concerns.
3b. Chichibabin Amination Hydroxypyridine, NaNH₂Low to ModerateVariableHigh atom economy, direct C-H amination.Harsh conditions, poor regioselectivity, often low yield.[10]
3c. Modern Methods Pyridine N-Oxide, Aminopyridine50-80%[12][14]HighMild conditions, high regioselectivity, good for complex molecules.Newer technology, may require specialized reagents/equipment.

Conclusion and Future Outlook

The synthesis of aminohydroxypyridines is a mature field with several robust and reliable methods at its disposal.

  • For applications demanding the highest purity and quality, such as in pharmaceutical development , the reduction of nitropyridines remains the gold standard. Its predictability and the high quality of the final product often outweigh the costs associated with precursor synthesis and hydrogenation equipment.

  • For the cost-sensitive, large-scale industrial production of specific isomers like 2-amino-3-hydroxypyridine, the furfural-based route offers an unparalleled economic advantage derived from its inexpensive, bio-renewable starting material.

  • For medicinal chemistry and drug discovery , where novel analogues and late-stage diversification are key, the emerging modern functionalization methods are incredibly powerful. Their mild conditions and unique selectivity, particularly the ability to functionalize the C3 position, open doors to previously inaccessible chemical space.

The trajectory of synthetic chemistry is toward greater efficiency, safety, and sustainability. Future innovations in the synthesis of aminohydroxypyridines will likely focus on developing catalytic C-H amination and hydroxylation reactions that operate under even milder conditions, with broader substrate scopes and higher selectivity, further streamlining the path to these vital chemical building blocks.

References

  • Exploring the Synthesis Pathways and Properties of 2-Amino-3-hydroxypyridine. NINGBO INNO PHARMCHEM CO.,LTD.
  • CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • 2-amino-3-hydroxypyridine and its preparation method and purific
  • 2-Amino-3-hydroxypyridine synthesis. ChemicalBook.
  • Bio‐Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron‐Deficient Anilines. PMC - NIH. (2022-12-07).
  • Understanding the Synthesis and Applic
  • US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
  • Preparation of Pyridines, Part 7: By Amination and Hydroxyl
  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomeriz
  • What is the synthesis process of 4-Hydroxypyridine? FAQ - Guidechem.
  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides.
  • CN103664764A - Preparation method of 3-amino-2-hydroxypyridine.
  • High-Purity 3-Hydroxypyridine: Enhancing Pharmaceutical Synthesis.
  • WO2012095691A1 - An improved process for producing aminopyridines.

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A Comparative Guide to Purity Assessment of Methyl 5-amino-6-hydroxypyridine-3-carboxylate: HPLC and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous verification of chemical purity is a foundational pillar of scientific integrity and therapeutic efficacy. In the synthesis of novel pharmaceutical agents, intermediates such as Methyl 5-amino-6-hydroxypyridine-3-carboxylate play a pivotal role. The presence of impurities, even in minute quantities, can significantly alter the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, alongside a critical evaluation of alternative analytical methodologies.

The narrative that follows is grounded in extensive field experience, offering not just procedural steps but also the underlying scientific rationale for each experimental choice. Every protocol is designed as a self-validating system, ensuring robustness and reliability in your analytical workflows.

The Criticality of Purity for Pyridine Carboxylate Intermediates

This compound, a substituted pyridine derivative, is a versatile building block in organic synthesis. Its purity is paramount as process-related impurities, starting material residues, or degradation products can propagate through subsequent synthetic steps, ultimately compromising the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of components within complex mixtures, making it an invaluable tool in pharmaceutical research and quality control.[1][2]

Strategic Approach to Purity Assessment

A comprehensive purity assessment strategy involves not only the primary analytical technique but also orthogonal methods to provide a more complete picture of the sample's purity profile. This guide will focus on a robust reversed-phase HPLC (RP-HPLC) method for routine purity analysis and will then compare its performance characteristics with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

Part 1: Reversed-Phase HPLC Method for Purity Determination

RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility for a wide range of non-volatile and thermally labile compounds.[1][2] For a polar compound like this compound, a well-developed RP-HPLC method can effectively separate it from potential non-polar and closely related polar impurities.

Causality Behind Experimental Choices

The selection of HPLC parameters is a systematic process aimed at achieving optimal separation.[3][4]

  • Column Chemistry: A C18 stationary phase is the most common choice for reversed-phase chromatography, offering excellent retention for a broad range of molecules.[4]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is used to elute the analytes. The pH of the aqueous phase is a critical parameter for ionizable compounds like our target molecule, which has both amino (basic) and hydroxyl (weakly acidic) groups. Adjusting the pH can significantly impact retention time and peak shape.[5]

  • Detector: A UV detector is suitable for this analysis as the pyridine ring and associated chromophores will exhibit significant UV absorbance.[4] Analysis at the wavelength of maximum absorbance (λmax) provides the highest sensitivity.[4]

Experimental Protocol: Reversed-Phase HPLC

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (or λmax determined by UV scan)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[6][7] This is a regulatory requirement that ensures the system is operating as expected on the day of analysis.[8]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A high tailing factor can indicate undesirable interactions between the analyte and the stationary phase, affecting peak integration and precision.[8]
Theoretical Plates (N) N ≥ 2000Indicates column efficiency. A higher number of theoretical plates leads to sharper peaks and better resolution.[8]
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% (for 5 replicate injections)Demonstrates the precision of the injection and the detector response.[8]
Resolution (Rs) Rs ≥ 2.0 (between the main peak and the closest eluting impurity)Ensures that the main component is adequately separated from any potential impurities for accurate quantification.[6]
Method Validation: A Trust-Building Exercise

A developed HPLC method must be validated to ensure its reliability for the intended application.[9] Validation is performed according to the International Council for Harmonisation (ICH) guidelines.[10][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and by achieving baseline separation from known impurities.[12]

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.[12]

  • Accuracy: The closeness of the test results to the true value. This is often determined by spiking a placebo with known amounts of the analyte and calculating the percent recovery.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[12]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[12]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]

Part 2: Comparative Analysis with Alternative Methodologies

While HPLC is a powerful tool, a multi-faceted approach to purity assessment provides a more comprehensive understanding of a compound's purity profile.[13] Orthogonal methods, which rely on different separation or detection principles, are invaluable for confirming purity and identifying impurities that may not be detected by the primary method.

Quantitative Data Summary: A Comparative Overview

The following table summarizes the key performance attributes of HPLC, GC-MS, and qNMR for the purity assessment of this compound.

FeatureReversed-Phase HPLCGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on polarity differences.Separation based on volatility and boiling point, with mass-based detection.Signal intensity is directly proportional to the number of nuclei.[14]
Applicability to Analyte Highly suitable.Requires derivatization for this polar, non-volatile compound.[15]Highly suitable, non-destructive.
Primary Purity Measurement Area percent of the main peak.Area percent of the derivatized main peak.Absolute purity against a certified internal standard.[14]
Impurity Identification Based on retention time and UV spectra (limited structural information).Provides structural information from mass spectra.[16]Provides detailed structural information.[17]
Sensitivity High (ng to pg range).Very high (pg to fg range).Lower than chromatographic methods (µg to mg range).[18]
Quantitation Requires reference standards for each impurity for accurate quantification.Can provide semi-quantitative data without standards, but accurate quantification requires standards.Primary method; does not require a reference standard of the analyte itself.[19]
Throughput High.Moderate (sample preparation can be time-consuming).Low to moderate.
In-Depth Look at Alternative Techniques

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[20] For polar compounds like this compound, derivatization is necessary to increase volatility and thermal stability.[15][20] This adds a layer of complexity to the sample preparation process.

Experimental Protocol: GC-MS (with Derivatization)

  • Derivatization: React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the amine and hydroxyl groups to their corresponding trimethylsilyl (TMS) derivatives.

  • GC Separation: Inject the derivatized sample onto a non-polar capillary column (e.g., DB-5ms).

  • MS Detection: Use electron impact (EI) ionization and scan for a mass range that includes the expected molecular ions of the derivatized analyte and potential impurities.

qNMR is a primary analytical method that allows for the direct quantification of a compound without the need for a specific reference standard of the analyte itself.[19] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14]

Experimental Protocol: ¹H qNMR

  • Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte's signals.

  • Solvent: Use a deuterated solvent (e.g., DMSO-d₆) in which both the sample and the internal standard are fully soluble.

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay).

  • Purity Calculation: Calculate the purity of the analyte based on the integral ratios of the analyte and internal standard signals, their respective number of protons, and their molar masses.[14]

Visualizing the Workflow

A systematic approach is crucial for a comprehensive purity assessment.

Purity_Assessment_Workflow cluster_hplc Primary Analysis: HPLC cluster_orthogonal Orthogonal Methods HPLC_Method HPLC Method Development & Validation SST System Suitability Testing HPLC_Method->SST Sample_Analysis_HPLC Sample Purity Analysis SST->Sample_Analysis_HPLC Purity_Report Comprehensive Purity Report Sample_Analysis_HPLC->Purity_Report GC_MS GC-MS (with Derivatization) GC_MS->Purity_Report qNMR qNMR qNMR->Purity_Report Synthesized_Compound Synthesized Methyl 5-amino-6- hydroxypyridine-3-carboxylate Synthesized_Compound->HPLC_Method Synthesized_Compound->GC_MS Synthesized_Compound->qNMR caption Workflow for Comprehensive Purity Assessment

Caption: A high-level workflow for the comprehensive purity assessment of a synthesized compound.

Logical Framework for Method Selection

The choice of analytical method is dictated by the specific requirements of the analysis.

Method_Selection_Logic Start Purity Assessment Goal Routine_QC Routine QC/Batch Release High throughput needed Start->Routine_QC Impurity_ID Impurity Structure Elucidation Detailed structural info required Start->Impurity_ID Primary_Standard Absolute Purity Determination Primary standard characterization Start->Primary_Standard HPLC Use HPLC Routine_QC->HPLC GC_MS Use GC-MS Impurity_ID->GC_MS LC_MS Consider LC-MS Impurity_ID->LC_MS qNMR Use qNMR Primary_Standard->qNMR caption Decision logic for selecting an analytical method.

Caption: A decision-making framework for selecting the appropriate analytical method.

Conclusion and Recommendations

For the routine purity assessment of this compound, a well-validated reversed-phase HPLC method offers a robust, reliable, and high-throughput solution. It provides excellent resolving power for common process-related impurities and degradation products.

However, for a comprehensive characterization, especially during process development or for the qualification of a reference standard, an orthogonal approach is highly recommended. qNMR serves as a powerful technique for determining absolute purity without the need for specific impurity reference standards. GC-MS, while requiring derivatization, can be invaluable for the identification of unknown volatile or semi-volatile impurities.

By judiciously selecting and combining these analytical techniques, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile for this compound, thereby ensuring the quality and integrity of their downstream applications.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Google Books.
  • Detection of polar metabolites through the use of gas chromatography-mass spectrometry. (2013). Methods in Molecular Biology.
  • Steps for HPLC Method Development. (n.d.). Pharmaguideline.
  • HPLC Methods for Pharmaceutical Research and Development. (n.d.). GL Technologies.
  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. (n.d.). Walsh Medical Media.
  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma.
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). MicroSolv.
  • A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Boc-L-Ala-OH. (n.d.). Benchchem.
  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.
  • Universal Quantitative NMR Analysis of Complex Natural Samples. (2013, September 14). PMC - NIH.
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 15). YouTube.
  • What is qNMR and why is it important? (n.d.). Mestrelab Resources.
  • Detection of Polar Metabolites Through the Use of Gas Chromatography–Mass Spectrometry. (n.d.). Springer Nature Experiments.
  • A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid. (n.d.). Benchchem.
  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (n.d.). USP.
  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. (n.d.). PMC - PubMed Central.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (n.d.). Benchchem.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.

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A Comparative Stability Analysis of Methyl 5-amino-6-hydroxypyridine-3-carboxylate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a novel chemical entity is a cornerstone of early-phase pharmaceutical development. This guide provides a comprehensive framework for benchmarking the stability of Methyl 5-amino-6-hydroxypyridine-3-carboxylate against commercially available standards. By employing rigorous, scientifically grounded methodologies, we aim to elucidate the degradation pathways and establish a foundational stability profile for this promising heterocyclic compound.

The pyridine ring, a ubiquitous scaffold in medicinal chemistry, imparts a unique electronic and structural character to molecules.[1] However, the interplay of the amino, hydroxyl, and methyl ester functional groups on the pyridine core of our target molecule presents a complex stability puzzle. This guide will navigate through a systematic approach to deconstruct this puzzle, offering both theoretical rationale and practical, step-by-step protocols.

Introduction to Stability-Indicating Assays

The purpose of a stability-indicating assay is to provide a specific and accurate measure of the drug substance concentration, free from interference from any degradation products, process impurities, or other excipients. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), provide a robust framework for conducting formal stability studies.[2] Our experimental design will be firmly rooted in these principles to ensure the generation of reliable and submission-ready data.

For a novel compound like this compound, where established degradation pathways are not documented, a forced degradation study is the critical first step. This involves subjecting the compound to a variety of stress conditions that are more aggressive than standard storage conditions to accelerate degradation. This approach allows for the rapid identification of potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.

Selection of Commercial Standards for Benchmarking

Commercial Standard 1 (CS1): Methyl 5-aminopyridine-3-carboxylate

  • Rationale: This standard shares the aminopyridine-3-carboxylate core, allowing for a direct comparison of the influence of the hydroxyl group at the 6-position on the overall stability of the molecule.

Commercial Standard 2 (CS2): Methyl 6-hydroxy-2-methylpyridine-3-carboxylate

  • Rationale: This standard possesses the 6-hydroxypyridine-3-carboxylate moiety, enabling an evaluation of the impact of the amino group at the 5-position on stability.[3]

A third, more distinct pyridine derivative, Pyridine (Analytical Standard) , will be used as a general reference for the stability of the fundamental heterocyclic ring system.

Experimental Design: A Multi-faceted Approach

Our stability assessment will be conducted in two phases: a forced degradation study to identify potential degradation pathways and a formal stability study under ICH-prescribed conditions to determine the intrinsic stability profile.

Forced Degradation (Stress Testing) Protocol

The objective of this phase is to intentionally degrade the sample to an extent that allows for the detection and characterization of degradation products. A target degradation of 5-20% is generally considered optimal.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound, CS1, and CS2 in a suitable solvent (e.g., Methanol:Water 50:50 v/v) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

    • Photostability: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis: At predetermined time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC-UV method.

Diagram of the Forced Degradation Workflow:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_samples Test Articles cluster_analysis Analysis Acid Acid Hydrolysis (0.1 N HCl, 60°C) Analysis Stability-Indicating HPLC-UV Analysis Acid->Analysis Base Base Hydrolysis (0.1 N NaOH, 60°C) Base->Analysis Oxidation Oxidative (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (105°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Test_Compound This compound Test_Compound->Acid Test_Compound->Base Test_Compound->Oxidation Test_Compound->Thermal Test_Compound->Photo CS1 Commercial Standard 1 CS1->Acid CS1->Base CS1->Oxidation CS1->Thermal CS1->Photo CS2 Commercial Standard 2 CS2->Acid CS2->Base CS2->Oxidation CS2->Thermal CS2->Photo caption Forced degradation experimental workflow.

Caption: Forced degradation experimental workflow.

Stability-Indicating HPLC-UV Method

A robust High-Performance Liquid Chromatography (HPLC) method with UV detection is paramount for separating the parent compound from its potential degradation products.

Chromatographic Conditions (Initial Method):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Linear gradient to 5% A, 95% B

    • 30-35 min: Hold at 5% A, 95% B

    • 35-40 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at a suitable wavelength (e.g., the λmax of the parent compound).

  • Injection Volume: 10 µL

Method Validation: The method will be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Formal Stability Study

Based on the preliminary data from the forced degradation study, a formal stability study will be initiated.

Protocol:

  • Batch Selection: At least one batch of this compound and the commercial standards will be used.

  • Container Closure System: Samples will be stored in well-sealed, amber-colored glass vials to protect from light and moisture.

  • Storage Conditions (as per ICH Q1A(R2)):

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, samples will be analyzed for:

    • Appearance (visual inspection)

    • Assay (by the validated stability-indicating HPLC method)

    • Related Substances (quantification of degradation products by HPLC)

Data Presentation and Interpretation

The results of the stability studies will be presented in a clear and comparative format.

Table 1: Forced Degradation Study Results (% Degradation)

Stress ConditionThis compoundCommercial Standard 1Commercial Standard 2
0.1 N HCl (60°C, 24h)
0.1 N NaOH (60°C, 24h)
3% H₂O₂ (RT, 24h)
Thermal (105°C, 24h)
Photolytic (ICH Q1B)

Table 2: Long-Term Stability Data (25°C/60% RH)

Time (Months)Test ArticleAssay (%)Total Impurities (%)Appearance
0Test Compound
CS1
CS2
3Test Compound
CS1
CS2
...............

Table 3: Accelerated Stability Data (40°C/75% RH)

Time (Months)Test ArticleAssay (%)Total Impurities (%)Appearance
0Test Compound
CS1
CS2
3Test Compound
CS1
CS2
6Test Compound
CS1
CS2

Interpretation of Results:

The data will be analyzed to determine the primary degradation pathways. For instance, degradation under acidic or basic conditions would suggest hydrolysis of the methyl ester. The presence of the hydroxyl and amino groups may also influence the molecule's susceptibility to oxidation. A comparison with the commercial standards will provide valuable insights into the relative stability imparted by these functional groups.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the stability of this compound. The data generated from these studies will be instrumental in guiding formulation development, defining appropriate storage conditions, and establishing a preliminary re-test period. Further characterization of any significant degradation products using techniques such as LC-MS and NMR would be the logical next step to fully elucidate the degradation pathways.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2003. [Link]

  • PubChem. Methyl 6-hydroxy-2-methylpyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 1996. [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

Sources

Peer-reviewed literature on the validation of Methyl 5-amino-6-hydroxypyridine-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for Methyl 5-amino-6-hydroxypyridine-3-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry. In the absence of a directly published, validated synthesis for this specific molecule in peer-reviewed literature, this document outlines plausible synthetic strategies based on established pyridine construction and functionalization methodologies. Each proposed route is accompanied by supporting data from analogous transformations found in the literature, offering a predictive validation framework for researchers seeking to synthesize this compound and its derivatives.

Introduction: The Significance of Substituted Pyridines

Substituted pyridine rings are privileged structures in drug discovery, appearing in a wide array of therapeutic agents due to their ability to engage in various biological interactions. The specific substitution pattern of this compound, featuring amino, hydroxyl, and carboxylate functionalities, presents a versatile platform for further chemical modification and exploration of structure-activity relationships (SAR). The validation of a reliable synthetic route is therefore a critical first step in harnessing the potential of this molecular framework.

Comparative Analysis of Proposed Synthetic Routes

Two primary retrosynthetic strategies are proposed for the synthesis of this compound:

Route 1: Construction of a Pre-functionalized Pyridine Ring This approach focuses on assembling the pyridine core from acyclic precursors already bearing the necessary or easily convertible functional groups.

Route 2: Post-synthetic Functionalization of a Pyridine Intermediate This strategy involves the synthesis of a simpler pyridine-3-carboxylate intermediate, followed by the sequential introduction of the amino and hydroxyl groups.

Route 1: Multi-Component Synthesis of a Dihydropyridine Intermediate

This route is predicated on a Hantzsch-like condensation to form a dihydropyridine ring, which is subsequently oxidized to the aromatic pyridine. This approach offers the advantage of converging multiple simple starting materials in a single step.

Proposed Synthetic Workflow

Route 1 Workflow A Ethyl Acetoacetate D Hantzsch Dihydropyridine Synthesis A->D B Ammonium Acetate B->D C Methyl 3-amino-2-butenoate C->D E Dihydropyridine Intermediate D->E [3+2+1] Cyclocondensation F Oxidative Aromatization E->F e.g., I2, MeOH G This compound F->G

Caption: Proposed workflow for Route 1 via Hantzsch-type synthesis.

Experimental Protocol and Mechanistic Rationale

Step 1: Hantzsch Dihydropyridine Synthesis

  • Reaction Setup: Combine ethyl acetoacetate, ammonium acetate, and methyl 3-amino-2-butenoate in a suitable solvent such as ethanol.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature, inducing precipitation of the dihydropyridine product. Isolate the solid by filtration and wash with cold ethanol.

  • Expertise & Experience: The Hantzsch synthesis is a classic and reliable method for constructing dihydropyridine rings. The choice of ammonium acetate serves as the nitrogen source for the pyridine ring and also as a mild catalyst. Methyl 3-amino-2-butenoate acts as the enamine component, which is crucial for the cyclization cascade. The reaction proceeds through a series of condensations and cyclizations, ultimately forming the stable dihydropyridine core.

Step 2: Oxidative Aromatization

  • Reaction Setup: Dissolve the isolated dihydropyridine intermediate in methanol.

  • Reaction Conditions: Add a mild oxidizing agent, such as iodine, and heat the mixture to reflux until the reaction is complete (monitored by TLC).[1]

  • Work-up and Isolation: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.

  • Trustworthiness: The use of iodine in methanol for the aromatization of Hantzsch 1,4-dihydropyridines is a well-documented and high-yielding method that tolerates a variety of functional groups.[1] This step is critical for achieving the final aromatic pyridine target.

Supporting Data from Analogous Syntheses
ParameterHantzsch Dihydropyridine Synthesis (Analogous)Oxidative Aromatization (Analogous)[1]
Reactants Aldehyde, β-ketoester, Ammonia4-Alkyl/Aryl substituted Hantzsch 1,4-dihydropyridines
Reagents -Iodine, Methanol
Yield Typically 60-80%High yields reported
Purity Generally high, purification by recrystallizationHigh, purification by chromatography

Route 2: Post-Synthetic Functionalization of a Pyridine-3-Carboxylate Intermediate

This linear approach begins with a commercially available or easily synthesized pyridine-3-carboxylate and introduces the required functional groups in a stepwise manner.

Proposed Synthetic Workflow

Route 2 Workflow A Methyl Nicotinate B Nitration A->B HNO3, H2SO4 C Methyl 5-nitronicotinate B->C D Hydroxylation C->D Nucleophilic Aromatic Substitution E Methyl 6-hydroxy-5-nitropyridine-3-carboxylate D->E F Reduction E->F e.g., H2, Pd/C G This compound F->G

Caption: Proposed workflow for Route 2 via post-synthetic functionalization.

Experimental Protocol and Mechanistic Rationale

Step 1: Nitration of Methyl Nicotinate

  • Reaction Setup: Add methyl nicotinate to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up and Isolation: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the product. Filter and dry the solid.

  • Expertise & Experience: The nitration of pyridine derivatives typically requires harsh conditions due to the electron-deficient nature of the ring. The ester group at the 3-position directs the incoming nitro group to the 5-position.

Step 2: Nucleophilic Aromatic Hydroxylation

  • Reaction Setup: Dissolve the methyl 5-nitronicotinate in a suitable solvent like DMSO.

  • Reaction Conditions: Add a source of hydroxide, such as potassium hydroxide, and heat the reaction. The nitro group at the 5-position activates the 6-position for nucleophilic attack.

  • Work-up and Isolation: Acidify the reaction mixture to protonate the hydroxyl group and precipitate the product. Purify by recrystallization or chromatography.

  • Authoritative Grounding: The nitro group is a good leaving group in nucleophilic aromatic substitution on pyridine rings, a principle demonstrated in the synthesis of methyl 3-fluoropyridine-4-carboxylate where a nitro group is displaced by fluoride.[2] A similar displacement by a hydroxide nucleophile is mechanistically plausible.

Step 3: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the methyl 6-hydroxy-5-nitropyridine-3-carboxylate in a solvent such as ethanol or ethyl acetate.

  • Reaction Conditions: Add a catalyst, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere.

  • Work-up and Isolation: Filter off the catalyst and remove the solvent under reduced pressure to obtain the final product.

  • Trustworthiness: The catalytic hydrogenation of a nitro group to an amine is a highly reliable and clean transformation, widely used in organic synthesis. This method is generally high-yielding and avoids the use of harsh reducing agents.

Supporting Data from Analogous Syntheses
ParameterNitration (General)Nucleophilic Aromatic Substitution (Analogous)[2]Nitro Group Reduction (General)
Reactants Pyridine derivativesMethyl 3-nitropyridine-4-carboxylateAromatic nitro compounds
Reagents HNO₃, H₂SO₄CsF, DMSOH₂, Pd/C
Yield Variable, often moderate38%Typically >90%
Purity Requires careful purificationPurified by flash chromatographyHigh, often requires minimal purification

Comparison of Synthetic Routes

FeatureRoute 1: Multi-Component SynthesisRoute 2: Post-Synthetic Functionalization
Convergence ConvergentLinear
Step Economy Fewer stepsMore steps
Starting Materials Simple, acyclicSubstituted pyridine
Potential Challenges Control of regioselectivity in the initial condensation.Harsh conditions for nitration; potential for side reactions.
Overall Predicted Yield ModerateModerate to Low
Scalability Potentially more scalable due to fewer steps.May be less scalable due to multiple purification steps.

Conclusion and Future Directions

Both proposed synthetic routes offer plausible pathways to this compound, each with its own set of advantages and challenges. Route 1, the multi-component approach, is more convergent and may be more efficient in terms of step economy. Route 2, the linear functionalization approach, provides a more controlled, stepwise introduction of functional groups, which may be advantageous for the synthesis of analogs.

For researchers embarking on the synthesis of this target molecule, we recommend initial small-scale trials of both routes to determine the most efficient and highest-yielding pathway in practice. The validation of either route will provide a valuable tool for the synthesis of a new class of substituted pyridines for applications in drug discovery and materials science. Further optimization of reaction conditions and purification techniques will be crucial for developing a robust and scalable synthesis.

References

  • Yadav, J. S., Reddy, B. V. S., Sabitha, G., & Reddy, G. S. K. K. (2000). Aromatization of Hantzsch 1,4-Dihydropyridines by Iodine in Refluxing Methanol. Synthesis, 2000(11), 1532-1534. [Link]

  • MDPI. (2010). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. [Link]

Sources

Safety Operating Guide

Navigating the Handling of Methyl 5-amino-6-hydroxypyridine-3-carboxylate: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: In the absence of a specific Safety Data Sheet (SDS) for Methyl 5-amino-6-hydroxypyridine-3-carboxylate, this guide is formulated based on the hazardous properties of structurally similar pyridine derivatives. It is imperative to handle this compound with caution and to supplement these guidelines with a thorough, site-specific risk assessment and adherence to your institution's safety protocols.

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities like this compound demands a meticulous approach to personal protection and laboratory operations. This guide provides a comprehensive framework for the safe handling of this compound, emphasizing not just the "what" but the "why" behind each procedural step, ensuring a self-validating system of safety and scientific integrity.

Immediate Safety and Hazard Assessment

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is contingent on the nature of the work being performed. The following table outlines the minimum recommended PPE for handling this compound in various laboratory settings.

Protection Type Specific Recommendations Rationale and Standards
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][3]Protects against splashes and vapors that can cause serious eye irritation.[4][5] Must be NIOSH (US) or EN 166 (EU) approved.[1]
Hand Protection Chemically resistant gloves are required. Butyl rubber or neoprene are recommended for pyridine-like compounds.[2] Nitrile gloves may have limited breakthrough times and should be changed frequently if used.[3] Always inspect gloves for damage before use.Provides a crucial barrier against dermal absorption, a common route of exposure for pyridine derivatives.[2][6]
Body Protection A flame-retardant lab coat, fully buttoned, is required.[2] For larger quantities or higher-risk operations, a chemical-resistant apron or suit may be necessary.Prevents skin contact with the compound.[1] Standard laboratory attire should be worn underneath the lab coat.
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood.[3][6] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.Minimizes the risk of inhaling potentially harmful dust or vapors.[3][7]

Operational Plans: From Weighing to Waste

A systematic approach to handling this compound is essential for minimizing risk. The following workflow diagram illustrates the key stages of a typical laboratory procedure and the corresponding safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup Verify Airflow prep_weigh Weigh Compound prep_setup->prep_weigh Use Anti-Static Weighing Dish handling_dissolve Dissolution prep_weigh->handling_dissolve handling_reaction Reaction Setup handling_dissolve->handling_reaction cleanup_decon Decontaminate Surfaces handling_reaction->cleanup_decon After Reaction Completion cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe Proper Sequence cleanup_waste Dispose of Waste cleanup_ppe->cleanup_waste Segregate Waste Streams

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-amino-6-hydroxypyridine-3-carboxylate
Reactant of Route 2
Methyl 5-amino-6-hydroxypyridine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.